molecular formula C6H12O6 B118579 (2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy(513C)hexanal CAS No. 478518-60-4

(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy(513C)hexanal

Numéro de catalogue: B118579
Numéro CAS: 478518-60-4
Poids moléculaire: 181.15 g/mol
Clé InChI: GZCGUPFRVQAUEE-KOKIVGLBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy(513C)hexanal, also known as (2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy(513C)hexanal, is a useful research compound. Its molecular formula is C6H12O6 and its molecular weight is 181.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy(513C)hexanal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy(513C)hexanal including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy(513C)hexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6-/m0/s1/i4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCGUPFRVQAUEE-JIAGYQKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([13C@@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to 5-¹³C Labeled Pentahydroxyhexanal: Properties, Analysis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 5-¹³C labeled pentahydroxyhexanal, a critical tool for researchers, scientists, and drug development professionals. By delving into its unique physical and chemical properties, this document offers field-proven insights and detailed experimental protocols to empower its effective application in metabolic research and beyond.

Introduction: The Significance of Positional Isotopic Labeling

Pentahydroxyhexanal, a six-carbon monosaccharide, exists in various isomeric forms, with glucose and mannose being the most common. In its open-chain form, it possesses a reactive aldehyde group and multiple hydroxyl groups, making it a central molecule in cellular metabolism. The introduction of a stable isotope, Carbon-13 (¹³C), at a specific position, such as the fifth carbon (C-5), transforms this simple sugar into a powerful probe for tracing metabolic pathways.[1][2] Unlike radioactive isotopes, stable isotopes like ¹³C are non-radioactive, ensuring safety in handling and facilitating long-term studies.[]

The strategic placement of the ¹³C label at the C-5 position allows for the precise tracking of the carbon skeleton of pentahydroxyhexanal as it traverses various biochemical transformations. This specificity is invaluable for elucidating complex metabolic networks, quantifying metabolic fluxes, and understanding the mechanisms of drug action.[1][4] This guide will explore the fundamental properties of 5-¹³C labeled pentahydroxyhexanal and provide the necessary technical knowledge for its application.

Physical and Chemical Properties of 5-¹³C Labeled Pentahydroxyhexanal

The introduction of a single neutron in the nucleus of the C-5 carbon atom has a negligible effect on the macroscopic physical and chemical properties of pentahydroxyhexanal. However, this subtle change is the very feature that specialized analytical instruments can detect.

Physical Properties

The physical properties of 5-¹³C labeled pentahydroxyhexanal are essentially identical to its unlabeled counterpart. It is expected to be a white to off-white crystalline solid.[5][6] Key physical properties are summarized in the table below, based on data for unlabeled isomers.

PropertyValueSource
Molecular FormulaC₅¹³CH₁₂O₆[1]
Molecular Weight~181.15 g/mol [1]
AppearanceWhite to off-white solid[1][5][6]
Melting Point~132-133 °C (for mannose isomers)[5]
Boiling Point~410.8 °C at 760 mmHg (for mannose)[5]
Water SolubilitySoluble[5]
StabilityStable, but hygroscopic. Combustible and incompatible with strong oxidizing agents.[5]

Note: These values are for the unlabeled compound and are expected to be nearly identical for the 5-¹³C labeled version.

Chemical Properties

The chemical reactivity of 5-¹³C labeled pentahydroxyhexanal is governed by its functional groups: the aldehyde and the five hydroxyl groups. The presence of the ¹³C isotope at the C-5 position does not alter its chemical reactivity in biological or synthetic reactions.

  • Cyclization: In aqueous solution, pentahydroxyhexanal exists in equilibrium between its open-chain aldehyde form and its cyclic hemiacetal forms (pyranose and furanose rings).[7] The ¹³C label at C-5 will be incorporated into the ring structure of the cyclic forms.

  • Oxidation-Reduction: The aldehyde group can be oxidized to a carboxylic acid (pentahydroxyhexanoic acid) or reduced to a primary alcohol (a hexitol). The hydroxyl groups can undergo esterification and etherification reactions.

  • Glycosylation: The hemiacetal hydroxyl group can react with an alcohol to form a glycoside. This is the basis for the formation of disaccharides, oligosaccharides, and polysaccharides.

The key takeaway is that 5-¹³C labeled pentahydroxyhexanal will participate in all the same biochemical reactions as its natural analogue, allowing it to serve as an effective tracer.[2]

Analytical Characterization: Detecting the ¹³C Label

The utility of 5-¹³C labeled pentahydroxyhexanal lies in our ability to distinguish it from the naturally abundant ¹²C-containing molecules. This is achieved through sophisticated analytical techniques that are sensitive to the mass and nuclear spin properties of the ¹³C isotope.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules by providing information about the carbon skeleton.[8] The low natural abundance of ¹³C (about 1.1%) means that signals from labeled compounds are significantly enhanced, allowing for sensitive detection.[8]

For 5-¹³C labeled pentahydroxyhexanal, the signal corresponding to the C-5 carbon will be dramatically intensified in the ¹³C NMR spectrum. Furthermore, the presence of the ¹³C nucleus will cause splitting (J-coupling) in the signals of adjacent protons (H-5 and H-4) and the adjacent carbon (C-4 and C-6) in high-resolution spectra, providing unambiguous confirmation of the label's position.[9]

Experimental Protocol: ¹³C NMR Analysis of 5-¹³C Labeled Pentahydroxyhexanal

  • Sample Preparation: Dissolve an accurately weighed sample of 5-¹³C labeled pentahydroxyhexanal in a suitable deuterated solvent (e.g., D₂O) to a final concentration of 10-50 mg/mL in a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and match the ¹³C probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹³C NMR spectrum. Key parameters to set include:

      • Pulse sequence (e.g., zgpg30)

      • Spectral width (e.g., 0-220 ppm)

      • Acquisition time (e.g., 1-2 seconds)

      • Relaxation delay (e.g., 2-5 seconds)

      • Number of scans (dependent on sample concentration, typically 128 to 1024 scans)

    • Proton decoupling should be applied during acquisition to simplify the spectrum.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum (e.g., using an internal standard like DSS or referencing the solvent signal).

    • Identify the enhanced signal corresponding to the ¹³C-labeled C-5 carbon. The chemical shift will be in the typical range for a secondary alcohol carbon in a sugar (approximately 70-80 ppm).

    • For more detailed analysis, acquire a ¹H NMR spectrum to observe the coupling of H-5 to the ¹³C-5 nucleus. Additionally, 2D NMR experiments like HSQC and HMBC can be used to confirm the connectivity and assignment of all signals.[10][11]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve in D₂O Transfer Transfer to NMR Tube Dissolve->Transfer Tune Tune & Lock Shim Shim Tune->Shim Acquire Acquire 1D ¹³C Spectrum Shim->Acquire FT Fourier Transform Phase Phase & Baseline Correction FT->Phase Reference Reference Spectrum Phase->Reference Analyze Identify Enhanced C-5 Signal Reference->Analyze cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc caption Workflow for ¹³C NMR Analysis.

Caption: Workflow for ¹³C NMR Analysis.

Mass Spectrometry (MS)

Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). The incorporation of a ¹³C atom increases the mass of pentahydroxyhexanal by approximately one atomic mass unit. This mass shift is readily detectable by modern mass spectrometers.[]

When analyzing a sample containing 5-¹³C labeled pentahydroxyhexanal, the mass spectrum will show a characteristic isotopic pattern. The molecular ion peak for the unlabeled compound (C₆H₁₂O₆) will have a nominal mass of 180, while the labeled compound (C₅¹³CH₁₂O₆) will have a nominal mass of 181.[1] The relative intensities of these peaks can be used to determine the isotopic enrichment of the sample.

High-resolution mass spectrometry can provide even more precise mass measurements, further confirming the elemental composition and the presence of the ¹³C label.[12]

Experimental Protocol: LC-MS Analysis of 5-¹³C Labeled Pentahydroxyhexanal

  • Sample Preparation:

    • Prepare a stock solution of 5-¹³C labeled pentahydroxyhexanal in a suitable solvent (e.g., water or a water/acetonitrile mixture).

    • For complex biological samples, perform a metabolite extraction (e.g., using cold 80% methanol).[1]

  • Chromatographic Separation (LC):

    • Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[13]

    • Select an appropriate column for monosaccharide analysis, such as an amino-bonded or HILIC column.[13]

    • Develop a suitable mobile phase gradient, often consisting of acetonitrile and water with a buffer.[13]

    • Inject the sample and separate the components. The retention time of the labeled compound will be identical to the unlabeled compound.

  • Mass Spectrometric Detection (MS):

    • Couple the LC system to a mass spectrometer (e.g., a triple quadrupole, Q-TOF, or Orbitrap).

    • Set the ionization source (e.g., electrospray ionization - ESI) to an appropriate mode (positive or negative).

    • Acquire data in full scan mode to observe the mass shift between the labeled and unlabeled compound.

    • For quantitative analysis, develop a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) method to specifically detect the m/z values corresponding to the unlabeled (e.g., m/z 179.056 for [M-H]⁻) and labeled (e.g., m/z 180.059 for [M-H]⁻) pentahydroxyhexanal.

  • Data Analysis:

    • Extract the ion chromatograms for the labeled and unlabeled species.

    • Integrate the peak areas.

    • Calculate the isotopic enrichment by determining the ratio of the labeled to unlabeled peak areas.

LCMS_Workflow cluster_sample Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_analysis Data Analysis Prep Prepare Solution or Extract Metabolites Inject Inject Sample Prep->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionize Molecules Separate->Ionize Detect Detect by m/z Ionize->Detect Extract Extract Ion Chromatograms Detect->Extract Integrate Integrate Peak Areas Extract->Integrate Calculate Calculate Isotopic Enrichment Integrate->Calculate caption Workflow for LC-MS Analysis.

Caption: Workflow for LC-MS Analysis.

Applications in Research and Development

The unique properties of 5-¹³C labeled pentahydroxyhexanal make it an invaluable tool in various scientific disciplines.

  • Metabolic Flux Analysis: By introducing this labeled sugar into a biological system (cells, tissues, or whole organisms), researchers can trace the path of the C-5 carbon through metabolic pathways such as glycolysis, the pentose phosphate pathway, and the TCA cycle.[1] Analyzing the labeling patterns in downstream metabolites provides a quantitative map of metabolic fluxes.

  • Drug Development: In pharmacology, 5-¹³C labeled pentahydroxyhexanal can be used to study the effects of a drug on carbohydrate metabolism.[] It can also be incorporated into the synthesis of more complex labeled molecules to investigate their metabolic fate.[]

  • Glycobiology: The study of the structure, function, and biology of carbohydrates (glycans) can be advanced by using ¹³C labeled monosaccharides to probe the biosynthesis and modification of glycoproteins and glycolipids.[14][15]

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of isotopically labeled compounds.

  • Storage Conditions: 5-¹³C labeled pentahydroxyhexanal should be stored at room temperature, away from light and moisture, in a tightly sealed container.[16] For long-term storage, especially in solution, storage at -20°C or -80°C is recommended to minimize degradation.[17]

  • Stability: While stable isotopes are not subject to radioactive decay, chemical decomposition can still occur over time.[18] It is advisable to periodically check the purity of the compound, especially if it has been in storage for an extended period.

Conclusion

5-¹³C labeled pentahydroxyhexanal is a sophisticated and powerful tool for scientific inquiry. Its physical and chemical properties are nearly identical to its natural counterpart, allowing it to function as a true metabolic tracer. The key to its utility lies in the ability of modern analytical techniques, primarily NMR and MS, to detect the subtle yet significant difference in mass and nuclear spin conferred by the ¹³C label. By understanding the principles outlined in this guide and implementing the provided protocols, researchers can effectively leverage this compound to gain deeper insights into the intricate workings of biological systems.

References

  • Vertex AI Search. (n.d.). Ion Chromatographic Analysis of Monosaccharides and Disaccharides in Raw Sugar.
  • Cosgrave, E. F. J., & McCarthy, S. M. (n.d.). Future Proofing the Biopharmaceutical QC Laboratory: Chromatographic Scaling of HPLC Monosaccharide Analyses Using the ACQUITY UPLC H-Class Bio System. Waters Corporation.
  • Creative Biolabs. (n.d.). Advanced Monosaccharide Analysis Methods.
  • BenchChem. (2025). A Technical Guide to D-Glucose-13C-4: Applications in Metabolic Research.
  • BenchChem. (2025). A Technical Guide to 13C NMR Spectroscopy for Labeled Compounds.
  • Cambridge Isotope Laboratories, Inc. (n.d.). D-Glucose (¹³C₆, 99%).
  • Guidechem. (n.d.). (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal.
  • PubMed. (2014, June 15). NMR structure analysis of uniformly 13C-labeled carbohydrates.
  • Vertex AI Search. (2026, March 11). The analysis of 80 simple saccharides by ion chromatography mass spectrometry.
  • University of North Texas. (n.d.). 13C-Stable Isotope Labeling. UNT Research.
  • PMC. (n.d.). Investigation of the effects of storage and freezing on mixes of heavy-labeled metabolite and amino acid standards.
  • PMC. (n.d.). Exploiting Uniformly 13C-Labeled Carbohydrates for Probing Carbohydrate-Protein Interactions by NMR Spectroscopy.
  • Journal of the American Chemical Society. (2017, April 13). Exploiting Uniformly 13C-Labeled Carbohydrates for Probing Carbohydrate–Protein Interactions by NMR Spectroscopy.
  • Stable Isotope. (n.d.). Enhancing Drug Metabolism Studies with 13C-Labeled Compounds.
  • Oxford Academic. (2024, January 15). Development of a rapid and highly accurate method for 13C tracer-based metabolomics and its application on a hydrogenotrophic methanogen.
  • Scilit. (n.d.). Stability and storage of compounds labelled with radioisotopes.
  • Karlstad University. (2025, February 20). NMR structure analysis of uniformly 13C-labeled carbohydrates.
  • CIGS. (n.d.). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity.
  • PubMed. (n.d.). Landmarks in the application of 13C-magnetic resonance spectroscopy to studies of neuronal/glial relationships.
  • Sigma-Aldrich. (n.d.). (2S,3S,4S,5R)-2,3,4,5,6-Pentahydroxyhexanal.
  • Wikipedia. (n.d.). Isotopic labeling.

Sources

Structural analysis and characterization of (2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy(513C)hexanal

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to (2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy(5-¹³C)hexanal

Executive Summary

The molecule (2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy(5-¹³C)hexanal represents a highly specialized, isotopically labeled aldohexose. While frequently misannotated in commercial databases as a D-galactose derivative due to automated string-parsing errors, rigorous Cahn-Ingold-Prelog (CIP) stereochemical assignment confirms this molecule is definitively L-altrose-[5-¹³C] .

L-altrose is a rare monosaccharide originally isolated from the extracellular polysaccharides of the anaerobic bacterium Butyrivibrio fibrisolvens. The strategic incorporation of a Carbon-13 label at the C5 position provides an unparalleled NMR probe for studying the extreme conformational flexibility of the altropyranose ring, making it an invaluable tool for enzymologists and structural biologists studying promiscuous sugar kinases and aldose epimerases.

Stereochemical Architecture & Conformational Dynamics

Absolute Configuration Proof

To understand the structural behavior of this molecule, we must map its IUPAC nomenclature to its Fischer projection. The D-altrose enantiomer possesses a (2S, 3R, 4R, 5R) configuration, corresponding to a Left-Right-Right-Right hydroxyl arrangement. The target molecule exhibits a complete inversion at every chiral center: C2(R), C3(S), C4(S), C5(S) . This perfect inversion dictates the L-configuration, identifying the sugar as L-altrose.

The Conformational Equilibrium Problem

Unlike D-glucose, which rigidly locks into a single 4C1​ chair conformation (>99%) to keep all bulky substituents equatorial, L-altrose faces severe 1,3-diaxial interactions regardless of the chair form it adopts. Consequently, in aqueous solution, L-altrose does not settle into a single state. Instead, it exists in a highly dynamic mutarotational equilibrium, toggling between the 4C1​ chair, the 1C4​ chair, and the skew-boat ( OS2​ ) conformations.

The Role of the [5-¹³C] Isotopic Label

The C5 position is the structural linchpin of the molecule: it dictates the L-designation and its hydroxyl group attacks the C1 aldehyde to form the pyranose ring. By enriching C5 with a ¹³C isotope, researchers can bypass the heavily overlapping ¹H-NMR regions (3.5–4.0 ppm) typical of carbohydrates. The ¹³C nucleus acts as a localized magnetic antenna, allowing the precise measurement of heteronuclear scalar couplings (e.g., 3JC5,H1​ and 3JC5,H3​ ). These J -couplings are geometrically dependent (following the Karplus relationship) and are essential for calculating the exact mole fractions of the 4C1​ , 1C4​ , and OS2​ conformers in real-time.

Analytical Workflows: Step-by-Step Protocols

To fully characterize L-altrose-[5-¹³C] and validate its isotopic fidelity, a dual-pronged analytical approach using High-Resolution Mass Spectrometry (HRMS) and Multi-Dimensional NMR is required.

Protocol 1: Isotopic Fidelity via LC-HRMS

Objective: Confirm the ¹³C label is strictly localized at C5 and has not scrambled during biosynthesis or chemical synthesis.

  • Sample Preparation: Dissolve 1 mg of L-altrose-[5-¹³C] in 1 mL of 50:50 Acetonitrile:Water with 0.1% Ammonium Hydroxide to promote ionization.

  • Chromatography: Inject 2 µL onto a ZIC-HILIC column (Hydrophilic Interaction Liquid Chromatography). Use a gradient of 90% to 40% Acetonitrile over 15 minutes to retain the highly polar sugar.

  • Mass Spectrometry (ESI-TOF): Operate in negative electrospray ionization (ESI-) mode. Isolate the precursor ion [M−H]− at m/z 180.05 (the unlabeled mass is 179.05).

  • Collision-Induced Dissociation (CID): Apply 15-20 eV collision energy to induce cross-ring cleavages.

  • Data Analysis: Monitor the C4​−C5​−C6​ fragmentation cluster. A valid[5-¹³C] label will yield a +1 Da shift exclusively in fragments containing the C5 node, while C1​−C2​−C3​ fragments will match unlabeled theoretical masses.

Protocol 2: Conformational Elucidation via Multi-Dimensional NMR

Objective: Extract J -couplings and Nuclear Overhauser Effects (NOEs) to solve the conformational ensemble.

  • Solvent Exchange: Lyophilize 10 mg of the sample twice from 99.9% D2​O to eliminate exchangeable hydroxyl protons, then dissolve in 600 µL of 99.99% D2​O . Allow 24 hours at 25°C for complete mutarotational equilibrium.

  • 1D ¹³C-NMR Acquisition: Acquire a ¹³C spectrum with ¹H decoupling. The enriched C5 signal will dominate the spectrum, typically appearing between 72–75 ppm depending on the anomeric ratio.

  • 2D ¹H-¹³C HSQC: Run a Heteronuclear Single Quantum Coherence experiment to unambiguously map the C5 carbon to its directly attached H5 proton.

  • 1D ¹H-NMR (¹³C-Coupled): Acquire a standard proton spectrum without ¹³C decoupling. The H5 proton will appear as a massive doublet (due to the 1JC5,H5​ coupling of ~145 Hz), allowing for the extraction of long-range 2J and 3J couplings to neighboring protons.

  • 2D NOESY: Acquire a Nuclear Overhauser Effect Spectroscopy spectrum (mixing time ~500 ms) to measure through-space proximities. Strong H1-H5 NOEs are diagnostic of specific chair forms and anomeric configurations.

Workflow Prep L-Altrose-[5-13C] Preparation (D2O Exchange / HILIC Mobile Phase) NMR_Branch NMR Spectroscopy (13C-Enriched C5 Probe) Prep->NMR_Branch MS_Branch High-Res Mass Spec (ESI-TOF / MS-MS) Prep->MS_Branch NMR_Data J-Coupling & NOE Extraction (4C1 vs 1C4 vs OS2) NMR_Branch->NMR_Data MS_Data Fragmentation Mapping (Confirm C5 Isotope) MS_Branch->MS_Data Synthesis Holistic Structural Model (Anomeric Ratio & Ring Dynamics) NMR_Data->Synthesis MS_Data->Synthesis

Analytical workflow for structural elucidation of L-altrose-[5-¹³C] using NMR and HRMS.

Quantitative Data & Reference Tables

The following tables summarize the expected analytical metrics for L-altrose-[5-¹³C], serving as a self-validating reference for the protocols described above.

Table 1: Empirical NMR Chemical Shifts for L-Altrose-[5-¹³C] in D2​O (Note: Values are approximate and dependent on exact temperature and concentration)

Nucleus / Position α -Pyranose Form (ppm) β -Pyranose Form (ppm)Diagnostic Significance
C1 (Anomeric) ~ 94.5~ 92.1Determines α/β ratio
C5 (¹³C Labeled) ~ 72.8 ~ 74.5 Primary structural probe
H1 (Anomeric) ~ 5.15~ 4.95 3JH1,H2​ dictates C1/C2 dihedral
H5 ~ 4.12~ 3.90Extracted via HSQC correlation

Table 2: Diagnostic HRMS/MS Fragmentation (Negative Ion Mode, [M-H]⁻)

Fragment TypeTarget CleavageExpected m/zIsotopic Shift Observed?
Precursor Ion Intact Molecule180.05Yes (+1 Da vs Unlabeled)
Cross-Ring A C1​−C2​−C3​−C4​ 119.03No (Matches Unlabeled)
Cross-Ring B C3​−C4​−C5​−C6​ 120.04Yes (+1 Da shift)

Applications in Enzymology & Drug Development

Beyond basic structural characterization, L-altrose-[5-¹³C] is a powerful substrate for directed evolution and enzymology. Because L-altrose is a rare sugar, it is frequently used to test the promiscuity of engineered enzymes.

A landmark example is the directed evolution of the Lactococcus lactis galactokinase (GalK). Researchers engineered a GalK Y371H mutant capable of acting as the first anomeric D/L-sugar kinase . When L-altrose is fed to this mutant, the enzyme selectively binds and phosphorylates the substrate. Using L-altrose-[5-¹³C], researchers can utilize real-time ¹³C-NMR to monitor the conversion of the dynamic L-altrose equilibrium into a locked β -L-altrose-1-phosphate product in the 1C4​ conformation, observing the chemical shift perturbation at the C5 position as the C1 hydroxyl is phosphorylated.

EnzymaticPathway Substrate L-Altrose-[5-13C] (Dynamic Equilibrium) Enzyme GalK Y371H Kinase + ATP / Mg2+ Substrate->Enzyme Binding Product β-L-Altrose-1-Phosphate (1C4 Conformation) Enzyme->Product Phosphorylation

Enzymatic phosphorylation of L-altrose-[5-¹³C] by GalK Y371H, trapping the 1C4 conformation.

References

  • Stack, R. J. (1988). "Neutral Sugar Composition of Extracellular Polysaccharides Produced by Strains of Butyrivibrio Fibrisolvens". Applied and Environmental Microbiology. URL:[Link]

  • Stack, R. J. (1990). "Microbial production of L-altrose". US Patent 4966845A.
  • Zhang, C., et al. (2006). "Creation of the first anomeric d/l-sugar kinase by means of directed evolution". Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

A Technical Guide to 5-¹³C-Pentahydroxyhexanal (D-Glucose-5-¹³C): Synthesis, Characterization, and Applications in Metabolic Research

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Stable isotope-labeled compounds are indispensable tools in modern biomedical research, enabling precise tracking of metabolic pathways and accurate quantification of analytes. This guide provides an in-depth technical overview of 5-¹³C-pentahydroxyhexanal, more commonly known as D-glucose-5-¹³C. We delve into the principal synthesis strategies, including chemical, enzymatic, and biosynthetic routes, offering insights into the rationale behind these methodologies. Furthermore, we detail the critical analytical techniques for purification and characterization, ensuring isotopic and chemical purity. Finally, we explore the compound's key applications in metabolic flux analysis and as an internal standard, providing researchers, chemists, and drug development professionals with a comprehensive resource for utilizing this powerful tracer molecule.

Introduction: The Significance of Positional Isotopic Labeling

Isotopic labeling involves the replacement of one or more atoms in a molecule with their isotope, creating a tracer that can be monitored through a biological or chemical system.[1] While radioactive isotopes like ¹⁴C have been historically significant, stable (non-radioactive) isotopes such as Carbon-13 (¹³C) have become paramount in metabolic research due to their safety and the powerful analytical techniques available for their detection.[2]

5-¹³C-Pentahydroxyhexanal, or D-Glucose-5-¹³C (CAS 120388-24-1), is a glucose molecule where the carbon atom at the C-5 position has been replaced with a ¹³C isotope.[3][4] This specific labeling is not arbitrary; the fate of the C-5 carbon provides unique insights into central carbon metabolism. For instance, its pathway through the Pentose Phosphate Pathway (PPP) versus glycolysis and the Tricarboxylic Acid (TCA) cycle can be distinguished, allowing for the dissection of these interconnected networks.[5] The ability to trace the journey of a specific atom provides a granular view of metabolic fluxes that is unattainable with uniformly labeled tracers alone.[6]

This guide serves as a technical primer on the synthesis, validation, and application of this specific and valuable isotopologue.

Synthesis and Discovery Pathways

The synthesis of a position-specifically labeled carbohydrate like D-Glucose-5-¹³C requires precise control over stereochemistry and regioselectivity. The choice of pathway—chemical, enzymatic, or biosynthetic—depends on factors such as required purity, scale, and cost.

Chemical Synthesis

Chemical synthesis offers a high degree of control but often involves multi-step processes with protection and deprotection of hydroxyl groups. While a specific, published route for D-Glucose-5-¹³C is not commonly detailed, a plausible strategy can be constructed based on established principles of carbohydrate chemistry. A likely approach would start from a precursor like D-xylose (a five-carbon sugar) and extend the carbon chain using a ¹³C-labeled reagent.

A generalized workflow, adapted from similar chain-extension syntheses like the Kiliani-Fischer synthesis, is outlined below.[7]

cluster_0 Protection & Activation cluster_1 ¹³C Label Introduction cluster_2 Functional Group Transformation cluster_3 Final Steps A D-Xylose B Protection of Hydroxyls (e.g., Acetylation) A->B C Selective Deprotection of Aldehyde B->C D Wittig Reaction with ¹³C-labeled phosphonium ylide C->D Chain Extension E Intermediate Alkene D->E F Stereoselective Dihydroxylation (e.g., OsO₄) E->F G Protected 5-¹³C-Gluco/Ido Epimers F->G H Chromatographic Separation of Epimers G->H I Global Deprotection (e.g., Zemplén deacetylation) H->I J Purification & Crystallization I->J K D-Glucose-5-¹³C J->K

Caption: Plausible chemical synthesis workflow for D-Glucose-5-¹³C.

Causality in Chemical Synthesis:

  • Protection: The multiple hydroxyl groups of sugars are chemically similar. Protecting them (e.g., as acetates or benzyl ethers) is essential to direct the reaction to the desired position—in this case, the aldehyde group for chain extension.[8]

  • Stereoselectivity: The key challenge is creating the correct stereochemistry at the new chiral centers (C-4 and C-5). The choice of reagents for steps like dihydroxylation is critical to favor the gluco configuration over its epimers.

  • Purification: The formation of epimeric byproducts is common in carbohydrate synthesis, necessitating rigorous chromatographic separation to isolate the desired D-glucose isomer.[7]

Enzymatic Synthesis

Enzymatic methods offer unparalleled stereospecificity and operate under mild conditions, often eliminating the need for complex protection-deprotection steps. An aldolase enzyme, for instance, could be used to condense a ¹³C-labeled two-carbon donor (like ¹³C₂-glycolaldehyde) with a four-carbon acceptor to form the six-carbon backbone.

Experimental Protocol: Hypothetical Enzymatic Synthesis

  • Substrate Preparation: Synthesize or procure a suitable ¹³C-labeled precursor, such as [1,2-¹³C]-glycolaldehyde phosphate.

  • Enzymatic Reaction: In a buffered aqueous solution (e.g., 50 mM HEPES, pH 7.5), combine D-erythrose-4-phosphate (the acceptor) with the ¹³C-labeled donor substrate.

  • Enzyme Addition: Initiate the reaction by adding a purified aldolase or transketolase known to catalyze this specific condensation.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for several hours, monitoring progress via TLC or LC-MS.

  • Quenching & Deprotection: Stop the reaction by adding acid or heat. If phosphorylated intermediates are formed, treat with a phosphatase enzyme (e.g., alkaline phosphatase) to yield the final sugar.

  • Purification: Purify the resulting D-Glucose-5-¹³C using anion-exchange chromatography followed by size-exclusion chromatography.

Biosynthesis (In Vivo Labeling)

A common and cost-effective method for producing labeled biomass is to culture microorganisms (like E. coli or yeast) or cells in a medium where the sole carbon source is isotopically labeled.[9] To achieve specific labeling at C-5, one would need to provide a precursor that enters central metabolism in a way that predictably labels this position. For example, feeding cells a specifically labeled three-carbon precursor that enters gluconeogenesis could result in the desired isotopologue. However, this method often results in label scrambling and is less controlled than chemical or enzymatic synthesis for producing a single, pure isotopologue.

Synthesis Method Advantages Disadvantages Typical Purity
Chemical High control over label position; scalable.Multi-step; harsh conditions; often produces epimeric mixtures.>98%
Enzymatic High stereospecificity; mild conditions; fewer byproducts.Enzymes can be expensive/unstable; substrate specificity can be limiting.>99%
Biosynthetic Cost-effective for bulk production; produces biologically relevant molecules.Difficult to control specific label position; results in a mixture of isotopologues.Variable

Purification and Analytical Characterization

The utility of an isotopic tracer is contingent on its purity. Both chemical and isotopic purity must be rigorously validated.

Purification

Following synthesis, the crude product is purified to remove unreacted starting materials, reagents, and isomeric byproducts.

  • Column Chromatography: Often the first step, using silica gel or ion-exchange resins.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for final purification, often using an aminopropyl-bonded silica column with an acetonitrile/water mobile phase to achieve high-resolution separation of sugar isomers.

Characterization and Quality Control

Confirming the identity, purity, and exact location of the isotopic label is a critical, self-validating step.

cluster_QC Quality Control Assays A Crude 5-¹³C-Glucose (Post-Synthesis) B HPLC Purification A->B C Purity & Identity Confirmation B->C D ¹³C NMR Spectroscopy C->D Confirms C-5 Label Position E Mass Spectrometry (GC-MS/LC-MS) C->E Confirms Mass Shift & Isotopic Enrichment F ¹H NMR Spectroscopy C->F Confirms Overall Structure

Caption: Workflow for purification and analytical validation.

Analytical Techniques:

Technique Purpose Key Information Provided
¹³C NMR Spectroscopy Definitive confirmation of label position.A significantly enhanced signal for the C-5 carbon (~77 ppm for β-anomer) relative to natural abundance signals.[10]
Mass Spectrometry (MS) Confirmation of mass and isotopic enrichment.Detection of the M+1 ion peak, confirming the incorporation of a single ¹³C atom. The ratio of labeled to unlabeled ions quantifies enrichment.[11][12]
¹H NMR Spectroscopy Structural confirmation and anomeric ratio.Provides a complete proton spectrum to confirm the glucose structure. Integration of anomeric proton signals (α vs. β) determines the isomeric ratio in solution.[10]
2D NMR (e.g., HSQC) Unambiguous assignment of signals.Correlates each proton with its directly attached carbon, providing definitive proof that the enhanced ¹³C signal corresponds to the C-5 proton's carbon partner.[13]

Protocol: 1D ¹³C NMR for Label Confirmation

  • Sample Preparation: Dissolve 5-10 mg of purified D-Glucose-5-¹³C in 0.5 mL of high-purity deuterium oxide (D₂O). Transfer to a 5 mm NMR tube.[10]

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz).

  • Acquisition: Acquire a proton-decoupled ¹³C spectrum. Key parameters include a spectral width covering the sugar region (approx. 50-110 ppm), a sufficient number of scans for a high signal-to-noise ratio, and a relaxation delay of ~2 seconds.

  • Data Analysis: Process the spectrum and identify the six primary carbon signals for the α- and β-anomers of glucose. The signal corresponding to C-5 will be dramatically more intense than the others, confirming the label's position.

Applications in Scientific Research

The strategic placement of the ¹³C label at the C-5 position makes this molecule a powerful tool for probing specific aspects of cellular metabolism.

Metabolic Flux Analysis (MFA)

MFA is a quantitative technique used to determine the rates (fluxes) of metabolic reactions within a cell.[2] By providing D-Glucose-5-¹³C as a substrate, researchers can trace its fate and measure the activity of key pathways.

  • Glycolysis vs. Pentose Phosphate Pathway (PPP): In glycolysis, the C-5 of glucose becomes the C-2 of pyruvate and lactate. In the oxidative PPP, the C-1 carbon is lost as CO₂, and subsequent rearrangements alter the position of the C-5 label. By analyzing the labeling patterns in downstream metabolites like lactate, alanine, or ribose sugars using NMR or MS, the relative flux through these competing pathways can be precisely calculated.[5][14]

cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle Glucose Glucose (C5 Labeled) Pyruvate Pyruvate (C2 Labeled) Glucose->Pyruvate Ribose5P Ribose-5-Phosphate (Label Scrambled) Glucose->Ribose5P Lactate Lactate (C2 Labeled) Pyruvate->Lactate AcetylCoA Acetyl-CoA (C1 Labeled) Pyruvate->AcetylCoA CO2 CO₂ (Unlabeled) Ribose5P->CO2 Glutamate Glutamate (Labeled) AcetylCoA->Glutamate

Caption: Metabolic fate of the C-5 label from glucose.

Tracing Anaplerotic and Cataplerotic Reactions

The labeled carbon from D-Glucose-5-¹³C will enter the TCA cycle via pyruvate dehydrogenase (as [1-¹³C]-Acetyl-CoA) or pyruvate carboxylase (as [2-¹³C]-Oxaloacetate).[2][15] Analyzing the complex labeling patterns (isotopologues) of TCA cycle intermediates like glutamate by ¹³C NMR or MS reveals the activity of these anaplerotic (replenishing) and cataplerotic (draining) pathways, which are crucial for biosynthesis and cellular homeostasis.[16][17]

Isotope Dilution Mass Spectrometry (IDMS)

D-Glucose-5-¹³C serves as an ideal internal standard for the highly accurate quantification of natural (unlabeled) glucose in complex biological matrices like serum or whole blood.[11][18] In this technique, a known amount of the labeled standard is spiked into the sample. The sample is processed, and the ratio of the unlabeled analyte to the labeled standard is measured by MS.[19][20] Because the labeled standard has virtually identical chemical and physical properties to the analyte, it corrects for any sample loss during extraction, derivatization, or ionization, leading to exceptional accuracy and precision.[12] This is considered a "definitive method" for glucose measurement.[18]

Conclusion

5-¹³C-Pentahydroxyhexanal (D-Glucose-5-¹³C) is more than just a labeled molecule; it is a precision tool for the quantitative study of cellular physiology. Its synthesis, while challenging, yields a tracer whose specific labeling pattern provides unparalleled insight into the intricate network of central carbon metabolism. Rigorous analytical characterization by NMR and MS is a non-negotiable step that underpins the trustworthiness of any subsequent biological data. For researchers in metabolism, oncology, and drug development, a thorough understanding of how this tracer is made, validated, and applied is essential for designing robust experiments and generating high-impact, reliable data.

References

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Sources

Thermodynamic stability of (2R,3S,4S,5S)-pentahydroxyhexanal isotopes

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of (2R,3S,4S,5S)-Pentahydroxyhexanal Isotopes (D-Glucose)

Abstract

(2R,3S,4S,5S)-pentahydroxyhexanal, commonly known as D-glucose, is a cornerstone of biological energy and a fundamental structural motif in numerous pharmaceuticals. The substitution of atoms with their stable isotopes (e.g., ²H, ¹³C, ¹⁸O) is a critical technique in drug development and metabolic research for tracing pathways and altering pharmacokinetic profiles. However, isotopic substitution is not a passive act; it introduces subtle but significant perturbations to the molecule's thermodynamic landscape. This guide provides a detailed exploration of the factors governing the thermodynamic stability of D-glucose isotopes. We will dissect the intricate solution-state equilibria of glucose, explain the quantum mechanical origins of isotopic influence on these equilibria, detail the state-of-the-art experimental and computational methodologies for their characterization, and discuss the profound implications for pharmaceutical and biochemical research.

Part 1: The Structural and Conformational Landscape of D-Glucose

In aqueous solution, D-glucose is not a single, static entity but exists as a dynamic equilibrium between multiple isomers.[1] Understanding this equilibrium is the foundation for appreciating the effects of isotopic substitution.

Ring-Chain Tautomerism: Pyranose and Furanose Forms

The open-chain aldehyde form of glucose undergoes a spontaneous and reversible intramolecular cyclization, forming either a six-membered ring (pyranose) or a five-membered ring (furanose).[2]

  • Pyranose Form: Formed by the attack of the hydroxyl group on carbon 5 (C5) at the C1 aldehyde. In solution, over 99% of D-glucose exists in the pyranose form.[3]

  • Furanose Form: Formed by the attack of the C4 hydroxyl group at the C1 aldehyde. This form accounts for less than 1% of the equilibrium mixture.[4]

The overwhelming predominance of the pyranose ring is due to its superior thermodynamic stability. The pyranose ring can adopt a near-perfect chair conformation, which minimizes both angle strain and dihedral (torsional) strain, akin to cyclohexane.[4][5] The furanose ring is forced into less stable envelope or twist conformations.[4]

Anomeric Equilibrium: The α and β Divide

The process of cyclization creates a new stereocenter at C1, the anomeric carbon. This gives rise to two diastereomers, called anomers, designated α and β.

  • α-D-glucopyranose: The C1 hydroxyl group is in an axial position (trans to the CH₂OH group at C5).

  • β-D-glucopyranose: The C1 hydroxyl group is in an equatorial position (cis to the CH₂OH group at C5).

These anomers are in equilibrium in solution, with the β form being the more stable and thus more abundant (~64%) compared to the α form (~36%).[4] The greater stability of the β anomer is attributed to the fact that its anomeric hydroxyl group, along with all other non-hydrogen substituents, can occupy the sterically favorable equatorial positions in the chair conformation.

G cluster_equilibrium D-Glucose Equilibrium in Aqueous Solution open_chain Open-Chain Form (<0.1%) alpha_furanose α-Furanose (<1%) open_chain->alpha_furanose C4-OH attack beta_furanose β-Furanose (<1%) open_chain->beta_furanose C4-OH attack alpha_pyranose α-Pyranose (~36%) open_chain->alpha_pyranose C5-OH attack beta_pyranose β-Pyranose (~64%) open_chain->beta_pyranose C5-OH attack alpha_furanose->open_chain beta_furanose->open_chain alpha_pyranose->open_chain beta_pyranose->open_chain

Caption: D-Glucose equilibrium in solution, mediated by the open-chain form.

Part 2: Isotopic Perturbation of Thermodynamic Stability

The substitution of an atom with one of its heavier isotopes primarily alters the vibrational energy of the chemical bonds it forms. This change in zero-point energy (ZPE) is the origin of equilibrium isotope effects (EIEs), where isotopic substitution can shift the position of a chemical equilibrium.[6][7][8]

For D-glucose, this manifests as a measurable shift in the anomeric equilibrium, a phenomenon known as a Conformational Equilibrium Isotope Effect (CEIE).[9][10]

Quantifying Isotopic Influence on Anomeric Equilibrium

Pioneering work using ¹³C NMR spectroscopy has precisely quantified the effect of deuterium (²H) substitution at each carbon position on the α/β equilibrium of D-glucopyranose.[9][10] The effect is expressed as the equilibrium constant ratio, H/DKβ/α, where a value greater than 1 indicates that deuterium substitution favors the β-anomer more than hydrogen does.

Isotopic Label PositionH/DKβ/α (Equilibrium Constant Ratio)Primary Mechanism of Isotope Effect
[1-²H]-glucose1.043 ± 0.004Hyperconjugation (Anomeric Effect)[9][10]
[2-²H]-glucose1.027 ± 0.005Hydroxyl Rotational Restriction[9][10]
[3-²H]-glucose1.027 ± 0.004Steric Repulsion[9][10]
[4-²H]-glucose1.001 ± 0.003Negligible Effect[9][10]
[5-²H]-glucose1.036 ± 0.004Steric Repulsion[9][10]
[6,6'-²H₂]-glucose0.998 ± 0.004Negligible Effect[9][10]

Table 1: Deuterium Isotope Effects on the Anomeric Equilibrium of D-Glucopyranose in Water. Data sourced from Lewis & Schramm.[9][10]

Causality: The Physicochemical Origins of Isotope Effects

The observed shifts in equilibrium are not random; they are governed by specific intramolecular interactions that are sensitive to isotopic mass.

  • Hyperconjugation at C1: The largest effect is seen with substitution at the anomeric carbon (C1). In the β-anomer, the axial C1-H bond is positioned for optimal orbital overlap with the p-type lone pair of the ring oxygen (O5). This stabilizing hyperconjugative interaction (n -> σ*) weakens the C1-H bond.[9][10][11] Substituting H with the heavier D atom in this weakened bond provides a greater stabilizing ZPE effect compared to the α-anomer, where this specific interaction is absent. This pushes the equilibrium toward the β form.

  • Steric Repulsion at C3 and C5: In the α-anomer, the axial C1-hydroxyl group creates a syn-diaxial steric repulsion with the axial hydrogens at C3 and C5.[9][10] Replacing these hydrogens with larger-van der Waals-radius deuterium atoms increases this repulsion, destabilizing the α-anomer and thus favoring the β-anomer.

  • Rotational Restriction at C2: The orientation of the C2-hydroxyl group is different in the two anomers (~160° in α vs. ~60° in β, in the gas phase).[11] This difference in rotational restriction leads to distinct vibrational environments for the C2-H bond, resulting in a net isotope effect that favors the β-anomer upon deuteration.[9][10]

G cluster_alpha α-Anomer cluster_beta β-Anomer C1a C1 O1a O1 (axial) C1a->O1a H3a H3 (axial) O1a->H3a syn-diaxial steric repulsion H5a H5 (axial) O1a->H5a syn-diaxial steric repulsion C1b C1 H1b H1 (axial) C1b->H1b O5b O5 (ring) O5b->H1b n -> σ* hyperconjugation

Caption: Key intramolecular forces driving isotope effects in glucose anomers.

Part 3: Methodologies for Assessing Thermodynamic Stability

A robust assessment of isotopic effects on thermodynamic stability requires a combination of high-precision experimental techniques and sophisticated computational modeling.

Experimental Protocols

Protocol 3.1.1: ¹³C NMR Spectroscopy for Anomeric Equilibrium

This is the gold standard for determining the relative concentrations of α and β anomers in solution.[9][10][12]

Objective: To quantify the H/DKβ/α for a deuterated glucose sample.

Methodology:

  • Sample Preparation: Prepare two samples of identical molarity (~50-100 mM) in D₂O: one of unlabeled D-glucose and one of the specific position-labeled deuterated D-glucose.

  • Equilibration: Allow both samples to equilibrate at a constant temperature (e.g., 25°C) for at least 24 hours to ensure the anomeric equilibrium is fully established.

  • NMR Acquisition: Acquire quantitative ¹³C NMR spectra for both samples on a high-field NMR spectrometer. Key parameters include a long relaxation delay (5x T₁) and proton decoupling to ensure accurate integration.

  • Data Processing: Process the spectra identically. Identify the well-resolved signals for the anomeric carbon (C1) of both the α (~92 ppm) and β (~96 ppm) anomers.

  • Quantification: Carefully integrate the areas of the C1 α and C1 β peaks for both the unlabeled (HKβ/α) and labeled (DKβ/α) samples.

  • Calculation: The conformational equilibrium isotope effect is calculated as the ratio of the two equilibrium constants: H/DKβ/α = (Integralβ-H / Integralα-H) / (Integralβ-D / Integralα-D) .

Protocol 3.1.2: Calorimetry for Overall Thermal Stability

Calorimetric methods measure heat changes associated with physical or chemical processes, providing data on overall molecular stability.[13]

Objective: To compare the thermal decomposition profile of an isotopically labeled vs. unlabeled glucose sample using Differential Scanning Calorimetry (DSC).

Methodology:

  • Sample Preparation: Accurately weigh equal amounts (e.g., 5-10 mg) of the dry, crystalline unlabeled and labeled glucose into separate DSC pans. Seal the pans hermetically.

  • DSC Program: Place a sample pan and an empty reference pan into the DSC cell. Heat the samples at a controlled rate (e.g., 10°C/min) over a wide temperature range (e.g., 30°C to 300°C).

  • Data Acquisition: Record the heat flow as a function of temperature. The resulting thermogram will show endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

  • Analysis: Compare the thermograms of the labeled and unlabeled samples. Key parameters to analyze are the onset temperature of decomposition and the peak temperature of the exothermic event. A higher decomposition temperature indicates greater thermal stability.[13]

Computational Chemistry Workflow

Computational methods provide invaluable insight into the energetic and electronic factors that are difficult to measure directly.[9][10]

Objective: To calculate the energy difference between the α and β anomers of unlabeled and isotopically labeled glucose.

Workflow:

  • Structure Generation: Build initial 3D structures of the α and β anomers of D-glucopyranose.

  • Conformational Search: Perform a systematic conformational search for each anomer to locate the lowest energy conformers (rotamers of the hydroxyl and hydroxymethyl groups).

  • Geometry Optimization: Optimize the geometry of the most stable conformers using an appropriate level of theory (e.g., Density Functional Theory with a basis set like 6-31G**).

  • Frequency Calculation: Perform a vibrational frequency calculation on the optimized structures. This confirms they are true energy minima and provides the zero-point vibrational energies (ZPVE).

  • Isotopic Substitution: Repeat steps 3 and 4 for the isotopically substituted molecule (e.g., replacing a specific H with D). The software will calculate the new ZPVE based on the mass change.

  • Energy Analysis: The relative stability is determined by the difference in total electronic energy plus the ZPVE. The isotope effect on the equilibrium can be predicted from the difference in the energy gaps (ΔEβ-α) between the unlabeled and labeled species.

  • NBO Analysis: Perform Natural Bond Orbital (NBO) analysis on the final structures to quantify hyperconjugative interactions and understand their contribution to stability.[9][10]

G cluster_workflow Integrated Stability Assessment Workflow start Define Isotopic Label Position comp_chem Computational Chemistry start->comp_chem nmr_exp NMR Experiment start->nmr_exp calorimetry_exp Calorimetry (DSC) start->calorimetry_exp energy_calc Calculate ΔE + ZPVE comp_chem->energy_calc nmr_quant Quantify Kβ/α nmr_exp->nmr_quant dsc_quant Determine T_decomp calorimetry_exp->dsc_quant nbo NBO Analysis energy_calc->nbo synthesis Synthesize Data nbo->synthesis nmr_quant->synthesis dsc_quant->synthesis conclusion Thermodynamic Stability Profile synthesis->conclusion

Caption: Workflow for assessing isotopic effects on thermodynamic stability.

Part 4: Implications for Research and Drug Development

The subtle thermodynamic shifts caused by isotopic labeling have significant practical consequences.

Pharmacokinetics and the "Kinetic Isotope Effect"

In drug development, replacing hydrogen with deuterium at a site of metabolic oxidation can significantly slow down the rate of metabolism. This is known as the Kinetic Isotope Effect (KIE) and is exploited to improve a drug's half-life and reduce toxic metabolites.[14] While the KIE is a kinetic phenomenon, the underlying thermodynamic stability and conformational preference of the molecule can influence its susceptibility to enzymatic attack. A shift in the anomeric equilibrium of a glucose-based drug, for instance, could alter the concentration of the specific anomer that an enzyme recognizes, thereby indirectly modulating its metabolic rate.

Stable Isotope Tracers in ADME Studies

Stable isotopes like ¹³C, ¹⁵N, and ²H are invaluable as tracers in Absorption, Distribution, Metabolism, and Excretion (ADME) studies.[15][16] They are non-radioactive and can be safely administered to human subjects, including vulnerable populations.[15] Accurate interpretation of these tracer studies relies on the assumption that the labeled molecule behaves identically to its unlabeled counterpart. While this is largely true, this guide demonstrates that there are subtle thermodynamic differences. For high-precision studies, particularly those involving equilibria, these inherent isotope effects must be acknowledged as potential sources of minor variation.

Enzymology and Substrate Recognition

Many enzymes exhibit a high degree of stereospecificity, often binding preferentially to one anomer of glucose.[11] For example, hexokinase preferentially phosphorylates the α-anomer. Any isotopic substitution that shifts the anomeric equilibrium (a thermodynamic effect) will change the effective concentration of the preferred substrate, which must be accounted for when studying the kinetics of the enzymatic reaction. Understanding the thermodynamics of the free sugar is a mandatory prerequisite for correctly interpreting isotope effects in an enzyme-bound system.[9][10]

Conclusion

The thermodynamic stability of (2R,3S,4S,5S)-pentahydroxyhexanal is not a fixed property but a dynamic landscape of conformational and anomeric equilibria. Isotopic substitution, particularly with deuterium, acts as a precise tool to perturb this landscape in predictable ways, driven by fundamental principles of hyperconjugation and steric interactions. A comprehensive understanding of these effects, achieved through the synergistic application of NMR spectroscopy, calorimetry, and computational chemistry, is not merely an academic exercise. It is essential for the rational design of deuterated drugs, the accurate interpretation of metabolic tracer studies, and the fundamental analysis of enzyme-substrate interactions, reinforcing the principle that even the smallest atomic changes can have significant macroscopic consequences in science and medicine.

References

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Foundational NMR characteristics of (2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy(513C)hexanal

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Foundational NMR Characteristics of (2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy(5-¹³C)hexanal

Authored by: A Senior Application Scientist

Introduction: Decoding Carbohydrate Complexity with Isotope-Resolved NMR

Carbohydrates are fundamental to a vast array of biological processes, from energy metabolism to cellular recognition and signaling.[1] Their structural complexity, characterized by multiple stereocenters, conformational flexibility, and the formation of glycosidic linkages, presents a significant analytical challenge. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the detailed structural and conformational analysis of carbohydrates in solution.[1][2] It provides unparalleled insight into the primary structure, stereochemistry, and three-dimensional architecture of these vital biomolecules.

This guide focuses on (2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal, the open-chain aldehyde form of D-glucose. In solution, this molecule exists in a dynamic equilibrium with its more stable cyclic hemiacetal forms: the α- and β-pyranoses (six-membered rings) and the less abundant α- and β-furanoses (five-membered rings).[3][4][5] The pyranose forms typically account for over 99% of the equilibrium mixture at ambient temperature.[4]

To enhance the analytical power of NMR, stable isotope labeling is a frequently employed strategy.[6][7][8] This guide specifically addresses the foundational NMR characteristics of D-glucose strategically labeled with a ¹³C isotope at the C5 position. This site-specific labeling acts as a powerful probe, enabling researchers to trace metabolic pathways, elucidate biosynthetic mechanisms, and resolve spectral ambiguities, which is of paramount importance in drug development and metabolomics research.[9][10][11]

Pillar 1: The Theoretical Bedrock of Glucose NMR

A robust understanding of fundamental NMR principles is essential for interpreting the spectra of ¹³C-labeled glucose. The key parameters are chemical shifts (δ), which reveal the electronic environment of a nucleus, and spin-spin coupling constants (J), which provide information about through-bond connectivity and dihedral angles.

Chemical Shifts (δ)

The chemical shift of a nucleus is highly sensitive to its local chemical environment. In glucose, the precise δ value for each proton (¹H) and carbon (¹³C) is dictated by factors such as the orientation of hydroxyl groups (axial vs. equatorial), the anomeric configuration (α vs. β), and the ring conformation.[3]

  • ¹H Chemical Shifts : Protons in carbohydrates typically resonate between 3 and 6 ppm. Anomeric protons (H1) are the most deshielded, appearing at 4.5-5.5 ppm, due to being attached to two oxygen atoms.[2]

  • ¹³C Chemical Shifts : Carbon nuclei in carbohydrates resonate from 60 to 110 ppm. The anomeric carbon (C1) is the most downfield, typically found between 90 and 100 ppm.[2]

Spin-Spin Coupling (J-Coupling)

J-coupling arises from the interaction of nuclear spins through the intervening bonding electrons. The magnitude of this coupling, measured in Hertz (Hz), is a rich source of structural information.

  • ¹H-¹H Coupling (ⁿJHH) : Vicinal coupling (³JHH), between protons on adjacent carbons, is particularly informative. Its magnitude is described by the Karplus equation, which relates the coupling constant to the dihedral angle between the protons. This allows for the determination of the relative stereochemistry and ring conformation.[12][13] For instance, a large ³J(H1,H2) value (~8 Hz) is characteristic of a trans-diaxial relationship, as seen in β-glucopyranose, while a smaller value (~3-4 Hz) indicates a cis or equatorial-axial relationship, as in α-glucopyranose.[14]

  • ¹³C-¹H Coupling (ⁿJCH) : The introduction of a ¹³C label at C5 introduces several new, observable couplings.

    • One-bond Coupling (¹JCH) : This is a large coupling (~140-170 Hz) between the ¹³C nucleus and the directly attached proton(s).[15] For (5-¹³C)glucose, this will split the H5 proton signal into a clear doublet. The magnitude of ¹J(C1,H1) is also diagnostic of the anomeric configuration, being ~170 Hz for α-anomers and ~160 Hz for β-anomers.[15]

    • Two- and Three-bond Coupling (²JCH, ³JCH) : These are smaller, long-range couplings that provide crucial connectivity information, often elucidated through 2D NMR experiments like HMBC.

Pillar 2: Predicted NMR Data for (5-¹³C)Glucose

The introduction of a ¹³C label at the C5 position provides a distinct spectral signature. The following tables summarize the expected ¹H and ¹³C chemical shifts for the dominant α- and β-D-glucopyranose anomers in D₂O, based on data from the Biological Magnetic Resonance Bank (BMRB).[16][17]

Quantitative Data Summary

Table 1: Predicted ¹H and ¹³C Chemical Shifts for α-D-(5-¹³C)glucopyranose in D₂O

Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key Coupling Interactions involving ¹³C5
C1 5.2292.9
C2 3.5372.3
C3 3.7273.7³J(C5,H3)
C4 3.4170.4²J(C5,H4)
C5 3.75 72.4 ¹J(C5,H5)
C6a 3.82 61.5 ²J(C5,H6a)
C6b 3.76 61.5 ²J(C5,H6b)

Table 2: Predicted ¹H and ¹³C Chemical Shifts for β-D-(5-¹³C)glucopyranose in D₂O

Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key Coupling Interactions involving ¹³C5
C1 4.6496.7
C2 3.2475.0
C3 3.4976.7³J(C5,H3)
C4 3.4070.4²J(C5,H4)
C5 3.45 76.7 ¹J(C5,H5)
C6a 3.90 61.5 ²J(C5,H6a)
C6b 3.73 61.5 ²J(C5,H6b)

Note: Chemical shift values are referenced to DSS at 0 ppm and can vary slightly with temperature, pH, and concentration. Data compiled from BMRB entries bmse000015 and bmse000855.[16][17]

The ¹³C label at C5 will cause a small upfield shift (isotope effect) on the ¹H chemical shifts of H5 and H4, typically in the range of -1 to -4 ppb.[18] While small, this effect can be significant in high-resolution spectra.[18]

Pillar 3: A Self-Validating Experimental Protocol

Acquiring high-quality, interpretable NMR data requires meticulous sample preparation and a logical suite of experiments. This protocol is designed to be self-validating, where data from one experiment confirms and complements the others, leading to an unambiguous assignment.

Step 1: Sample Preparation
  • Dissolution : Accurately weigh approximately 5-10 mg of (2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy(5-¹³C)hexanal. Dissolve it in 500-600 µL of high-purity (99.96%) deuterium oxide (D₂O). The concentration should be in the range of 10-20 mM.[19]

  • Referencing : Add a small, known amount of an internal standard for chemical shift referencing. 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or its sodium salt (TSP) is standard for aqueous samples, with its methyl proton signal defined as 0.00 ppm.

  • pH Adjustment : Ensure the pD is near neutral (~7.0). This is crucial as chemical shifts of hydroxyl-bearing carbons and protons are pH-dependent. Adjust if necessary with dilute NaOD or DCl.

  • Transfer : Transfer the solution to a high-precision 5 mm NMR tube.

  • Equilibration : Allow the sample to sit for several hours to ensure the anomeric equilibrium (α/β ratio) has stabilized and H/D exchange at the hydroxyl positions is complete.

Step 2: NMR Data Acquisition

The following experiments should be performed on a high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe for optimal sensitivity.[2]

  • 1D ¹H Spectrum : This is the initial survey experiment. It will show the relative populations of the α and β anomers and provide initial information on proton chemical shifts and ¹H-¹H coupling constants.

  • 1D ¹³C{¹H} Spectrum : A proton-decoupled ¹³C spectrum provides the chemical shifts of all carbon atoms. The C5 signal will be readily identifiable due to its high intensity from the ¹³C enrichment.

  • 2D ¹H-¹H COSY (Correlation Spectroscopy) : This experiment identifies protons that are J-coupled to each other. It is essential for tracing the proton connectivity network from H1 to H6 within each anomer.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) : This spectrum correlates each proton with its directly attached carbon. It is the primary tool for assigning carbon resonances based on their known proton assignments from the COSY. The C5-H5 correlation will be exceptionally strong.

  • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals long-range couplings (typically 2-3 bonds) between protons and carbons. It is critical for confirming assignments and establishing connectivity across the glycosidic bond in oligosaccharides. For this labeled monomer, it will clearly show correlations between H1 and C2/C3, and importantly, between protons like H4/H6 and the labeled C5.

  • 2D TOCSY (Total Correlation Spectroscopy) : This experiment reveals correlations between all protons within a single spin system. Irradiating the anomeric proton (H1) will reveal all other non-exchangeable protons (H2, H3, H4, H5, H6a, H6b) belonging to that specific anomer, cleanly separating the signals of the α and β forms.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolve Dissolve (5-10 mg) in D2O Reference Add DSS Reference Dissolve->Reference Transfer Transfer to NMR Tube Reference->Transfer Equilibrate Equilibrate Anomers Transfer->Equilibrate H1_1D 1D ¹H Equilibrate->H1_1D C13_1D 1D ¹³C{¹H} H1_1D->C13_1D COSY 2D COSY C13_1D->COSY HSQC 2D HSQC COSY->HSQC HMBC 2D HMBC HSQC->HMBC TOCSY 2D TOCSY HMBC->TOCSY Assign Assign Resonances TOCSY->Assign Structure Confirm Structure & Stereochemistry Assign->Structure

Caption: A streamlined workflow for the NMR analysis of (5-¹³C)glucose.

Pillar 4: Data Interpretation and Structural Validation

The synergy of the multidimensional experiments allows for a step-by-step validation of the molecular structure.

  • Identify Anomers : Use the 1D ¹H spectrum to locate the two distinct anomeric proton signals (H1α ~5.22 ppm, H1β ~4.64 ppm). The integration of these signals gives the α/β ratio.

  • Trace Spin Systems : Use the TOCSY spectrum. By starting at each anomeric proton frequency, you can trace out and assign all the protons belonging to the α spin system and, separately, the β spin system.

  • Assign Carbons : Use the HSQC spectrum to transfer the proton assignments to their directly attached carbons. The intense cross-peak will definitively identify H5 and C5.

  • Confirm Connectivity and Stereochemistry :

    • The COSY spectrum confirms the adjacent proton relationships (H1-H2, H2-H3, etc.).

    • Measure the ³J(H1,H2) coupling constant from the high-resolution 1D ¹H spectrum. A value of ~8 Hz confirms the β-anomer (trans-diaxial protons), and ~3.7 Hz confirms the α-anomer.

    • The HMBC spectrum provides the final validation, showing expected two- and three-bond correlations, such as from H1 to C2, and from H4 and H6 protons to the labeled C5.

The diagram below illustrates the key coupling networks within the β-anomer of (5-¹³C)glucose that are leveraged for structural confirmation.

Caption: Key J-coupling correlations in β-D-(5-¹³C)glucopyranose.

Conclusion

The site-specific incorporation of a ¹³C label at the C5 position of glucose provides a powerful and unambiguous handle for NMR spectroscopic analysis. By employing a systematic suite of 1D and 2D NMR experiments, researchers can achieve complete resonance assignment and structural validation. The characteristic chemical shifts and, most importantly, the unique J-coupling patterns introduced by the ¹³C5 isotope, serve as self-validating reporters of molecular identity and conformation. This detailed understanding is foundational for the application of (5-¹³C)glucose in more complex studies, including the mapping of metabolic fluxes, the investigation of enzyme mechanisms, and the structural analysis of glycoproteins, ultimately accelerating progress in biomedical research and drug development.

References

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Unlocking Cellular Metabolism: A Comprehensive Guide to ¹³C-Labeled Carbohydrate Tracers and Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the post-genomic era, static metabolomics—the measurement of metabolite pool sizes—is insufficient for understanding the dynamic nature of cellular phenotypes. ¹³C Metabolic Flux Analysis (¹³C-MFA) has emerged as the gold standard for quantifying intracellular reaction rates (fluxes) in living cells[1]. By feeding cells stable-isotope-labeled carbohydrate tracers and tracking the atom-by-atom distribution of ¹³C through the metabolic network, researchers can reverse-engineer the exact flow of carbon. This whitepaper provides an authoritative, step-by-step mechanistic guide to designing, executing, and validating ¹³C-MFA experiments in cellular models.

Mechanistic Foundations: Tracer Selection and Atom Transitions

The core principle of ¹³C-MFA relies on the precise mapping of carbon atom transitions. The choice of the ¹³C-labeled carbohydrate tracer is the most critical experimental decision, as different tracers illuminate different sectors of the metabolic network[2].

The Causality of Tracer Selection
  • [1,2-¹³C]Glucose: This is the premier tracer for resolving the split ratio between Glycolysis and the Pentose Phosphate Pathway (PPP).

    • Mechanism: In glycolysis, the 6-carbon glucose molecule is cleaved by aldolase into two 3-carbon units. The C1 and C2 carbons remain bonded, yielding a mass shift of +2 Daltons (M+2) in downstream pyruvate. Conversely, the oxidative PPP decarboxylates the C1 carbon as ¹³CO₂, leaving a 5-carbon sugar containing only the C2 label. This yields M+1 downstream intermediates[1].

  • [U-¹³C]Glucose: Uniformly labeled glucose is optimal for mapping overall network connectivity and quantifying absolute flux into the Tricarboxylic Acid (TCA) cycle, as it provides a high signal-to-noise ratio for downstream amino acids[3].

TracerMapping cluster_glyco Glycolysis cluster_ppp Pentose Phosphate Pathway Glc [1,2-13C] Glucose (M+2) G6P Glucose-6-Phosphate (M+2) Glc->G6P Hexokinase F6P Fructose-6-Phosphate (M+2) G6P->F6P PGI Ru5P Ribulose-5-Phosphate (M+1) + 13CO2 G6P->Ru5P G6PDH / 6PGDH (Loss of C1) Pyr_Gly Pyruvate (M+2) & (M+0) F6P->Pyr_Gly Aldolase / PK F6P_PPP Fructose-6-Phosphate (M+1) / (M+2) Ru5P->F6P_PPP Transketolase / Transaldolase F6P_PPP->Pyr_Gly Downstream

Caption: Carbon atom transitions of [1,2-¹³C]glucose through Glycolysis and the Pentose Phosphate Pathway.

Experimental Protocols: A Self-Validating System

A robust ¹³C-MFA workflow is not merely a sequence of steps; it is a self-validating mathematical system. The protocol below details the causality behind each methodological choice[3].

Step 1: Cell Culture and Isotopic Steady State
  • Protocol: Cultivate cells in a chemically defined medium where the natural carbohydrate source is replaced by the ¹³C-tracer (e.g., 100% [1,2-¹³C]glucose or a 20% [U-¹³C]/80% natural abundance mixture). Maintain logarithmic growth.

  • The "Why": Flux estimation algorithms assume constant intermediate pool sizes and stable isotope incorporation. By waiting until isotopic steady state is reached (typically 3–5 cell doublings for mammalian cells), the derivative of fractional labeling with respect to time becomes zero. This decouples concentration pool sizes from the mathematical model, allowing fluxes to be estimated solely from the algebraic distribution of isotopes[1].

Step 2: Metabolism Quenching
  • Protocol: Rapidly aspirate the culture medium and immediately submerge the cell monolayer in pre-chilled (-20°C to -80°C) 80% methanol.

  • The "Why": Intracellular metabolites like ATP and Glucose-6-Phosphate have turnover rates measured in fractions of a second. Room-temperature processing allows continued enzymatic activity, which skews the Mass Isotopomer Distributions (MIDs). Cryogenic methanol instantly denatures enzymes and arrests all metabolic flux, preserving the true in vivo isotopic snapshot[3].

Step 3: Biphasic Metabolite Extraction
  • Protocol: Scrape the quenched cells and perform a liquid-liquid extraction using a Chloroform/Methanol/Water (1:2:0.8 v/v/v) solvent system. Centrifuge at 15,000 x g for 10 minutes.

  • The "Why": Cellular matrices are highly complex. This specific solvent ratio exploits differential dielectric constants. Polar metabolites (sugar phosphates, amino acids) partition into the upper aqueous layer, non-polar lipids partition into the lower organic layer, and macromolecules (proteins, DNA) precipitate at the interphase. This physical separation prevents severe ion suppression during downstream mass spectrometry[4].

Step 4: Analytical Detection (GC-MS / LC-MS)
  • Protocol: Lyophilize the aqueous phase. For GC-MS, derivatize using methoxyamine (MOX) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). For LC-MS, reconstitute in mobile phase for HILIC (Hydrophilic Interaction Liquid Chromatography) separation.

  • The "Why": GC-MS is ideal for stable, low-molecular-weight compounds like amino acids and organic acids, but requires derivatization to increase volatility. LC-MS/MS is strictly required for thermolabile or highly phosphorylated intermediates (e.g., NADH, ATP, Ribose-5-Phosphate) that degrade in a GC inlet[4].

MFAWorkflow A 1. Tracer Cultivation Feed 13C-Carbohydrate Achieve Isotopic Steady State B 2. Quenching Rapid Cold Methanol (-20°C) Arrest Metabolism A->B C 3. Extraction Biphasic Solvent Extraction Isolate Metabolites B->C D 4. MS Analysis GC-MS / LC-MS Acquire Mass Isotopomer Data C->D E 5. Flux Estimation Metabolic Modeling Minimize Residuals (SSR) D->E

Caption: Step-by-step experimental and computational workflow for ¹³C Metabolic Flux Analysis.

Data Processing and Flux Estimation

Raw mass spectrometry data must be converted into Mass Isotopomer Distributions (MIDs)—vectors representing the relative abundance of each isotopologue (M+0, M+1, M+2, etc.). These raw MIDs must first be corrected for natural isotope abundance (e.g., naturally occurring ¹³C is ~1.1%, ¹⁵N is ~0.37%) before modeling[1].

Quantitative Data: Expected Mass Isotopomer Distributions (MIDs)

Representative steady-state MID data for a mammalian cell line cultured with 100%[1,2-¹³C]glucose.

MetabolitePathway OriginM+0M+1M+2M+3M+4M+5M+6
Glucose-6-Phosphate Direct Uptake0.050.010.93 0.010.000.000.00
Ribose-5-Phosphate PPP (Oxidative)0.060.91 0.020.010.000.00N/A
Pyruvate Glycolysis / PPP0.100.150.73 0.02N/AN/AN/A
Lactate Glycolysis / PPP0.120.140.72 0.02N/AN/AN/A
Citrate TCA Cycle (1st Turn)0.150.100.45 0.050.200.030.02
Alpha-Ketoglutarate TCA Cycle0.180.120.42 0.060.180.04N/A
The Self-Validating Mathematical Core

The true power of ¹³C-MFA lies in its statistical redundancy. A typical experiment yields 50 to 100 independent MID measurements, yet the core metabolic network model only contains 10 to 20 independent unknown fluxes.

Using frameworks based on Elementary Metabolite Units (EMU), computational algorithms iteratively adjust a simulated flux map to minimize the Sum of Squared Residuals (SSR) between the simulated MIDs and the experimentally measured MIDs[3].

Because the system is highly overdetermined, the minimized SSR is subjected to a chi-square ( χ2 ) goodness-of-fit test. If the SSR falls below the critical χ2 threshold at a 95% confidence interval, the assumed network topology and steady-state assumptions are mathematically validated. A failed test immediately flags experimental errors, incomplete extraction, or an incomplete metabolic model—making ¹³C-MFA an inherently self-correcting protocol[2].

Sources

Methodological & Application

Application Note: Metabolic Tracing of Rare L-Sugars Using (2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy(513C)hexanal

Author: BenchChem Technical Support Team. Date: March 2026

Document Version: 2026.1 (March 21, 2026) | Facility: Advanced Metabolomics Core, Taiwan Prepared By: Senior Application Scientist

Introduction & Mechanistic Rationale

The rare aldohexose L-altrose—systematically named (2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal —is a critical node in the "Izumoring" network of rare sugars and a key structural component in the glycans of specific pathogenic bacteria[1]. The introduction of a stable isotope at the C5 position, yielding (2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy(513C)hexanal (commonly referred to as [5-13C]-L-Altrose), provides an unprecedented analytical tool for metabolic flux analysis.

Why label the C5 position? In uniformly labeled ([U-13C]) substrates, extensive carbon-carbon cleavage and recombination can lead to isotopic scrambling, making it difficult to pinpoint specific enzymatic pathways. Because C5 is adjacent to the terminal carbon (C6) and forms the stereocenter defining the L-configuration, a singular 13C label at this position allows researchers to track precise epimerase and isomerase activities.

For example, [5-13C]-L-Altrose is utilized as a highly specific substrate to identify and differentiate (such as cellobiose 2-epimerase from Caldicellulosiruptor saccharolyticus)[2]. Furthermore, tracing its incorporation into bacterial lipopolysaccharides (LPS) elucidates the biosynthesis of 6-deoxy-L-altrose in strains like[3].

Pathway Visualization

The following diagram illustrates the primary metabolic fates of [5-13C]-L-Altrose when introduced into a competent biological system.

Pathway A (2R,3S,4S,5S)-2,3,4,5,6- pentahydroxy(513C)hexanal ([5-13C]-L-Altrose) B [5-13C]-L-Psicose A->B L-Arabinose Isomerase C [5-13C]-L-Galactose A->C Aldose C-2 Epimerase D 6-Deoxy-[5-13C]-L-Altrose (LPS Glycan Pool) A->D Bacterial Biosynthesis (e.g., Yersinia)

Caption: Metabolic network of [5-13C]-L-Altrose via Izumoring isomerases and bacterial LPS incorporation.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in your flux data, this protocol integrates strict thermodynamic quenching and an internal standard validation system.

Cell Culture & Isotope Feeding
  • Preparation: Cultivate the target bacterial strain (e.g., Yersinia or engineered E. coli) in a minimal medium lacking D-glucose to prevent catabolite repression.

  • Feeding: Introduce [5-13C]-L-Altrose to a final concentration of 5 mM during the mid-exponential growth phase (OD600 ≈ 0.6).

  • Incubation: Allow metabolic incorporation for precisely 45 minutes. Causality: This timeframe is optimized to capture primary isomerization events before the label is lost to oxidative decarboxylation or extensive polymerization[4].

Rapid Metabolic Quenching

Causality: Enzymatic half-lives for sugar isomerases are incredibly brief. Cold methanol instantly denatures proteins and halts metabolic flux, preventing the artificial, post-lysis isomerization of L-altrose.

  • Rapidly filter 1 mL of culture through a 0.22 µm nylon membrane (duration < 5 seconds).

  • Immediately submerge the filter into 1 mL of pre-chilled -80°C Methanol/Water (80:20, v/v) .

  • Self-Validation Check: Spike the quenching buffer with exactly 5 µM of [U-13C]-Sorbitol.

    • Validation Logic: The recovery of this fully labeled standard (>85%) during GC-MS analysis will validate the extraction efficiency. If recovery falls below this threshold, the sample must be discarded to prevent false-negative flux interpretations.

Biphasic Metabolite Extraction
  • Add 1 mL of ice-cold Chloroform to the quenched mixture to induce phase separation.

  • Vortex vigorously for 60 seconds, then centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Carefully extract the upper aqueous layer (containing the polar L-sugars) and transfer it to a fresh microcentrifuge tube.

  • Lyophilize the aqueous phase to complete dryness. Crucial: Any residual moisture will destroy the subsequent silylation reagents.

MOX-TMS Derivatization

Causality: Sugars in solution exist in a dynamic equilibrium between open-chain and multiple cyclic anomers. Methoxyamine (MOX) reacts with the C1 aldehyde, locking the sugar into a single conformation to prevent multiple GC peaks. Subsequent MSTFA treatment silylates the hydroxyl groups, making the molecule volatile for GC-MS.

  • Resuspend the dried pellet in 30 µL of Methoxyamine hydrochloride in pyridine (20 mg/mL). Incubate at 37°C for 90 minutes.

  • Add 70 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) with 1% TMCS. Incubate at 37°C for 30 minutes.

  • Centrifuge at 10,000 × g for 5 minutes to pellet any precipitant; transfer the supernatant to a GC vial.

Workflow Visualization

Workflow N1 1. Isotope Feeding Minimal Media + 5 mM [5-13C]-L-Altrose N2 2. Metabolic Quenching -80°C MeOH + [U-13C]-Sorbitol Spike N1->N2 N3 3. Biphasic Extraction CHCl3 / MeOH / H2O Phase Separation N2->N3 N4 4. MOX-TMS Derivatization Lock Anomeric Center & Silylate OH Groups N3->N4 N5 5. GC-MS / 13C-NMR Analysis Quantify Mass Isotopomer Distribution (MID) N4->N5

Caption: Self-validating experimental workflow for [5-13C]-L-Altrose metabolic tracing and GC-MS analysis.

Analytical Data Interpretation

In electron ionization (EI) GC-MS, the intact molecular ion (M+) of TMS-derivatized sugars is highly unstable and rarely observed. Therefore, quantitative flux analysis relies on the [M-CH3]+ (M-15) fragment . This fragment retains the entire carbon backbone (including the C5 label), ensuring no isotopic information is lost during ionization.

Use the table below to map the Mass Isotopomer Distribution (MID) of your derivatized samples. A +1 Da shift in the M-15 fragment confirms the successful metabolic conversion of the [5-13C] labeled precursor.

Metabolite (MOX-TMS)Derivatized FormulaUnlabeled m/z (M-15)Labeled m/z (M-15)Mass ShiftPathway Origin
L-Altrose C22H55NO6Si5554.3555.3+1 DaUnmetabolized Substrate
L-Psicose C22H55NO6Si5554.3555.3+1 DaL-Arabinose Isomerase
L-Galactose C22H55NO6Si5554.3555.3+1 DaAldose C-2 Epimerase
6-Deoxy-L-Altrose C19H47NO5Si4466.2467.2+1 DaLPS Glycan Biosynthesis
[U-13C]-Sorbitol C24H62O6Si6 (Internal)619.3625.3+6 DaQuality Control Spike

Note: The 6-deoxy-L-altrose lacks one hydroxyl group compared to L-altrose, resulting in one less TMS group (-88 Da) in its derivatized form[4][5].

References

  • Gorshkova, R. P., et al. (1985). "Structural Studies on O-specific Polysaccharides of Lipopolysaccharides From Yersinia Enterocolitica Serovars O:1,2a,3, O:2a,2b,3 and O:3". European Journal of Biochemistry. [Link]

  • De Bruyn, F., et al. (2015). "Redesigning epimerases towards rare sugar producing biocatalysts: the 'Epimering' denotes their enormous potential". ResearchGate.[Link]

  • Pfrengle, F., et al. (2016). "From l-Rhamnose to Rare 6-Deoxy-l-Hexoses". Organic Letters, ACS Publications.[Link]

Sources

Application Note: Advanced NMR Spectroscopic Strategies for the Structural Elucidation of 5-¹³C Labeled Hexanal Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Isotopic labeling is a powerful technique in chemical and pharmaceutical research, offering a method to enhance NMR sensitivity and trace molecular pathways.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy methods for the structural characterization of hexanal derivatives specifically labeled with ¹³C at the C-5 position. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and demonstrate how to leverage a suite of NMR experiments—including ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC—to unambiguously confirm the isotopic label's position and elucidate the complete molecular structure.

Introduction: The Rationale for ¹³C Labeling in NMR

Carbon-13 NMR spectroscopy is a cornerstone of molecular structure determination, providing direct insight into the carbon skeleton of organic molecules.[4][5] However, the utility of standard ¹³C NMR is often hampered by the low natural abundance of the ¹³C isotope (approximately 1.1%), which leads to inherently low signal intensity compared to ¹H NMR.[1][4][6] This low sensitivity necessitates longer experiment times or higher sample concentrations to achieve an adequate signal-to-noise ratio.[4]

Strategic incorporation of a ¹³C isotope at a specific position, such as the C-5 position in a hexanal derivative, provides a powerful solution to this challenge. This isotopic enrichment dramatically enhances the NMR signal for the labeled carbon, effectively turning it into a beacon within the molecule.[1] This targeted enhancement allows for:

  • Unambiguous Signal Assignment: The intensified signal of the labeled carbon provides a definitive starting point for assigning the entire carbon skeleton.

  • Increased Sensitivity for 2D Experiments: The strong signal from the ¹³C label significantly improves the sensitivity and quality of heteronuclear correlation experiments (e.g., HSQC, HMBC), enabling faster data acquisition and clearer results, even with limited sample quantities.[7]

  • Metabolic and Mechanistic Studies: In drug development and metabolomics, ¹³C labeling enables the tracing of molecules through complex biological systems, elucidating metabolic pathways and reaction mechanisms.[1]

This guide will walk through the complete workflow, from sample preparation to advanced 2D NMR data interpretation, for a model compound: 5-¹³C hexanal.

Experimental Workflow Overview

The successful characterization of a ¹³C-labeled compound requires a systematic approach. The workflow involves careful sample preparation followed by a hierarchical series of NMR experiments designed to build a complete picture of the molecular structure.

G cluster_prep Phase 1: Preparation cluster_1D Phase 2: 1D NMR Analysis cluster_2D Phase 3: 2D NMR Correlation cluster_analysis Phase 4: Structural Elucidation SamplePrep Sample Preparation (Dissolution & Filtration) H1_NMR ¹H NMR (Proton Environment) SamplePrep->H1_NMR C13_NMR ¹³C NMR (Carbon Skeleton) H1_NMR->C13_NMR DEPT DEPT-135/90 (Carbon Multiplicity) C13_NMR->DEPT COSY ¹H-¹H COSY (H-H Connectivity) DEPT->COSY HSQC ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC Analysis Data Integration & Structure Confirmation HMBC->Analysis

Figure 1: General workflow for NMR analysis of isotopically labeled compounds.

Protocols: From Sample Preparation to Data Acquisition

Scientific integrity demands reproducible results, which begin with meticulous sample preparation. The quality of the NMR spectrum is directly dependent on the quality of the sample.

Protocol 1: Sample Preparation for 5-¹³C Hexanal

Rationale: Hexanal is a relatively volatile aldehyde. Proper solvent choice and concentration are critical for high-resolution spectra. Using a deuterated solvent is necessary for the spectrometer's lock system, and filtering removes solid impurities that degrade spectral quality by distorting magnetic field homogeneity.[8]

Methodology:

  • Solvent Selection: Choose a high-purity deuterated solvent that readily dissolves the hexanal derivative. Chloroform-d (CDCl₃) is a common and effective choice for non-polar to moderately polar compounds.

  • Concentration:

    • For ¹H NMR: Aim for a concentration of 5-25 mg of the compound in 0.6-0.7 mL of solvent.[9]

    • For ¹³C NMR: A higher concentration is generally better. Aim for 20-50 mg in 0.6-0.7 mL. The high enrichment at the C-5 position will yield a strong signal, but a higher concentration ensures good signals for the other five natural-abundance carbons.

  • Dissolution: In a small, clean vial, weigh the desired amount of the 5-¹³C hexanal derivative. Add the deuterated solvent and gently swirl until the sample is fully dissolved.[9]

  • Filtration: To remove any particulate matter, filter the solution directly into a clean, dry 5 mm NMR tube. A Pasteur pipette with a small, tightly packed plug of glass wool is effective for this purpose.[10] Ensure the liquid column height in the tube is at least 4 cm to be within the detector coil range.[8][11]

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the sample. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C spectra.[12]

  • Capping and Labeling: Cap the NMR tube securely to prevent evaporation, especially given hexanal's volatility. Label the tube clearly.

ParameterRecommended ValueRationale
Solvent Chloroform-d (CDCl₃)Good solubility for aldehydes, common reference data available.
Concentration 20-50 mg / 0.7 mLBalances solubility and need for good S/N on unlabeled carbons.
Tube Size 5 mmStandard for high-resolution NMR.
Filtration RequiredPrevents line broadening from suspended solids.
Standard TMS (0.03% v/v)Inert reference for ¹H and ¹³C chemical shifts.[12]
Table 1: Recommended Sample Preparation Parameters.
Protocol 2: 1D NMR Data Acquisition

Rationale: One-dimensional NMR spectra provide the foundational information about the molecule. ¹H NMR reveals the proton environments and their couplings, while ¹³C and DEPT spectra identify the number and type of carbon atoms (C, CH, CH₂, CH₃).[13]

Methodology:

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

  • Acquire ¹H Spectrum:

    • Run a standard single-pulse proton experiment.

    • A typical acquisition requires 8-16 scans for a good signal-to-noise ratio.

  • Acquire ¹³C Spectrum:

    • Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker systems).[1]

    • Set the spectral width to cover the expected range of organic molecules (~0-220 ppm).[6]

    • The number of scans (NS) will depend on the concentration, but 128 scans is a good starting point.[14] A relaxation delay (D1) of 2 seconds is generally sufficient for qualitative analysis.[14]

  • Acquire DEPT Spectra:

    • Run two separate DEPT experiments: DEPT-90 and DEPT-135.

    • DEPT-90: This experiment will only show signals for methine (CH) carbons.

    • DEPT-135: This experiment will show positive signals for methine (CH) and methyl (CH₃) carbons, and negative signals for methylene (CH₂) carbons. Quaternary carbons are absent in both DEPT spectra.[13][15]

Protocol 3: 2D NMR Data Acquisition

Rationale: Two-dimensional NMR experiments reveal through-bond correlations between nuclei, which are essential for assembling the molecular structure.[16][17] COSY identifies neighboring protons, HSQC connects protons to their directly attached carbons, and HMBC reveals longer-range (2-3 bond) proton-carbon connections.[11][18]

Methodology:

  • Acquire ¹H-¹H COSY Spectrum:

    • Use a standard COSY pulse sequence (e.g., cosygpqf).

    • This experiment correlates protons that are J-coupled, typically over two or three bonds.[19]

  • Acquire ¹H-¹³C HSQC Spectrum:

    • Use a standard multiplicity-edited HSQC pulse sequence (e.g., hsqcedetgpsisp2). This allows for the differentiation of CH/CH₃ signals from CH₂ signals by phase.

    • This experiment identifies direct one-bond correlations between protons and carbons.[11][18]

  • Acquire ¹H-¹³C HMBC Spectrum:

    • Use a standard HMBC pulse sequence (e.g., hmbcgplpndqf).

    • This experiment is optimized to show correlations over multiple bonds (typically 2-3 bonds).[11][18] It is crucial for connecting molecular fragments and identifying quaternary carbons.

Data Interpretation: Assembling the 5-¹³C Hexanal Puzzle

The structure of 5-¹³C hexanal is used here as a model. The principles of interpretation are broadly applicable to its derivatives.

Expected Chemical Shifts: The chemical environment dictates the resonance frequency (chemical shift) of each nucleus.

PositionAtom TypeExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)DEPT-135 Output
C1 -CHO~9.8 (t)~202CH (Positive)
C2 -CH₂-~2.4 (dt)~44CH₂ (Negative)
C3 -CH₂-~1.6~22CH₂ (Negative)
C4 -CH₂-~1.4~31CH₂ (Negative)
C5 -¹³CH₂- ~1.4~31 (Enhanced) CH₂ (Negative)
C6 -CH₃~0.9 (t)~14CH₃ (Positive)
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and DEPT-135 information for 5-¹³C Hexanal in CDCl₃. Aldehyde carbons appear far downfield (>200 ppm).[6][20]

Step-by-Step Analysis:

  • ¹³C and DEPT Analysis: The proton-decoupled ¹³C spectrum will show six signals. The signal for C5 will be dramatically larger and more intense than the others due to the isotopic enrichment. The aldehyde carbon (C1) will be the furthest downfield. The DEPT-135 spectrum will confirm the assignments: one positive CH₃, one positive CH, and four negative CH₂ signals.

  • ¹H-¹H COSY Analysis: The COSY spectrum reveals the proton connectivity. A cross-peak between two proton signals indicates that they are coupled. This allows for tracing the proton chain from the aldehyde proton (H1) to the terminal methyl group (H6).

Figure 2: Expected ¹H-¹H COSY correlations for the hexanal backbone.

  • ¹H-¹³C HSQC Analysis: The HSQC spectrum definitively links each proton to its directly attached carbon. Each CH, CH₂, and CH₃ group will produce a correlation peak. The most critical observation will be a strong cross-peak connecting the protons at ~1.4 ppm (H5) to the intense, labeled carbon signal at ~31 ppm (C5). This provides unambiguous confirmation of the label's location on a methylene group.

  • ¹H-¹³C HMBC Analysis: The HMBC spectrum provides the final pieces of the structural puzzle by showing long-range correlations. This is where the power of the ¹³C label becomes most apparent for confirming connectivity.

G cluster_mol 5-¹³C Hexanal Structure cluster_protons cluster_carbons C6 H₃C(6) C5 H₂¹³C(5) C4 H₂C(4) C3 H₂C(3) C2 H₂C(2) C1 HC(1)=O H6 H6 protons C5_node ¹³C5 (Labeled Carbon) H6->C5_node 2J(H-C) H4 H4 protons H4->C5_node 2J(H-C)

Figure 3: Key HMBC correlations confirming the position of the ¹³C label at C5.

Key HMBC Correlations for Confirmation:

  • Protons on C6 (H6 ) will show a 2-bond correlation to the labeled C5 .

  • Protons on C4 (H4 ) will show a 2-bond correlation to the labeled C5 .

  • Protons on the labeled C5 (H5 ) will show correlations to C4 and C6 (2-bond), and to C3 (3-bond).

Observing this specific pattern of long-range correlations from and to the intensely-signaled C5 carbon provides unequivocal proof of the isotopic label's position.

Conclusion

The combination of isotopic labeling with a suite of modern 1D and 2D NMR experiments provides a robust and efficient methodology for the complete structural elucidation of organic molecules like hexanal derivatives. By following the detailed protocols for sample preparation and data acquisition outlined in this guide, researchers can systematically acquire high-quality data. The hierarchical interpretation of ¹³C, DEPT, COSY, HSQC, and HMBC spectra, anchored by the intense signal from the 5-¹³C label, allows for the confident and unambiguous assignment of the entire molecular structure. This approach not only enhances accuracy but also significantly improves the efficiency of the characterization process, a critical factor in the fast-paced environment of chemical research and drug development.

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  • PrepChem.com. (n.d.). Preparation of hexanal. Retrieved March 21, 2026, from [Link]

  • Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved March 21, 2026, from [Link]

  • Cengage. (2023, May 13). Nuclear Magnetic Resonance Spectroscopy. Retrieved March 21, 2026, from [Link]

  • CSB/SJU Chemistry. (2020, April 9). 2D NMR- Worked Example 1 (COSY) [Video]. YouTube. Retrieved March 21, 2026, from [Link]

  • ChemSurvival. (2020, July 28). 13C NMR [Video]. YouTube. Retrieved March 21, 2026, from [Link]

  • Columbia University. (n.d.). COSY. NMR Core Facility. Retrieved March 21, 2026, from [Link]

  • Protein Data Bank. (n.d.). Hexanal. Retrieved March 21, 2026, from [Link]

  • ResearchGate. (n.d.). Conversion of U-13C-n-hexanal and U-13C-(Z)-3-hexenal over time by.... Retrieved March 21, 2026, from [Link]

  • Epistemeo. (2012, January 9). Introduction to COSY NMR Spectroscopy [Video]. YouTube. Retrieved March 21, 2026, from [Link]

  • National Center for Biotechnology Information. (2011, June 7). Syntheses of 5-Formyl- and 5-Carboxyl-dC Containing DNA Oligos as Potential Oxidation Products of 5-Hydroxymethylcytosine in DNA. PMC. Retrieved March 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). A chemical synthesis of a multiply 13C-labeled hexasaccharide: A high-mannose N-glycan fragment. PMC. Retrieved March 21, 2026, from [Link]

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Quantitative Analysis of Carbohydrates using Stable Isotope Dilution and Chemical Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Application Note and Protocol

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive guide for the quantitative analysis of carbohydrates in complex biological matrices. The methodology is centered around a robust stable isotope dilution mass spectrometry (SID-MS) workflow. Contrary to methodologies employing labeled derivatizing agents, this protocol utilizes uniformly 13C-labeled carbohydrates as internal standards, ensuring the highest accuracy and precision by minimizing variability during sample preparation and analysis. The protocol details two effective derivatization strategies: silylation for gas chromatography-mass spectrometry (GC-MS) and reductive amination for liquid chromatography-mass spectrometry (LC-MS). This application note is intended for researchers, scientists, and drug development professionals requiring precise and reliable quantification of carbohydrates.

Introduction: The Rationale for Isotope Dilution and Derivatization

Carbohydrates are fundamental to numerous biological processes, and their accurate quantification is crucial in various fields, from metabolic research to biopharmaceutical development.[1][2] However, the inherent properties of carbohydrates, such as their high polarity, structural similarity, and lack of a strong chromophore, present significant analytical challenges.[3] Direct analysis is often hindered by poor chromatographic retention and low ionization efficiency in mass spectrometry.

To overcome these challenges, a two-pronged approach is essential:

  • Chemical Derivatization: This process modifies the carbohydrate molecule to enhance its analytical properties. Derivatization can increase volatility for GC analysis or improve ionization and chromatographic retention for LC analysis.[4][5]

  • Stable Isotope Dilution (SID): This is the gold standard for quantitative analysis by mass spectrometry. It involves the addition of a known amount of a stable isotope-labeled version of the analyte (in this case, a 13C-labeled carbohydrate) to the sample at the earliest stage of preparation.[6] This internal standard co-elutes with the native analyte and serves as a precise reference for quantification, correcting for sample loss during preparation and variations in instrument response.

This application note will detail protocols for two primary derivatization techniques coupled with SID-MS for comprehensive carbohydrate analysis.

Choosing Your Analytical Path: GC-MS vs. LC-MS

The choice between GC-MS and LC-MS depends on the specific carbohydrates of interest, the complexity of the sample matrix, and the available instrumentation.

  • GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[2][3][7] For carbohydrates, this necessitates a derivatization step, typically silylation, to increase their volatility. GC-MS offers excellent chromatographic resolution and is particularly well-suited for the analysis of monosaccharides.

  • LC-MS is ideal for the analysis of a wider range of carbohydrates, including larger oligosaccharides, without the need for high-temperature volatilization. Derivatization via reductive amination can significantly enhance sensitivity and chromatographic performance in reverse-phase LC.

Experimental Workflow Overview

The overall workflow for quantitative carbohydrate analysis using stable isotope dilution is illustrated below.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with 13C-Labeled Internal Standard Sample->Spike Hydrolysis Hydrolysis (for polysaccharides) Spike->Hydrolysis Cleanup Sample Cleanup (e.g., SPE) Hydrolysis->Cleanup Derivatization Chemical Derivatization Cleanup->Derivatization Analysis GC-MS or LC-MS Analysis Derivatization->Analysis Quantification Quantification Analysis->Quantification

Figure 1: General workflow for quantitative carbohydrate analysis.

Protocol 1: Quantitative Analysis of Monosaccharides by GC-MS using Silylation

This protocol is optimized for the quantification of neutral monosaccharides such as glucose, galactose, and mannose.

Materials and Reagents
  • Monosaccharide standards (e.g., D-glucose, D-galactose, D-mannose)

  • Uniformly 13C-labeled monosaccharide internal standards (e.g., U-13C6-D-glucose)

  • Pyridine, anhydrous

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Hydroxylamine hydrochloride

  • Solvents: Hexane, Methanol (HPLC grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Step-by-Step Protocol
  • Sample Preparation and Internal Standard Spiking:

    • To 100 µL of sample (e.g., plasma, cell lysate), add a known concentration of the U-13C labeled internal standard. The amount of internal standard should be close to the expected concentration of the analyte.

    • Vortex briefly to mix.

  • Protein Precipitation (if necessary):

    • For protein-rich samples, add 4 volumes of ice-cold methanol.

    • Vortex and incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and dry under a stream of nitrogen.

  • Oximation:

    • To the dried residue, add 50 µL of a 20 mg/mL solution of hydroxylamine hydrochloride in pyridine.

    • Incubate at 90°C for 30 minutes. This step is crucial to prevent the formation of multiple anomeric peaks for each sugar.

  • Silylation:

    • After cooling to room temperature, add 100 µL of BSTFA with 1% TMCS.

    • Incubate at 70°C for 60 minutes. This will convert the hydroxyl groups to trimethylsilyl (TMS) ethers, making the carbohydrate volatile.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • GC Conditions (Example):

      • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)

      • Inlet Temperature: 250°C

      • Oven Program: Start at 150°C, hold for 2 min, ramp to 280°C at 5°C/min, hold for 5 min.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Conditions (Example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Acquisition Mode: Selected Ion Monitoring (SIM)

Data Analysis and Quantification
  • Monitor characteristic ions for both the native (unlabeled) and 13C-labeled (internal standard) analytes. The mass difference will correspond to the number of 13C atoms in the internal standard.

  • Generate a calibration curve by analyzing standards with known concentrations of the native analyte and a fixed concentration of the internal standard.

  • Plot the ratio of the peak area of the native analyte to the peak area of the internal standard against the concentration of the native analyte.

  • Calculate the concentration of the analyte in the unknown samples using the regression equation from the calibration curve.

AnalyteNative Ion (m/z)13C-labeled Ion (m/z)
Glucose (TMS derivative)319325
Galactose (TMS derivative)319325
Mannose (TMS derivative)319325
Table 1: Example of selected ions for monitoring in GC-MS analysis of silylated monosaccharides.

Protocol 2: Quantitative Analysis of Carbohydrates by LC-MS using Reductive Amination

This protocol is suitable for a broader range of reducing carbohydrates, including disaccharides.

Materials and Reagents
  • Carbohydrate standards

  • Uniformly 13C-labeled carbohydrate internal standards

  • 2-Aminobenzamide (2-AB)

  • Sodium cyanoborohydride or 2-picoline borane

  • Dimethyl sulfoxide (DMSO)

  • Glacial acetic acid

  • Solvents: Acetonitrile, Water (LC-MS grade)

  • Formic acid

Step-by-Step Protocol
  • Sample Preparation and Internal Standard Spiking:

    • Follow the same procedure as in Protocol 1, Section 3.2.1.

  • Derivatization via Reductive Amination:

    • Prepare a labeling solution of 0.35 M 2-AB and 1 M sodium cyanoborohydride in a 3:7 (v/v) mixture of glacial acetic acid and DMSO.

    • To the dried sample, add 50 µL of the labeling solution.

    • Incubate at 65°C for 2 hours. The reaction involves the formation of a Schiff base between the open-chain aldehyde of the carbohydrate and the primary amine of 2-AB, which is then reduced to a stable secondary amine.[8][9][10]

  • Sample Cleanup:

    • After derivatization, the excess labeling reagents need to be removed. This can be achieved using hydrophilic interaction liquid chromatography (HILIC) SPE cartridges.

    • Condition the HILIC SPE cartridge with acetonitrile.

    • Load the sample and wash with acetonitrile to remove excess 2-AB.

    • Elute the labeled carbohydrates with water.

    • Dry the eluate and reconstitute in the initial mobile phase for LC-MS analysis.

  • LC-MS Analysis:

    • LC Conditions (Example):

      • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: Start at 85% B, decrease to 50% B over 15 minutes.

      • Flow Rate: 0.3 mL/min

    • MS Conditions (Example):

      • Ionization Mode: Electrospray Ionization (ESI), positive mode

      • Acquisition Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)

Data Analysis and Quantification
  • Develop an SRM/MRM method by selecting the precursor ion (the [M+H]+ of the 2-AB labeled carbohydrate) and a characteristic product ion for both the native and 13C-labeled analytes.

  • Generate a calibration curve and quantify the unknown samples as described in Protocol 1, Section 3.3.

AnalytePrecursor Ion (m/z)Product Ion (m/z)13C-labeled Precursor Ion (m/z)13C-labeled Product Ion (m/z)
Glucose-2-AB283.1120.1289.1120.1
Lactose-2-AB445.2283.1457.2289.1
Table 2: Example of SRM transitions for LC-MS analysis of 2-AB labeled carbohydrates.

Causality Behind Experimental Choices

  • Choice of Internal Standard: Using a 13C-labeled version of the analyte itself is superior to using a labeled derivatizing agent. The labeled analyte behaves identically to the unlabeled analyte during all sample preparation steps, ensuring the most accurate correction for any losses or variations.

  • Oximation in GC-MS: Reducing sugars exist in equilibrium between their cyclic hemiacetal and open-chain aldehyde forms. Without oximation, silylation would produce multiple derivatives for each sugar, leading to complex chromatograms and inaccurate quantification. Oximation stabilizes the open-chain form, resulting in a single derivative peak.

  • Reductive Amination in LC-MS: The 2-AB label serves multiple purposes. It provides a hydrophobic moiety that enhances retention on reverse-phase columns and a basic site that promotes efficient protonation for positive mode ESI, thereby significantly increasing sensitivity. Safer reducing agents like 2-picoline borane can be used as an alternative to the more toxic sodium cyanoborohydride.[10]

Visualizing the Derivatization Chemistry

reductive_amination cluster_reaction Reductive Amination with 2-Aminobenzamide (2-AB) Carb Carbohydrate (open-chain form) Amine +   2-AB Schiff <=>   Schiff Base Amine->Schiff - H2O Reduced ->[H]   Stable Labeled Carbohydrate Schiff->Reduced

Figure 2: Simplified schematic of the reductive amination reaction.

Troubleshooting

IssuePossible CauseSolution
Low signal intensity Incomplete derivatizationOptimize reaction time and temperature. Ensure reagents are fresh.
Poor sample cleanupUse appropriate SPE cartridges and optimize wash/elution steps.
Multiple peaks for a single analyte (GC-MS) Incomplete oximationEnsure complete dryness before adding oximation reagent. Increase reaction time/temperature.
Poor peak shape Active sites in the GC inlet/columnUse a deactivated liner and condition the column regularly.
Inappropriate mobile phase (LC)Optimize mobile phase composition and gradient.
High background noise Contamination from reagents or sample matrixUse high-purity solvents and reagents. Perform a blank run.

Conclusion

The protocols detailed in this application note provide a robust framework for the accurate and precise quantification of carbohydrates in complex samples. By combining the specificity of stable isotope dilution with the enhanced analytical properties afforded by chemical derivatization, researchers can achieve reliable results for a wide range of applications. The choice between GC-MS and LC-MS should be guided by the specific analytical needs and available instrumentation. Adherence to the principles of method validation is crucial for ensuring the integrity of the generated data.

References

  • CABI Digital Library. (n.d.). GC-MS AS A TOOL FOR CARBOHYDRATE ANALYSIS IN A RESEARCH ENVIRNOMENT. Retrieved from [Link]

  • ACS Publications. (2008, July 3). Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination. Retrieved from [Link]

  • ACS Publications. (2000, November 15). Carbohydrate Structural Determination by NMR Spectroscopy: Modern Methods and Limitations. Retrieved from [Link]

  • Royal Society of Chemistry. (2015, May 20). NMR of carbohydrates. Retrieved from [Link]

  • CIGS. (n.d.). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Retrieved from [Link]

  • PubMed. (n.d.). 1H-NMR analysis of the sugar structures of glycoproteins as their pyridylamino derivatives. Retrieved from [Link]

  • PubMed. (2005, March 15). Reductive amination of carbohydrates using NaBH(OAc)3. Retrieved from [Link]

  • ACS Publications. (2008, July 3). Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive amination of mono- and oligosaccharides. Retrieved from [Link]

  • Scribd. (2020, November 7). Derivatization of carbohydrates for GC and GC–MS analyses. Retrieved from [Link]

  • PubMed Central. (n.d.). A chemical synthesis of a multiply 13C-labeled hexasaccharide: A high-mannose N-glycan fragment. Retrieved from [Link]

  • Chalmers Publication Library. (n.d.). Mass spectrometry of alditols as trimethylsilyl derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Conversion of U-13C-n-hexanal and U-13C-(Z)-3-hexenal over time by.... Retrieved from [Link]

  • ACS Publications. (2024, June 25). Selective Multifunctional Aliphatic Amine Synthesis: Unraveling Universal Control Strategies in Catalytic Reductive Amination of Biobased α-Hydroxy Carbonyl Oxygenates. Retrieved from [Link]

  • PubMed. (2003, December 3). Analysis of reducing carbohydrates by reductive tryptamine derivatization prior to micellar electrokinetic capillary chromatography. Retrieved from [Link]

  • Beilstein Journals. (2017, June 23). Aqueous semisynthesis of C-glycoside glycamines from agarose. Retrieved from [Link]

  • Wiley Online Library. (2010, February 23). 2‐Picoline‐borane: A non‐toxic reducing agent for oligosaccharide labeling by reductive amination. Retrieved from [Link]

  • ACS Publications. (2018, April 6). Catalytic Reductive Aminolysis of Reducing Sugars: Elucidation of Reaction Mechanism. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis of 13C-labeled α-Amino Acids via Visible Light-Driven C(sp3) - ChemRxiv. Retrieved from [Link]

  • MDPI. (2018, May 27). A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates. Retrieved from [Link]

  • PubMed Central. (2021, April 28). Synthesis of 13C-enriched amino acids with 13C-depleted insoluble organic matter in a formose-type reaction in the early solar system. Retrieved from [Link]

  • CABI Digital Library. (n.d.). GC-MS AS A TOOL FOR CARBOHYDRATE ANALYSIS IN A RESEARCH ENVIRNOMENT. Retrieved from [Link]

  • Nature. (n.d.). Suppression of Fragmentation in Mass Spectrometry. Retrieved from [Link]

  • PubMed. (n.d.). Fragmentation of N-linked Glycans With a Matrix-Assisted Laser desorption/ionization Ion Trap Time-Of-Flight Mass Spectrometer. Retrieved from [Link]

  • PubMed Central. (n.d.). Factors that influence fragmentation behavior of N-linked glycopeptide ions. Retrieved from [Link]

  • PubMed Central. (n.d.). Fragmentation of Oligosaccharides from Sodium Adduct Molecules Depends on the Position of N-Acetyl Hexosamine Residue in Their Sequences in Mass Spectrometry. Retrieved from [Link]

Sources

Application Note: Leveraging [1-¹³C]-D-Glucose for Stable Isotope Probing in Metabolic Research

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Commentary: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of (2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy(1-¹³C)hexanal, more commonly known as [1-¹³C]-D-Glucose, in stable isotope probing (SIP) experiments. We move beyond simple protocols to explain the causal logic behind experimental choices, ensuring that your study design is both robust and insightful.

Introduction to Stable Isotope Probing with [1-¹³C]-D-Glucose

Stable Isotope Probing (SIP) is a powerful and versatile technique that allows researchers to trace the metabolic fate of a specific substrate within a complex biological system.[1] By introducing a substrate enriched with a heavy, non-radioactive isotope (like ¹³C), we can directly link metabolic function to identity.[2][3] When organisms or cells actively metabolize the labeled substrate, the heavy isotope is incorporated into their biomass—including nucleic acids (DNA, RNA), proteins, and lipids.[4] This "labeling" provides unequivocal evidence of substrate assimilation.[5]

The Molecule in Focus: [1-¹³C]-D-Glucose

The systematic IUPAC name (2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal precisely describes the open-chain form of D-glucose. This application note focuses on the variant labeled with carbon-13 at the C1 position (the aldehyde carbon). As glucose is a central node in metabolism, [1-¹³C]-D-glucose is an exceptionally valuable tracer for a wide range of applications, including:

  • Microbial Ecology: Identifying specific microorganisms responsible for glucose consumption in complex communities like soil, water, or the gut microbiome.[4][6]

  • Metabolic Flux Analysis (MFA): Quantifying the rate of carbon flow through interconnected metabolic pathways, such as glycolysis and the tricarboxylic acid (TCA) cycle, in cell culture or disease models.[7][8]

  • Drug Development: Assessing how a therapeutic compound alters cellular metabolism by tracking changes in glucose utilization and downstream pathway activity.[9][10]

The choice of RNA over DNA as a biomarker in SIP can be advantageous as its turnover is often more rapid and independent of cellular replication, potentially providing a more immediate snapshot of metabolic activity.[11]

Core Principles: The Metabolic Journey of the ¹³C Label

When [1-¹³C]-D-Glucose is introduced to a metabolically active system, the ¹³C label on the first carbon atom serves as a tracer. Its distribution through various pathways provides critical diagnostic information.

  • Glycolysis: The C1 carbon of glucose becomes the C3 carbon of pyruvate. If this pyruvate is converted to lactate, the label will be found on the carboxyl carbon of lactate.

  • Pyruvate Dehydrogenase & TCA Cycle: The pyruvate dehydrogenase complex decarboxylates pyruvate, releasing the C1 carbon as ¹³CO₂. Therefore, in the first turn of the TCA cycle, the label does not enter the cycle via acetyl-CoA.

  • Pentose Phosphate Pathway (PPP): The first step of the PPP involves the decarboxylation of glucose-6-phosphate, which also releases the C1 carbon as ¹³CO₂. This provides a direct way to assess PPP activity.[12]

  • Anaplerosis (via Pyruvate Carboxylase): In contrast, if pyruvate enters the TCA cycle via pyruvate carboxylase, the ¹³C label is retained in oxaloacetate.[13] This creates M+3 labeled TCA intermediates, which can be detected by mass spectrometry, clearly indicating anaplerotic flux.[12]

The following diagram illustrates the primary fates of the C1 label from glucose.

cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle & Anaplerosis cluster_biomass Biomass Incorporation 1-13C-Glucose 1-13C-Glucose G6P G6P (1-13C) 1-13C-Glucose->G6P PYR Pyruvate (3-13C) G6P->PYR ~10 steps PPP_CO2 13CO2 G6P->PPP_CO2 Decarboxylation ACCOA Acetyl-CoA (Unlabeled) PYR->ACCOA PDH OAA Oxaloacetate (13C-labeled) PYR->OAA Pyruvate Carboxylase TCA_CO2 CO2 ACCOA->TCA_CO2 Decarboxylation CIT Citrate (13C-labeled) ACCOA->CIT OAA->CIT DNA_RNA DNA / RNA CIT->DNA_RNA Biosynthesis Proteins Proteins CIT->Proteins Biosynthesis

Caption: Metabolic fate of the C1 label from [1-¹³C]-D-Glucose.

Experimental Design: A Framework for Trustworthy Results

The validity of any SIP experiment hinges on a well-conceived experimental design. The goal is to ensure sufficient label incorporation for detection without fundamentally altering the system's natural dynamics.[14]

ParameterKey ConsiderationRationale & Expert Insight
Objective Definition What is the specific biological question?Are you identifying active species (DNA/RNA-SIP) or quantifying pathway rates (MFA)? The answer dictates the entire experimental approach, from incubation time to analytical method.
Substrate Concentration Use tracer-level concentrations (e.g., 1-10% of the natural substrate concentration).The labeled substrate should act as a probe, not a perturbation. High concentrations can artificially boost activity or induce metabolic shifts, confounding interpretation.
Incubation Time Must be optimized. Hours for cell culture, days to weeks for environmental samples.A time-course experiment is highly recommended. Too short leads to insufficient labeling; too long can lead to label dilution, cross-feeding (where unlabeled organisms consume labeled byproducts), and loss of signal.
Controls (Mandatory) 1. Unlabeled Control: Same conditions, but with ¹²C-glucose. 2. Killed Control: Sterilized sample + ¹³C-glucose.The unlabeled control is essential to establish the baseline buoyant density of biomolecules.[15] The killed control accounts for any non-biological adsorption or binding of the labeled substrate.
Replication Minimum of three biological replicates.Replication is critical for statistical power, allowing you to confidently distinguish a true isotopic shift from experimental noise.[16] Five or more replicates may be needed to detect small but significant effects.[15]

Core Protocols

Here we detail two primary workflows utilizing [1-¹³C]-D-Glucose.

Protocol: DNA/RNA Stable Isotope Probing (DNA/RNA-SIP)

This protocol is designed to identify which organisms in a mixed community actively assimilate glucose. It physically separates "heavy" ¹³C-labeled nucleic acids from "light" ¹²C-unlabeled ones.[6][17]

Objective: To link glucose metabolism with microbial identity.

cluster_workflow DNA/RNA-SIP Workflow A 1. Microcosm Setup (e.g., Soil, Water, Culture) B 2. Add Substrates - [1-13C]-Glucose (Treatment) - [12C]-Glucose (Control) A->B C 3. Incubation (Hours to Weeks) B->C D 4. Extract Total Nucleic Acids (DNA/RNA) C->D E 5. Isopycnic Centrifugation (Cesium Chloride Gradient) D->E F 6. Gradient Fractionation (Collect ~12-18 fractions) E->F G 7. Quantify & Analyze Nucleic Acids in Fractions F->G H 8. High-Throughput Sequencing (e.g., 16S rRNA, Metagenomics) G->H I 9. Identify Labeled Taxa (Shift in buoyant density) H->I

Caption: High-level workflow for a DNA/RNA-SIP experiment.

Step-by-Step Methodology:

  • Microcosm Incubation:

    • Prepare replicate microcosms (e.g., soil samples, cell co-cultures). Include separate sets for the ¹³C-labeled treatment and the ¹²C-unlabeled control.

    • Add [1-¹³C]-D-Glucose to the treatment group and an equivalent molar amount of unlabeled D-glucose to the control group.

    • Incubate under controlled conditions that mimic the native environment for a predetermined duration.[17]

  • Nucleic Acid Extraction:

    • At the end of the incubation, harvest the samples and extract total DNA and/or RNA using a robust, high-yield kit suitable for your sample type.[18]

  • Isopycnic (Buoyant Density) Gradient Ultracentrifugation:

    • This is the core separation step. The principle is that nucleic acids incorporating the heavier ¹³C isotope will have a higher buoyant density.

    • Combine 1-5 µg of extracted DNA/RNA with a cesium chloride (CsCl) solution and gradient buffer in an ultracentrifuge tube.[6] The initial density must be precisely controlled (e.g., ~1.71 - 1.725 g/mL for DNA).[19]

    • Centrifuge at high speed (e.g., >170,000 x g) for an extended period (e.g., 48-60 hours) to allow the CsCl gradient to form and the DNA/RNA to migrate to its isopycnic point.[6][19]

  • Gradient Fractionation and DNA Recovery:

    • Carefully remove the gradient from the tube by displacing the liquid from the bottom with a syringe pump and collecting ~12-18 equal-volume fractions.[20]

    • Measure the refractive index of each fraction to determine its buoyant density.

    • Precipitate the nucleic acids from each fraction (e.g., with polyethylene glycol and ethanol) and wash to remove residual CsCl, which can inhibit downstream enzymes.[14]

  • Analysis:

    • Quantify the amount of DNA/RNA in each fraction for both the labeled and unlabeled controls (e.g., using a fluorometric assay).

    • In the control gradient, DNA/RNA should form a single peak in the "light" fractions. In the ¹³C-labeled gradient, the DNA/RNA of organisms that assimilated the glucose will shift to the "heavier" fractions.

    • Perform high-throughput sequencing (e.g., 16S rRNA gene amplicon sequencing or shotgun metagenomics) on the DNA from each fraction (or from pooled "light" and "heavy" fractions) to identify the microbial taxa present.[14][21]

Protocol: ¹³C-Metabolite Labeling for Flux Analysis

This protocol is used to trace the incorporation of the ¹³C label into intracellular metabolites, providing a dynamic view of metabolic pathway activity.[7]

Objective: To quantify carbon flow through central metabolic pathways.

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency (e.g., mid-log phase).

    • Replace the standard culture medium with a medium containing [1-¹³C]-D-Glucose as the sole glucose source.

    • Incubate for a defined period. Time-course sampling (e.g., 0, 5, 15, 30, 60 minutes) is crucial to capture the dynamics of label incorporation.

  • Metabolic Quenching and Extraction:

    • To halt all enzymatic activity instantly, rapidly aspirate the medium and quench the cells with a cold solvent, typically 80% methanol at -80°C.

    • Scrape the cells and collect the cell/solvent mixture.

    • Extract metabolites by centrifugation to pellet protein and cell debris. Collect the supernatant containing the polar metabolites.

  • LC-MS/MS Analysis:

    • Analyze the metabolite extract using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The chromatography separates individual metabolites, and the mass spectrometer measures their mass-to-charge ratio.[7][22]

    • The mass spectrometer can distinguish between unlabeled metabolites (M+0) and those that have incorporated one or more ¹³C atoms (M+1, M+2, etc.). This is known as the Mass Isotopologue Distribution (MID).

  • Data Analysis:

    • Correct the raw MID data for the natural abundance of ¹³C.[8]

    • The pattern of label incorporation provides direct evidence of pathway activity. For example, after feeding [1-¹³C]-Glucose, the appearance of M+1 pyruvate confirms glycolytic activity.

    • Sophisticated computational models can use these MIDs to calculate precise flux rates throughout the metabolic network.[8][23]

Data Interpretation & Troubleshooting

Interpreting SIP-Seq Data

The primary output of a SIP-Seq experiment is the relative abundance of different microbial taxa across the density gradient fractions. A successful experiment will show a clear shift in the distribution of specific taxa towards heavier fractions in the ¹³C-labeled sample compared to the ¹²C-control. This shift is the definitive evidence of glucose assimilation.[24]

Interpreting Metabolite Labeling Data

For metabolic flux analysis, the key is the Mass Isotopologue Distribution (MID). The table below shows a simplified, theoretical MID for pyruvate after a short incubation with [1-¹³C]-D-Glucose.

IsotopologueMass ShiftExpected % AbundanceInterpretation
M+00> 90%Unlabeled pyruvate from other sources or not yet labeled.
M+1+1< 10%Pyruvate labeled at a single carbon position, consistent with glycolytic processing of [1-¹³C]-Glucose.
M+2+2~ 0%Not expected from [1-¹³C]-Glucose via glycolysis. Its presence might indicate other active pathways.
M+3+3~ 0%Not expected from [1-¹³C]-Glucose via glycolysis.
Common Troubleshooting Scenarios
IssuePotential Cause(s)Recommended Solution(s)
No visible shift in DNA-SIP 1. Insufficient incubation time. 2. Substrate not consumed. 3. Poor DNA extraction yield.1. Run a pilot time-course experiment. 2. Confirm substrate utilization with a chemical assay. 3. Optimize the extraction protocol for your sample type.
Poor separation in CsCl gradient 1. Incorrect initial gradient density. 2. Insufficient centrifugation time/speed.1. Precisely measure the refractive index to set the starting density.[19] 2. Ensure centrifugation parameters meet established protocols (e.g., 48h at 184,000 x g).[19]
Low ¹³C incorporation in metabolites 1. Quenching was too slow. 2. Low pathway activity.1. Ensure quenching is instantaneous and uses a pre-chilled solvent. 2. Increase incubation time or stimulate cells if appropriate for the experimental question.
PCR inhibition from SIP fractions Residual CsCl in the purified DNA.Ensure the DNA precipitation and washing steps are thorough. Consider using a post-fractionation DNA clean-up kit.[14]

References

  • Chen, Y., & Murrell, J. C. (2010). Stable Isotope Probing in the Metagenomics Era: A Bridge Towards Improved Bioremediation. PMC. Available at: [Link]

  • Sustainability, A. (n.d.). Stable Isotope Probing. Area. Available at: [Link]

  • Dumont, M. G., & Murrell, J. C. (2005). Schematic principle of stable isotope probing (SIP). ResearchGate. Available at: [Link]

  • Lueders, T., Manefield, M., & Friedrich, M. W. (2016). RNA Stable Isotope Probing (RNA-SIP). Springer Nature Experiments. Available at: [Link]

  • Whiteley, A. S., et al. (2016). RNA Stable Isotope Probing (RNA-SIP). PubMed. Available at: [Link]

  • ITRC. (n.d.). 7 Stable Isotope Probing (SIP). ITRC. Available at: [Link]

  • Ghori, M. T., et al. (2019). RNA Stable Isotope Probing (RNA-SIP). ResearchGate. Available at: [Link]

  • Agilent. (2020). 13C Glucose Qualitative Flux Analysis in HepG2 cells. Agilent. Available at: [Link]

  • Neufeld, J. D., et al. (2007). DNA stable-isotope probing. PubMed. Available at: [Link]

  • Ghori, M. T., et al. (2019). RNA Stable Isotope Probing (RNA-SIP). The UWA Profiles and Research Repository. Available at: [Link]

  • Zhang, T., & Li, A. (2011). [Principle and application of DNA-based stable isotope probing---a review]. PubMed. Available at: [Link]

  • De Feyter, H. M., et al. (2018). Probing carbohydrate metabolism using hyperpolarized 13C-labeled molecules. PMC. Available at: [Link]

  • Zhang, J., et al. (2022). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. PMC. Available at: [Link]

  • Dunford, E. A., & Neufeld, J. D. (2010). DNA Stable-Isotope Probing (DNA-SIP). SciSpace. Available at: [Link]

  • JoVE. (2010). DNA Stable-Isotope Probing in Microbial. JoVE Journal. Available at: [Link]

  • Dunford, E. A., & Neufeld, J. D. (2010). DNA Stable-Isotope Probing (DNA-SIP). PMC. Available at: [Link]

  • Sherry, A. D., et al. (2015). 13C MRS and LC–MS Flux Analysis of Tumor Intermediary Metabolism. PMC - NIH. Available at: [Link]

  • Hui, S., et al. (2017). Stable Isotopes for Tracing Mammalian-Cell Metabolism in vivo. Lirias. Available at: [Link]

  • Skinner, D. M. (n.d.). The Isolation of Satellite DNA by Density Gradient Centrifugation. ScienceDirect. Available at: [Link]

  • Lopes, M., et al. (2021). Probing Hepatic Glucose Metabolism via 13 C NMR Spectroscopy in Perfused Livers—Applications to Drug Development. MDPI. Available at: [Link]

  • LookChem. (n.d.). (2S,3R,4S,5S)-2,3,4,5,6-pentahydroxyhexanal. LookChem. Available at: [Link]

  • Wikipedia. (n.d.). Buoyant density centrifugation. Wikipedia. Available at: [Link]

  • PubChem. (n.d.). 2,3,4,5,6-pentahydroxyhexanal;bis((2R,3S,4R,5R) - PubChem. PubChem. Available at: [Link]

  • Martineau, C., et al. (2008). Comparison of the CsCl density gradient ultracentrifugation of 5 μ g of. ResearchGate. Available at: [Link]

  • Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Springer Nature Experiments. Available at: [Link]

  • Hungate, B. A., et al. (2015). Quantitative Microbial Ecology Through Stable Isotope Probing. ResearchGate. Available at: [Link]

  • Matrix Fine Chemicals. (n.d.). (2R,3S,4R,5R)-2,3,4,5,6-PENTAHYDROXYHEXANAL HYDRATE. Matrix Fine Chemicals. Available at: [Link]

  • Wang, W., et al. (2015). Optimizing ultracentrifugation conditions for DNA-based stable isotope probing (DNA-SIP). ResearchGate. Available at: [Link]

  • Powers, M. K., et al. (2024). Metabolomics and 13C Labelled Glucose Tracing to Identify Carbon Incorporation into Aberrant Cell Membrane Glycans in Cancer. bioRxiv. Available at: [Link]

  • National Cancer Institute. (n.d.). Definition of Uniformly-labeled [13C]glucose. NCI Drug Dictionary. Available at: [Link]

  • Alves, T. C., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. PMC - NIH. Available at: [Link]

  • Pepe-Ranney, C., et al. (2020). Measurement Error and Resolution in Quantitative Stable Isotope Probing: Implications for Experimental Design. PMC. Available at: [Link]

  • Buckley, D. H., et al. (2007). Stable Isotope Probing with 15N Achieved by Disentangling the Effects of Genome G+C Content and Isotope Enrichment on DNA Density. ASM Journals. Available at: [Link]

  • Foley, S. A., et al. (2023). A standardized quantitative analysis strategy for stable isotope probing metagenomics. Microbiology Society. Available at: [Link]

  • Pepe-Ranney, C., et al. (2020). Measurement Error and Resolution in Quantitative Stable Isotope Probing: Implications for Experimental Design. OSTI.GOV. Available at: [Link]

  • Ahn, W. S., & Antoniewicz, M. R. (2013). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. ResearchGate. Available at: [Link]

  • Jung, S. M., et al. (2020). Stable Isotope Tracing and Metabolomics to Study In Vivo Brown Adipose Tissue Metabolic Fluxes. eScholarship. Available at: [Link]

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Mass spectrometry techniques for detecting 5-13C pentahydroxyhexanal

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Mass Spectrometry Workflows for the Detection and Metabolic Tracing of 5-¹³C-Pentahydroxyhexanal ([5-¹³C]Glucose)

Introduction & Mechanistic Rationale

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal is the systematic IUPAC nomenclature for the open-chain aldehyde form of D-glucose[1][2]. In the specialized field of ¹³C-Metabolic Flux Analysis (¹³C-MFA), the strategically labeled isotopologue [5-¹³C]pentahydroxyhexanal (commonly referred to as [5-¹³C]glucose) serves as a highly precise metabolic tracer.

The Causality of C5 Labeling: While uniformly labeled ([U-¹³C]) glucose is standard for global enrichment studies, it often creates complex, overlapping Mass Isotopomer Distributions (MIDs) that complicate the deconvolution of parallel pathways. [5-¹³C]glucose is specifically engineered to resolve the flux bifurcation between the Embden-Meyerhof-Parnas (glycolysis) pathway and the oxidative Pentose Phosphate Pathway (oxPPP)[3][4].

  • Glycolytic Cleavage: During glycolysis, the enzyme aldolase cleaves the 6-carbon fructose-1,6-bisphosphate into dihydroxyacetone phosphate (DHAP, carbons 1-3) and glyceraldehyde-3-phosphate (GAP, carbons 4-6). Consequently, the ¹³C label at the C5 position of glucose maps directly to the C2 position of GAP. This label is retained through downstream oxidation, yielding [2-¹³C]pyruvate and, following decarboxylation by the pyruvate dehydrogenase complex, [1-¹³C]acetyl-CoA[5].

  • oxPPP Divergence: The oxPPP involves the obligate decarboxylation of glucose's C1 carbon. The remaining 5-carbon skeleton undergoes transketolase and transaldolase rearrangements. By tracking the C5 label, researchers can independently quantify oxPPP flux without the confounding background noise of uniformly labeled tracers[3].

MetabolicFate Glucose [5-13C]Glucose (Pentahydroxyhexanal) G6P Glucose-6-Phosphate [5-13C] Glucose->G6P Hexokinase FBP Fructose-1,6-bisphosphate [5-13C] G6P->FBP Glycolysis Ru5P Ribulose-5-Phosphate [4-13C] G6P->Ru5P oxPPP (C1 Decarboxylation) GAP Glyceraldehyde-3-P [2-13C] FBP->GAP Aldolase DHAP DHAP (Unlabeled) FBP->DHAP Aldolase Pyruvate Pyruvate [2-13C] GAP->Pyruvate C5 -> C2 shift AcetylCoA Acetyl-CoA [1-13C] Pyruvate->AcetylCoA PDH Nucleotides Nucleotide Biosynthesis Ru5P->Nucleotides

Figure 1. Atom-resolved metabolic mapping of [5-13C]glucose through glycolysis and the oxPPP.

Analytical Workflows: Overcoming the Polarity Challenge

Pentahydroxyhexanal is highly hydrophilic, lacking a chromophore for UV detection, and is poorly retained on standard reversed-phase liquid chromatography (RPLC) columns. To achieve self-validating, high-resolution MID quantification, two orthogonal mass spectrometry workflows are utilized:

1. GC-MS Workflow (Pentaacetate Derivatization): Because pentahydroxyhexanals are non-volatile, derivatization is mandatory. While methoximation-trimethylsilylation (MOX-TMS) is common, converting the sugar into a pentaacetate derivative offers highly specific fragmentation for ¹³C-MFA. In electron ionization (EI) mode, the glucose pentaacetate derivative yields a characteristic fragment representing the carbon backbone. The isotopic enrichment ratio is evaluated by monitoring the labeled fragment at m/z 247 against the natural ¹²C tracee at m/z 242[6][7].

2. LC-MS/MS Workflow (HILIC-MRM): For the direct analysis of underivatized polar metabolites, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to a triple quadrupole (QqQ) mass spectrometer is the gold standard[8][9]. HILIC stationary phases retain highly polar pentahydroxyhexanals through a water-rich partitioning layer, preventing early column voiding.

MSWorkflow Culture 1. Cell Culture with [5-13C]Glucose Quench 2. Metabolic Quenching (Cold Methanol) Culture->Quench Extract 3. Metabolite Extraction (MeOH/CHCl3/H2O) Quench->Extract Split 4. Phase Separation Extract->Split GCPrep 5a. Derivatization (Pentaacetate) Split->GCPrep Non-polar/Polar LCPrep 5b. Reconstitution (Acetonitrile/Water) Split->LCPrep Polar fraction GCMS 6a. GC-MS Analysis (EI Mode, m/z 247/242) GCPrep->GCMS Data 7. Isotopic Enrichment & Flux Analysis GCMS->Data LCMS 6b. LC-MS/MS Analysis (HILIC, MRM Mode) LCPrep->LCMS LCMS->Data

Figure 2. Parallel GC-MS and LC-MS/MS sample preparation and analytical workflows for 13C-MFA.

Step-by-Step Experimental Protocols

Protocol A: Metabolic Quenching and Biphasic Extraction

Causality: Cellular metabolism operates on a sub-second timescale. Rapid quenching is required to freeze the metabolic snapshot and prevent artifactual shifts in the MID during sample handling[10].

  • Quenching: Rapidly aspirate the culture medium containing [5-¹³C]glucose. Immediately submerge the cell monolayer in 1.0 mL of pre-chilled (-80°C) 80% methanol/water.

  • Extraction: Scrape the cells and transfer the lysate to a microcentrifuge tube. Add 0.5 mL of cold chloroform to induce a biphasic partition.

  • Phase Separation: Vortex vigorously for 5 minutes at 4°C, then centrifuge at 14,000 × g for 10 minutes.

  • Collection: Carefully transfer the upper aqueous phase (containing the pentahydroxyhexanal and polar metabolites) to a new vial. Dry completely under a gentle stream of nitrogen or in a vacuum centrifuge.

Protocol B: GC-MS Pentaacetate Derivatization and Analysis
  • Derivatization: Resuspend the dried polar extract in 50 µL of acetic anhydride and 50 µL of pyridine. Incubate at 60°C for 60 minutes to peracetylate the hydroxyl groups[7][11].

  • Drying: Evaporate the reagents under nitrogen and reconstitute the residue in 100 µL of ethyl acetate.

  • GC-MS Parameters: Inject 1 µL in splitless mode onto a DB-17 (or equivalent HP-5ms) capillary column.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: 80°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

    • MS Mode: Electron Ionization (EI, 70 eV), Selected Ion Monitoring (SIM) mode.

  • Validation (QC): Run a natural abundance ¹²C-glucose standard to establish the baseline m/z 242/247 ratio. Correct the experimental MID for natural isotopic abundance using matrix-based mathematical deconvolution[12].

Protocol C: LC-MS/MS HILIC Analysis
  • Reconstitution: Resuspend the dried polar extract in 100 µL of 50% acetonitrile/water containing a known concentration of a ¹³C-labeled internal standard (e.g., [U-¹³C]sucrose) to validate extraction efficiency[9].

  • Chromatography: Inject 5 µL onto an Amide HILIC column (e.g., 4.6 mm × 15 cm, 3.5 µm)[8].

    • Mobile Phase A: 20 mM ammonium acetate in water (pH 9.0).

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: Start at 85% B, ramp to 30% B over 12 minutes, return to 85% B for 3 minutes re-equilibration.

  • MS Parameters: Operate the QqQ in negative electrospray ionization (ESI-) mode. Monitor the Multiple Reaction Monitoring (MRM) transitions for the [M-H]⁻ precursor ions[1].

Quantitative Data Summaries

Table 1: GC-MS SIM Ions for Pentaacetate and TBDMS Derivatives

Metabolite Derivative Type Tracee (¹²C) m/z Tracer (¹³C) m/z Target Fragment Origin
Glucose Pentaacetate 242 247 (for [5-¹³C]) [M - CH₂OAc - AcOH - Ketene]⁺
Lactate TBDMS 261 264 (for [3-¹³C]) [M - C₄H₉]⁺

| Glutamate | TBDMS | 432 | 433 (for [5-¹³C]) | [M - C₄H₉]⁺ |

Table 2: LC-MS/MS (HILIC) MRM Transitions for[5-¹³C]Glucose Tracing

Metabolite Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Polarity
[5-¹³C]Glucose 180.1 89.0 / 90.0* 10 Negative
[¹²C]Glucose 179.1 89.0 10 Negative
[2-¹³C]Pyruvate 88.0 43.0 15 Negative
[¹²C]Pyruvate 87.0 43.0 15 Negative

*Note: Product ion mass depends on whether the specific C3 fragment generated in the collision cell contains the labeled C5 atom.

References

  • National Center for Biotechnology Information (nih.gov). "PubChem Compound Summary for CID 107526, (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal". URL: [Link]

  • Padua Research Archive (unipd.it). "Altered glucose metabolism and proteolysis in pancreatic cancer cell conditioned myoblasts: searching for a gene expression pattern". URL: [Link]

  • Eurisotop (eurisotop.com). "Tracking the Fate of 13C-Labeled Energy Sources Glucose and Glutamine in Cancer Cells and Mouse Tumors". URL: [Link]

  • Frontiers in Cardiovascular Medicine (frontiersin.org). "Stable Isotopes for Tracing Cardiac Metabolism in Diseases". URL: [Link]

  • Semantic Scholar (semanticscholar.org). "Liquid Chromatography Tandem Mass Spectrometry Quantification of 13C-Labeling in Sugars". URL: [Link]

  • American Journal of Physiology-Endocrinology and Metabolism (physiology.org). "Epinephrine effects on insulin-glucose dynamics: the labeled IVGTT two-compartment minimal model approach". URL: [Link]

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Cellular Uptake and Metabolic Tracing Using ¹³C-Labeled Pentahydroxyhexanal

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide:

Abstract

This technical guide provides a comprehensive framework for designing and executing cellular uptake assays using stable isotope-labeled pentahydroxyhexanal, a key intermediate in carbohydrate metabolism. We move beyond a simple recitation of steps to explain the underlying principles and critical decision points in the experimental workflow. By leveraging the power of ¹³C as a metabolic tracer, researchers can quantitatively track the transport and subsequent metabolic fate of this hexose aldehyde. The protocols detailed herein are optimized for analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, offering a robust, non-radioactive alternative to traditional uptake assays. This document is intended for researchers in cell biology, pharmacology, and drug development seeking to elucidate the dynamics of nutrient transport and metabolism.

Introduction: Beyond Static Measurements

Understanding how cells acquire essential nutrients from their environment is fundamental to comprehending cellular physiology in both health and disease. Monosaccharides, like glucose and its analogs, are primary energy sources and biosynthetic precursors. Their transport across the cell membrane, mediated by facilitative glucose transporters (GLUTs) and other carriers, is a critical, often rate-limiting, step in metabolism.

Pentahydroxyhexanal, the open-chain aldehyde form of a hexose sugar, serves as a valuable probe for these processes.[1] While traditional methods for measuring glucose uptake rely on radiolabeled[2] or fluorescently-tagged glucose analogs,[3][4] these approaches have limitations, including the handling of radioactive materials or the potential for steric hindrance from bulky fluorescent tags to alter transport kinetics.

Stable isotope tracing, particularly with Carbon-13 (¹³C), offers a powerful and safer alternative.[5][6] By introducing ¹³C-labeled pentahydroxyhexanal to cells, we can precisely track its journey. The ¹³C atoms act as a "silent witness," allowing the labeled molecule and its downstream metabolites to be distinguished from their unlabeled (¹²C) endogenous counterparts by analytical techniques sensitive to mass differences, such as mass spectrometry, or nuclear spin properties, like NMR spectroscopy.[7][] This approach provides a dynamic view of cellular metabolism, enabling the quantification of uptake rates and the elucidation of active metabolic pathways.[9][10]

This guide details the complete workflow, from cell culture preparation to sample extraction and analysis, providing the technical insights necessary for successful implementation.

Principle of the Assay

The assay is founded on two core principles: the biological transport of the hexose aldehyde into the cell and the analytical detection of the incorporated ¹³C label.

Biological Principle: Pentahydroxyhexanal, as a hexose, is presumed to be recognized and transported by cell-surface glucose transporters (e.g., GLUT family). Once inside the cell, it can be phosphorylated by hexokinase and enter central carbon metabolism, primarily glycolysis. It is also important to recognize that aldehydes are reactive electrophilic molecules and can interact with cellular nucleophiles or be metabolized by enzymes like aldehyde dehydrogenases.[11][12][13] The rate of uptake and subsequent metabolism is dependent on cell type, metabolic state, and the expression levels of relevant transporters and enzymes.

Analytical Principle: The ability to distinguish the exogenously supplied tracer from the endogenous pool is paramount.

  • Mass Spectrometry (MS): MS separates ions based on their mass-to-charge ratio (m/z). A molecule of pentahydroxyhexanal (C₆H₁₂O₆) fully labeled with ¹³C will have a mass that is 6 Daltons higher than its unlabeled counterpart. By quantifying the relative abundance of these different mass isotopologues, we can determine the extent of ¹³C enrichment in the intracellular pool.[14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C nucleus has a nuclear spin that makes it NMR-active, unlike the more abundant ¹²C isotope.[7] Increased ¹³C incorporation dramatically enhances the signal in direct ¹³C NMR spectra.[16] Alternatively, in more sensitive ¹H NMR, the coupling between a ¹³C nucleus and its attached proton (¹J-coupling) splits the proton's signal into a characteristic doublet, allowing for indirect detection and quantification of ¹³C enrichment.[17]

Experimental Workflow and Protocols

A successful tracer experiment hinges on meticulous execution at each stage. The general workflow is depicted below, followed by detailed protocols.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Labeling Assay cluster_extraction Phase 3: Sample Processing cluster_analysis Phase 4: Analysis & Interpretation A 1. Cell Seeding & Culture (24-48h) B 2. Pre-Assay Conditioning (e.g., Serum Starvation, 1-4h) A->B C 3. Introduce ¹³C-Tracer Medium (Time-course: 5min - 24h) B->C D 4. Quench Metabolism (Ice-cold Wash) C->D E 5. Metabolite Extraction (Cold Solvent) D->E G 7a. LC-MS Analysis E->G H 7b. NMR Analysis E->H F 6. Sample Normalization Prep (e.g., Protein Assay) I 8. Data Processing (Calculate % Enrichment) G->I H->I J 9. Biological Interpretation I->J

Figure 1: General experimental workflow for ¹³C-pentahydroxyhexanal cellular uptake assays.

Protocol 1: Cell Culture and Preparation

The goal of this phase is to generate healthy, consistent cell populations ready for the uptake experiment.

  • Cell Line Selection: Choose a cell line appropriate for the biological question. Cancer cell lines (e.g., A549, HeLa, HCT116) often exhibit high rates of glucose uptake (the Warburg effect) and are excellent models.

  • Seeding: Seed cells in appropriate culture vessels (e.g., 6-well or 12-well plates) at a density that will result in ~70-80% confluency on the day of the experiment. This ensures cells are in a logarithmic growth phase and avoids confounding effects from contact inhibition.

  • Incubation: Culture cells under standard conditions (e.g., 37°C, 5% CO₂) for 24-48 hours.

  • Pre-Assay Conditioning (Optional but Recommended): To study transporter kinetics, it is often beneficial to synchronize the cells' metabolic state.

    • Gently aspirate the growth medium.

    • Wash cells once with 1X sterile Phosphate-Buffered Saline (PBS).

    • Add glucose-free and serum-free medium (e.g., basal DMEM) and incubate for 1-4 hours. This step starves the cells of glucose, often leading to an upregulation of GLUT transporters on the cell surface, which can enhance the uptake signal.

Protocol 2: ¹³C-Pentahydroxyhexanal Labeling

This is the core uptake experiment where the tracer is introduced. A time-course experiment is crucial to capture the dynamics of uptake and metabolism.

  • Prepare Labeling Medium: Prepare fresh culture medium (e.g., glucose-free DMEM) supplemented with the desired concentration of ¹³C-pentahydroxyhexanal. It is critical to use medium containing dialyzed fetal bovine serum (FBS) if serum is required, as standard FBS contains endogenous small molecules (like glucose) that would compete with the tracer and confound results.[18]

  • Initiate Uptake:

    • Aspirate the conditioning medium from the wells.

    • Gently add the pre-warmed (37°C) ¹³C-labeling medium to the cells. Start a timer immediately.

  • Incubation: Incubate the cells for the desired period. For transport kinetics, short time points (e.g., 5, 15, 30, 60 minutes) are appropriate. To trace the label into downstream pathways, longer time points (e.g., 1, 4, 8, 24 hours) are necessary.[5]

ParameterRecommended RangeRationale
¹³C-Tracer Concentration 1 - 25 mMShould be in a physiological range similar to glucose. Lower end for sensitive detection, higher end to saturate transporters.
Incubation Time (Kinetics) 5 - 60 minutesTo capture the initial linear rate of transport before metabolic feedback or saturation occurs.
Incubation Time (Metabolic Fate) 1 - 24 hoursTo allow sufficient time for the ¹³C label to incorporate into downstream metabolites and reach a metabolic steady-state.
Cell Density 70 - 80% ConfluencyEnsures cells are metabolically active and avoids artifacts from over-confluence or sparse cultures.
Table 1: Recommended starting parameters for ¹³C-pentahydroxyhexanal labeling experiments.
Protocol 3: Quenching and Metabolite Extraction

This is the most critical step for accuracy. The goal is to instantaneously halt all enzymatic activity to preserve the metabolic snapshot at the moment of quenching.

  • Quenching:

    • At the end of the incubation period, rapidly aspirate the labeling medium.

    • Immediately place the culture plate on a bed of dry ice to cool the cells rapidly.

    • Wash the cell monolayer twice with a generous volume of ice-cold PBS. Perform this step as quickly as possible (<15 seconds per wash) to minimize metabolite leakage.

  • Metabolite Extraction:

    • After the final wash, aspirate all residual PBS.

    • Add 1 mL (for a 6-well plate) of ice-cold extraction solvent. A commonly used and effective solvent is a mixture of 80:20 Methanol:Water, pre-chilled to -80°C.[5][18]

    • Place the plate on a rocker or shaker at 4°C for 10-15 minutes to ensure complete cell lysis and metabolite solubilization.

  • Harvesting:

    • Using a cell scraper, scrape the cells in the cold extraction solvent.

    • Collect the cell lysate (solvent + cell debris) into a pre-chilled microcentrifuge tube.

    • Centrifuge the lysate at maximum speed (>15,000 x g) for 15 minutes at 4°C to pellet proteins and cell debris.

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new labeled tube. This is your metabolite extract.

    • Store the extracts at -80°C until analysis. For LC-MS analysis, samples are typically dried down under a stream of nitrogen or using a vacuum concentrator before storage.[5]

Protocol 4: Sample Analysis

The choice between MS and NMR depends on the specific research question, sample amount, and available instrumentation.

A. Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is highly sensitive and ideal for detecting low-abundance metabolites and resolving complex mixtures.

  • Sample Preparation: Dried metabolite extracts are typically reconstituted in a suitable solvent (e.g., 50:50 Methanol:Water) compatible with the LC method.

  • Chromatography: Use a chromatographic method suitable for separating polar metabolites, such as Hydrophilic Interaction Liquid Chromatography (HILIC).[14]

  • Mass Spectrometry: Operate the mass spectrometer in full scan mode to detect all ions within a specified mass range. High-resolution MS (e.g., Orbitrap or TOF) is essential for accurately resolving the mass difference between isotopologues.

  • Data Analysis: Extract ion chromatograms for the unlabeled (M+0) and labeled (e.g., M+1, M+2... M+6) forms of pentahydroxyhexanal and its downstream metabolites. The fractional enrichment is calculated as the ratio of the sum of labeled peak areas to the total peak area of all isotopologues.

B. Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is highly quantitative, non-destructive, and provides positional information about where the ¹³C label is located within a molecule, but it is less sensitive than MS.[16][19]

  • Sample Preparation: Dried extracts are reconstituted in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP).

  • NMR Acquisition:

    • ¹H NMR: Acquire a standard 1D ¹H NMR spectrum. The presence of ¹³C adjacent to a proton will cause a splitting of the proton signal (J-coupling). The ratio of the ¹³C-satellite peaks to the central ¹²C-attached proton peak provides a direct measure of enrichment.[17]

    • ¹³C NMR: For samples with high enrichment, direct 1D ¹³C NMR can be performed. The signal intensity is directly proportional to the concentration of the ¹³C-labeled metabolite.[7]

  • Data Analysis: Integrate the relevant peaks corresponding to the unlabeled and labeled forms of the metabolite to calculate fractional enrichment.

Data Interpretation: From Numbers to Biology

The primary output of the analysis is the fractional ¹³C enrichment, which represents the percentage of the intracellular metabolite pool that is derived from the supplied tracer.

  • Uptake Rate: By plotting fractional enrichment against time during the initial, linear phase of uptake, a rate of transport can be calculated. This rate can be compared across different cell lines or under various treatment conditions (e.g., in the presence of a transporter inhibitor).

  • Metabolic Fate: The appearance of the ¹³C label in downstream metabolites (e.g., hexose phosphates, lactate, TCA cycle intermediates) provides direct evidence of the metabolic pathways that are active. The distribution of ¹³C among these metabolites reveals the relative flux through different branches of metabolism.[10]

G cluster_cell Intracellular tracer ¹³C-Pentahydroxyhexanal (Extracellular) transporter GLUT Transporter tracer->transporter uptake ¹³C-Pentahydroxyhexanal transporter->uptake p_hex_p ¹³C-Hexose-6-Phosphate uptake->p_hex_p Hexokinase glycolysis ¹³C-Glycolytic Intermediates (e.g., Pyruvate, Lactate) p_hex_p->glycolysis tca ¹³C-TCA Cycle Intermediates (e.g., Citrate) glycolysis->tca PDH

Figure 2: Simplified metabolic fate of ¹³C-pentahydroxyhexanal after cellular uptake.

References

  • Wiechert, W., et al. Labelling Analysis for 13C MFA Using NMR Spectroscopy. Springer Nature Experiments. [Link]

  • Jang, C., et al. Stable Isotope Tracing Experiments Using LC-MS. Springer Protocols. [Link]

  • Lorkiewicz, P.K., et al. (2019). Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics. Methods in Molecular Biology. [Link]

  • Lane, A.N., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science. [Link]

  • Utrecht University. Stable Isotope Tracing Experiments Using LC-MS. [Link]

  • Dojindo Molecular Technologies. Glucose Uptake Assay Kit Manual. [Link]

  • Chen, Y.J., et al. (2022). Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers. STAR Protocols. [Link]

  • Amiel, A., et al. (2022). 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. EPIC. [Link]

  • Yamada, K., et al. (2007). A real-time method of imaging glucose uptake in single, living mammalian cells. Nature Protocols. [Link]

  • Zhang, Q., et al. (2020). Quantification and isotope abundance determination of 13C labeled intracellular sugar metabolites with hydrophilic interaction liquid chromatography. Analytical Methods. [Link]

  • Vincent, E.E., et al. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. Springer Nature Experiments. [Link]

  • National Center for Biotechnology Information. Pentahydroxyhexanal. PubChem Compound Summary. [Link]

  • Tani, A., et al. (2009). Uptake of Aldehydes and Ketones at Typical Indoor Concentrations by Houseplants. Environmental Science & Technology. [Link]

  • Celerion. Enhancing Drug Metabolism Studies with 13C-Labeled Compounds. [Link]

  • National Center for Biotechnology Information. 2,3,3,4,6-Pentahydroxyhexanal. PubChem Compound Summary. [Link]

  • Kumar, A., et al. (2023). Chemical sensors for imaging total cellular aliphatic aldehydes in live cells. RSC Publishing. [Link]

  • Tiwari, S., et al. (2016). High-Throughput Indirect Quantitation of 13C Enriched Metabolites Using 1H NMR. PMC. [Link]

  • Lee, Y.J., et al. (2015). Visualizing 13C-labeled Metabolites in Maize Root Tips with Mass Spectrometry Imaging. NSF Public Access Repository. [Link]

  • Pizzimenti, S., et al. (2013). Interaction of aldehydes derived from lipid peroxidation and membrane proteins. PMC. [Link]

  • National Center for Biotechnology Information. (3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal. PubChem Compound Summary. [Link]

  • Singh, S., et al. (2013). Aldehyde Dehydrogenases in Cellular Responses to Oxidative/Electrophilic Stress. ResearchGate. [Link]

  • ACS Publications. (2023). Controlled Release and Capture of Aldehydes by Dynamic Imine Chemistry in Nanoemulsions. ACS Applied Bio Materials. [Link]

  • National Center for Biotechnology Information. (2R,3R,4R)-2,3,4,5,6-pentahydroxyhexanal. PubChem Compound Summary. [Link]

  • Burrell, M., et al. Label-free cell assays to determine compound uptake or drug action using MALDI-TOF mass spectrometry. Springer Nature Experiments. [Link]

  • Brindle, K.M. (2015). Imaging metabolism with hyperpolarized (13)C-labeled cell substrates. Semantic Scholar. [Link]

  • Munger, J., et al. (2012). A roadmap for interpreting 13C metabolite labeling patterns from cells. PMC. [Link]

  • Luo, W., et al. (2010). Synthesis of uniformly 13C-labeled polycyclic aromatic hydrocarbons. PMC. [Link]

  • Grankvist, K., et al. (2018). Profiling the metabolism of human cells by deep 13C labeling. PMC. [Link]

  • Juhnke, H.D., et al. (2019). Synthesis of 13C and 2H Labeled Vinyl Pyruvate and Hyperpolarization of Pyruvate. University of Macau. [Link]

  • Smith, A.M., et al. (2020). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. PMC. [Link]

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Troubleshooting & Optimization

Technical Support Center: Resolving Signal Overlap in NMR for (2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy(5-¹³C)hexanal

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Troubleshooting Center. Analyzing (2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy(5-¹³C)hexanal (a 5-¹³C labeled aldohexose) presents a dual challenge. First, like all carbohydrates, its bulk ring protons (H2, H3, H4, H5, H6) suffer from severe chemical shift overlap in the narrow 3.2–4.2 ppm region[1]. Second, the 100% isotopic enrichment at C5 introduces a massive one-bond heteronuclear scalar coupling ( 1JCH​≈145 Hz) that splits the H5 signal into a wide doublet, further masking adjacent signals[2].

However, this ¹³C label is also your greatest analytical asset. By leveraging advanced pulse sequences, we can transform this spectral crowding into high-resolution, unambiguous structural data. This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to resolve these issues.

Troubleshooting Guide & FAQs

Issue 1: The 3.2–4.2 ppm region is an unreadable forest of multiplets. How do I simplify it?

The Causality: Carbohydrates possess multiple chiral centers with similar electronegative environments (hydroxyl groups), leading to poor chemical shift dispersion. Homonuclear scalar couplings ( JHH​ ) split these closely spaced signals into complex multiplets that overlap, making integration and assignment nearly impossible[3]. The Solution: Pure Shift NMR (PSYCHE) . Pure Shift Yielded by Chirp Excitation (PSYCHE) suppresses homonuclear scalar couplings during acquisition. By using low-flip-angle swept-frequency pulses and weak pulsed-field gradients, PSYCHE spatially encodes the sample and refocuses the JHH​ evolution. This collapses complex multiplets into sharp, well-resolved singlets, drastically reducing spectral crowding.

Issue 2: The 5-¹³C label is causing massive splitting of the H5 signal, worsening the overlap. Should I decouple it?

The Causality: The spin-½ ¹³C nucleus at C5 couples to the attached H5 proton with a 1JCH​ coupling of ~140–150 Hz. It also exerts smaller 2JCH​ and 3JCH​ couplings on H4 and H6. The Solution: You have two choices depending on your goal:

  • To simply clean up the 1D ¹H spectrum: Apply broadband ¹³C-decoupling (e.g., GARP or WALTZ-16) during ¹H acquisition. This removes the 145 Hz splitting, returning H5 to a standard multiplet.

  • To exploit the label (Recommended): Use a ¹³C-Edited HSQC-TOCSY . Instead of fighting the label, use it as a starting point. Magnetization is transferred from the isolated ¹³C5 nucleus to H5, and then a TOCSY spin-lock propagates that magnetization through the continuous scalar-coupled network (H4, H3, H2, H1, and H6)[4]. This filters out any unlabeled background noise and spreads the overlapping proton signals across the highly dispersed ¹³C dimension.

Issue 3: I am seeing double the expected number of signals in my spectrum.

The Causality: In aqueous solution (D₂O), the terminal aldehyde (C1) reacts with the C5 hydroxyl to form a cyclic hemiacetal. Because the molecule can close from either face of the carbonyl, it forms a thermodynamic equilibrium mixture of α and β pyranose anomers[5]. The Solution: Allow the sample to fully equilibrate in D₂O for at least 24 hours (mutarotation). Then, use a Selective 1D TOCSY irradiating the well-separated α -H1 or β -H1 anomeric protons (typically isolated at 4.5–5.5 ppm) to independently extract the spin system of each anomer without interference from the other.

Quantitative Data & Technique Comparison

Table 1: Expected NMR Spectral Characteristics for 5-¹³C Aldohexose Note: Exact shifts depend on the specific anomeric ratio and solvent (D₂O).

NucleusTypical ¹H Shift (ppm)Typical ¹³C Shift (ppm)Dominant Scalar Couplings (Hz)
H1 / C1 ( α/β )4.5 – 5.590 – 97 3JH1,H2​ (3–8 Hz depending on axial/equatorial)
H2, H3, H4 / C2-C4 3.2 – 4.070 – 75 3JHH​ (8–10 Hz axial-axial, 2–4 Hz equatorial)
H5 / C5 (Labeled)3.5 – 4.272 – 78 1JC5,H5​ (~145 Hz) , 3JH4,H5​
H6, H6' / C6 3.6 – 3.960 – 63 2JH6,H6′​ (~12 Hz), 3JH5,H6​

Table 2: Comparison of NMR Techniques for Resolving Carbohydrate Overlap

TechniquePrimary FunctionAdvantage for 5-¹³C AldohexoseSensitivity
1D ¹H with GARP Removes 1JCH​ splittingCleans up the H5 multiplet footprintHigh
1D PSYCHE Removes JHH​ couplingsCollapses all ring protons to singlets[6]Low
1D ¹³C-Edited TOCSY Isolates labeled spin systemFilters out unlabeled background/impuritiesMedium
2D HSQC-TOCSY Spreads signals in ¹³C domainUnambiguous sequential assignment from C5[7]Medium

Experimental Protocols

Protocol 1: Setting up a 1D PSYCHE Pure Shift Experiment

This protocol is a self-validating system: the accuracy of your 90° pulse directly dictates the suppression of artifact signals.

  • Sample Preparation: Dissolve 5–10 mg of the compound in 600 µL of 99.9% D₂O. Allow 24 hours for mutarotational equilibrium to stabilize the α/β ratio.

  • Probe Tuning & Shimming: Tune the ¹H channel. Perform 3D gradient shimming. Crucial: Pure shift NMR is highly sensitive to B₀ inhomogeneity; line widths must be <1 Hz.

  • Pulse Calibration (Validation Step): Determine the exact ¹H 90° pulse width (p1). Run a standard 1D ¹H spectrum. Compare the integral of the isolated anomeric H1 signal to the bulk region.

  • Parameter Setup: Load the psyche pulse sequence. Set the chirp pulse duration (typically 15 ms) and flip angle (typically 15°). Set the pseudo-2D increments (e.g., 128 t1​ increments) to construct the interferogram[8].

  • Acquisition & Processing: Acquire the data. Process using the chunking algorithm to reconstruct the 1D pure shift FID.

  • Validation: In the processed PSYCHE spectrum, check the integral of the H1 singlet against the H2-H6 singlets. They must maintain the precise 1:1 relative ratio observed in Step 3.

Protocol 2: 1D ¹³C-Edited TOCSY Workflow

This protocol exploits the 5-¹³C label to trace the molecular backbone.

  • Isotope Calibration: Tune both ¹H and ¹³C channels. Calibrate the ¹³C 90° pulse using the massive 5-¹³C signal.

  • Sequence Selection: Load a 1D ¹³C-filtered TOCSY sequence (utilizing an INEPT transfer from ¹³C to ¹H).

  • Delay Optimization: Set the INEPT delay Δ=1/(4×1JCH​) . For a typical aldohexose 1JCH​ of 145 Hz, Δ≈1.72 ms.

  • TOCSY Mixing Time (Validation Step): Set the DIPSI-2 spin-lock mixing time. Run an array of mixing times:

    • 20 ms: Validates immediate neighbors (H4 and H6 appear).

    • 60 ms: Validates secondary transfers (H3 appears).

    • 120 ms: Validates the entire ring (H2 and H1 appear). The sequential appearance of these peaks physically validates the unbroken scalar network of the sugar ring.

Mandatory Visualization

Workflow Start Severe 1H NMR Overlap (3.2 - 4.2 ppm) CheckLabel Is the 5-13C label causing splitting? Start->CheckLabel Decouple Apply 13C Decoupling (GARP/WALTZ-16) CheckLabel->Decouple Yes (1J_CH ~145 Hz) Filter Use 1D 13C-Edited TOCSY or HSQC-TOCSY CheckLabel->Filter Exploit Label HomoOverlap Homonuclear Overlap (H2, H3, H4, H6)? Decouple->HomoOverlap Resolved Fully Resolved Spin System Filter->Resolved PureShift Run 1D PSYCHE (Pure Shift NMR) HomoOverlap->PureShift Yes PureShift->Resolved

Decision workflow for resolving 1H NMR signal overlap in 5-13C labeled aldohexoses.

MagTransfer H5 H5 C5 13C5 H5->C5 INEPT (~145 Hz) H4 H4 H5->H4 TOCSY H6 H6 H5->H6 TOCSY C5->H5 Reverse INEPT H3 H3 H4->H3 TOCSY H2 H2 H3->H2 TOCSY H1 H1 H2->H1 TOCSY

Magnetization transfer pathway in a 13C-edited HSQC-TOCSY experiment starting from 5-13C.

References

  • Primary Structure of Glycans by NMR Spectroscopy Chemical Reviews - ACS Publications URL:[Link][5]

  • Primary Structure of Glycans by NMR Spectroscopy (PMC) National Institutes of Health (NIH) URL:[Link][1]

  • Resolving the complexity in human milk oligosaccharides using pure shift NMR methods and CASPER RSC Publishing URL:[Link][3]

  • NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity Advances in Carbohydrate Chemistry and Biochemistry URL:[Link][2]

  • (3, 2)D 1H, 13C BIRDr,X-HSQC-TOCSY for NMR structure elucidation of mixtures: application to complex carbohydrates PubMed - NIH URL:[Link][4]

  • Giving Pure Shift NMR Spectroscopy a REST—Ultrahigh-Resolution Mixture Analysis PMC - NIH URL:[Link]

  • Pure Shift NMR: Application of 1D PSYCHE and 1D TOCSY-PSYCHE Techniques for Directly Analyzing the Mixtures from Biomass-Derived Platform Compound Hydrogenation/Hydrogenolysis ACS Publications URL:[Link][6]

  • Rapid and simple approach for the NMR resonance assignment of the carbohydrate chains of an intact glycoprotein Utrecht University Repository URL:[Link][7]

  • Comparison of Regular, Pure Shift, and Fast 2D NMR Experiments for Determination of the Geographical Origin of Walnuts PMC - NIH URL:[Link][8]

Sources

Technical Support Center: Optimizing Ionization and LC-MS/MS Workflows for 13C-Labeled Hexanal

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Mass Spectrometry Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize the quantification of hexanal—a critical volatile biomarker of lipid peroxidation and oxidative stress.

Because endogenous hexanal is difficult to quantify directly, Stable Isotope Dilution Analysis (SIDA) using 13C-labeled hexanal as an internal standard is the gold standard. However, optimizing its ionization and preventing sample loss requires a deep understanding of its chemical properties.

Core Experimental Workflow

The following diagram illustrates the optimized logical progression for handling, derivatizing, and analyzing 13C-hexanal to ensure maximum data integrity and signal recovery.

G N1 Biological Matrix Spike 13C-Hexanal N2 Simultaneous Extraction & Deriv N1->N2 N3 UHPLC Separation (C18) N2->N3 N4 ESI(+) MS/MS Ionization N3->N4 N5 Quantification (Isotope Dilution) N4->N5

Workflow for 13C-hexanal quantification using derivatization and LC-MS/MS.

Troubleshooting & Technical FAQs

Q1: Why is my underivatized 13C-hexanal signal practically undetectable in ESI-MS?

The Causality: Electrospray Ionization (ESI) relies on the analyte's ability to accept a proton (forming [M+H]+) or donate a proton (forming [M-H]-) in solution. Hexanal is a neutral, short-chain aliphatic carbonyl. It lacks basic functional groups (like amines) and acidic protons (like carboxyls), resulting in exceptionally poor ionization efficiency under standard reversed-phase LC-ESI-MS conditions[1]. The Solution: You must alter the molecule's chemical structure. Chemical derivatization using reagents like Girard's Reagent T (GRT) or 2,4-Dinitrophenylhydrazine (DNPH) is mandatory to introduce easily ionizable or permanently charged moieties[1].

Q2: I am using Girard's Reagent T (GRT), but my derivatization yield is highly variable. What is the mechanism behind this failure?

The Causality: GRT reacts with the carbonyl group of hexanal via nucleophilic addition to form a hemiaminal intermediate, which must then dehydrate to form a stable hydrazone. This dehydration step is strictly acid-catalyzed[2]. If your biological matrix is highly buffered or lacks sufficient proton donors, the reaction stalls. The Solution: Ensure your reaction buffer contains a weak acid catalyst (e.g., 1–5% formic or acetic acid) to drive the reaction to completion[3].

Q3: How can I definitively validate that my GRT derivatization of 13C-hexanal was successful?

The Self-Validating Protocol: Do not rely solely on precursor mass detection. GRT contains a quaternary ammonium group that provides a permanent positive charge. During Collision-Induced Dissociation (CID) in the mass spectrometer, GRT-derivatized aldehydes predictably fragment by cleaving the trimethylamine moiety, resulting in a highly specific neutral loss of 59 Da[3]. Validation Check: If you isolate the theoretical precursor mass of your GRT-13C-hexanal derivative but do not observe the intense [M - 59]+ product ion in your MS2 spectra, the derivatization failed or you are isolating an isobaric interference[3].

Q4: My 13C-hexanal standard signal drops significantly when processing multiple samples. Is the standard degrading?

The Causality: It is not degrading; it is evaporating. Hexanal is a highly volatile organic compound (VOC)[4]. Standard metabolomic sample preparation steps—such as nitrogen blow-down, vacuum centrifugation, or extended room-temperature incubations—cause massive evaporative losses before the sample even reaches the mass spectrometer. The Solution: Implement simultaneous extraction and derivatization[5]. By adding the derivatization reagent directly to the extraction solvent at the moment of cell lysis, you immediately trap the volatile hexanal as a heavier, stable, non-volatile hydrazone[5].

Q5: Should I choose DNPH or GRT for my LC-MS/MS assay?

The Causality: The choice depends on your instrument's capabilities and matrix background. DNPH forms hydrophobic hydrazones that separate excellently on C18 columns and ionize very well in negative ESI or Atmospheric Pressure Chemical Ionization (APCI)[6]. Conversely, GRT provides a permanent positive charge, drastically increasing absolute signal intensity in positive ESI[3]. Furthermore, advanced high-resolution accurate mass (HRAM) techniques can utilize MS3 neutral loss screening to specifically identify DNPH-derivatized carbonyls in positive mode[7].

Troubleshooting Start Low 13C-Hexanal Signal Check1 Is the derivative precursor mass detected? Start->Check1 Yes1 Yes (Poor Sensitivity) Check1->Yes1 No1 No (Reaction/Loss Issue) Check1->No1 FixYes Switch to APCI(-) or optimize ESI(+) voltage Yes1->FixYes FixNo Check acid catalyst (pH) & prevent evaporative loss No1->FixNo

Logical troubleshooting tree for diagnosing low 13C-hexanal signals.

Quantitative Data: Derivatization Reagent Comparison

To facilitate your assay design, the following table summarizes the quantitative and chemical differences between the two primary derivatization strategies for hexanal.

FeatureGirard's Reagent T (GRT)2,4-Dinitrophenylhydrazine (DNPH)
Primary Ionization Mode ESI (+)ESI (-) or APCI (-)[6]
Derivative Charge State Permanent positive charge[3]Neutral (requires deprotonation)
Key MS/MS Fragmentation Neutral loss of 59 Da (Trimethylamine)[3]High-res MS3 neutral loss of hydroxyl radical[7]
Reaction Catalyst Acid-catalyzed (Formic/Acetic acid)[2]Acid-catalyzed
Primary Advantage 3.3 to 7.0-fold increase in ESI(+) sensitivity[1]Excellent chromatographic retention on C18[6]
Primary Limitation Hydrophilic derivative; poor retention on standard C18Lower absolute sensitivity in standard ESI(+)

Validated Step-by-Step Protocol: Simultaneous Extraction & GRT Derivatization

This self-validating protocol is designed to prevent volatility losses while ensuring complete chemical conversion of 13C-hexanal.

Step 1: Reagent Preparation

  • Prepare a 50 mM solution of Girard’s Reagent T in LC-MS grade Acetonitrile.

  • Add Formic Acid to a final concentration of 2% (v/v) to serve as the acid catalyst[3]. Note: Prepare fresh daily.

Step 2: Sample Spiking (Isotope Dilution)

  • Keep all biological samples (e.g., plasma, tissue homogenate) on ice.

  • Spike a known concentration of uniformly labeled 13C6-hexanal directly into the biological matrix before any extraction steps. The +6 Da mass shift ensures no isotopic crosstalk with endogenous unlabeled hexanal.

Step 3: Simultaneous Extraction and Derivatization

  • Add 4 volumes of the GRT/Acetonitrile/Formic Acid reagent directly to 1 volume of the spiked biological sample.

  • Vortex vigorously for 30 seconds. This step simultaneously precipitates proteins (extraction) and initiates the hydrazone formation (derivatization), preventing the volatile hexanal from escaping into the headspace[5].

  • Incubate the mixture at room temperature for 60 minutes to ensure complete dehydration of the hemiaminal intermediate.

Step 4: LC-MS/MS Analysis & Self-Validation

  • Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an LC vial.

  • Inject onto a UHPLC system coupled to an ESI-MS/MS operating in positive MRM mode.

  • Validation Check: Monitor the transition of the 13C6-hexanal-GRT precursor ion to the product ion representing a neutral loss of 59 Da[3]. If this transition is absent, discard the batch and verify the pH of your derivatization reagent.

References

  • Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS National Institutes of Health (NIH) URL:[Link][1]

  • Analysis of Hexanal and Heptanal in Human Blood by Simultaneous Derivatization and Dispersive Liquid–Liquid Microextraction then LC–APCI–MS–MS ResearchGate URL:[Link][5]

  • Determination of patterns of biologically relevant aldehydes in exhaled breath condensate of healthy subjects by liquid chromatography/atmospheric chemical ionization tandem mass spectrometry National Institutes of Health (NIH) / PMC URL:[Link][6]

  • Development and Qualification of a Novel Method for Quantitative Analysis of Lipid Aldehydes in Tissue Fortune Journals URL:[Link][3]

  • Toward Mass Spectrometry Imaging in the Metabolomics Scale: Increasing Metabolic Coverage Through Multiple On-Tissue Chemical Modifications Frontiers URL:[Link][2]

  • A High Resolution/Accurate Mass (HRAM) Data-Dependent MS3 Neutral Loss Screening, Classification, and Relative Quantitation Methodology for Carbonyl Compounds in Saliva National Institutes of Health (NIH) / PMC URL:[Link][7]

  • Volatile organic compounds in cereals: A review of research trends and analytical techniques ResearchGate URL:[Link][4]

Sources

Addressing isotopic scrambling in (2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy(513C)hexanal experiments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for stable isotope-labeled carbohydrate research. This guide is specifically engineered for researchers and drug development professionals working with (2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy(5-¹³C)hexanal , formally known as 5-¹³C-L-Altrose .

L-Altrose is a rare aldohexose utilized in the synthesis of nucleoside analogs and the study of bacterial capsular polysaccharides (such as those in Campylobacter jejuni)[1]. However, maintaining the positional integrity of the ¹³C label at the C5 position is notoriously difficult. Isotopic scrambling—where the ¹³C label migrates to unintended carbon positions (e.g., C1, C2, or C6)—can severely compromise metabolic flux analysis and structural NMR studies[2][3].

This center provides causality-driven troubleshooting, validated methodologies, and analytical workflows to ensure your tracer experiments remain robust and artifact-free.

Part 1: Diagnostic Q&A (Troubleshooting Scrambling)

Q1: During in vitro metabolic tracing, my 5-¹³C-L-Altrose tracer is showing ¹³C enrichment at the C1, C2, and C3 positions. What is causing this biological scrambling? The Causality: When 5-¹³C-L-Altrose is taken up by cells, it is phosphorylated and can enter the non-oxidative branch of the Pentose Phosphate Pathway (PPP). Here, enzymes like transaldolase and transketolase cleave the hexose skeleton into 2-carbon and 3-carbon fragments. Because the ¹³C label is located in the bottom half of the molecule (C5), retro-aldol-like cleavage and subsequent recombination with unlabeled endogenous triose phosphates will shift the label to the upper half (C1-C3) of newly synthesized hexoses[2][4]. The Solution: To prevent this, utilize specific mutant strains (e.g., E. coli K10 1516 deficient in glucose-6-phosphate dehydrogenase or Δ talA/B mutants) that disable PPP cycling and TCA cycle scrambling[4]. Alternatively, limit your isotopic labeling window to <30 minutes to capture primary metabolite formation before extensive isotopic exchange occurs.

Q2: I am performing a chemical derivatization (protection/deprotection) of 5-¹³C-L-Altrose, but NMR shows epimerization at C2 and label migration. What went wrong? The Causality: Aldohexoses are highly sensitive to alkaline conditions. At pH > 7.5, the base deprotonates the α -carbon (C2), forming a reactive enediol intermediate . This triggers the Lobry de Bruyn–van Ekenstein transformation, leading to reversible epimerization (forming L-allose) or ketose isomerization (forming L-psicose). Prolonged thermal or alkaline stress can further induce retro-aldol fragmentation, physically breaking the C3-C4 bond and scrambling the C5 label upon recombination. The Solution: Maintain strict pH control (pH 5.5–6.5) during aqueous handling. For synthetic protection steps, avoid strong bases like NaH or NaOH; instead, use mild amine bases (e.g., pyridine or imidazole) at reduced temperatures (0–4°C) to kinetically trap the desired product before the enediol can form.

Q3: How can I definitively differentiate between intact 5-¹³C-L-Altrose and a scrambled isotopomer mixture? The Causality: Standard 1D ¹³C-NMR or low-resolution mass spectrometry cannot resolve positional isotopomers effectively, as the mass ( M+1 ) remains identical regardless of where the ¹³C is located. The Solution: You must use a dual-orthogonal approach: 2D ¹H-¹³C HSQC NMR to confirm the specific chemical shift of the C5 proton-carbon correlation, coupled with GC-MS of alditol acetate derivatives . Electron Ionization (EI) of alditol acetates produces predictable carbon-carbon bond cleavages, allowing you to track the exact mass of the C4-C5-C6 fragment versus the C1-C2-C3 fragment.

Part 2: Quantitative Data & Scrambling Mitigation Strategies

The table below summarizes the primary vectors for isotopic scrambling in 5-¹³C-L-Altrose and the corresponding mitigation parameters.

Scrambling VectorMechanism of ActionAffected CarbonsMitigation Strategy
Alkaline Isomerization Lobry de Bruyn–van Ekenstein enediol formationC1, C2 (Epimerization)Buffer aqueous solutions to pH 6.0; avoid NaOH/KOH.
Thermal Degradation Retro-aldol cleavage of the hexose chainC1, C2, C3 (Randomization)Keep reaction temperatures < 40°C during concentration.
PPP Enzymatic Cycling Transaldolase/Transketolase cleavageC1, C2, C3, C6Use Δ talA/B or TCA-deficient mutant strains[4].
Mutase Contraction Pyranose to furanose ring contractionC4, C5 (Stereochemical shift)Monitor via 2D NMR; use specific mutase inhibitors[1].

Part 3: Visualizing Scrambling Pathways

The following diagram illustrates the divergent pathways that lead to the loss of isotopic integrity in 5-¹³C-L-Altrose.

G A 5-13C-L-Altrose (Intact Tracer) B Alkaline/Thermal Stress (Chemical Handling) A->B pH > 7.5 C Metabolic Cycling (In Vivo / Enzymatic) A->C Cellular Uptake D Lobry de Bruyn- van Ekenstein Rearrangement B->D E Retro-Aldol Fragmentation B->E F Pentose Phosphate Pathway (PPP) C->F G TCA Cycle & Gluconeogenesis C->G H C2 Epimerization (Forms L-Allose) D->H I Carbon Skeleton Cleavage (C1-C3 / C4-C6) E->I J Transaldolase Scrambling to C1/C2/C3 F->J K Global Isotopic Randomization G->K

Mechanistic pathways of chemical and biological isotopic scrambling in 5-¹³C-L-Altrose.

Part 4: Validated Experimental Protocols

Protocol 1: Self-Validating Extraction of 5-¹³C-L-Altrose from Cell Cultures

Purpose: To extract intracellular metabolites while instantly halting enzymatic activity that causes isotopic scrambling. This protocol uses a self-validating internal standard to prove that scrambling did not occur during sample preparation.

Step-by-Step Methodology:

  • Tracer Incubation: Incubate the target cells with 2.0 mM 5-¹³C-L-Altrose in a minimal medium. Limit incubation to 15–30 minutes to capture primary flux before extensive PPP cycling occurs[2].

  • Internal Standard Spike: Immediately prior to quenching, spike the culture with a known concentration of U-¹³C₆-D-Glucose (Internal Standard). Causality: If the extraction conditions are too harsh (causing chemical scrambling), the U-¹³C₆-Glucose will show degradation or epimerization in the final analysis, invalidating the run.

  • Cold Quenching: Rapidly quench the metabolism by injecting the cell suspension into pre-chilled (-80°C) 80% HPLC-grade methanol/water (v/v). Causality: The extreme cold and organic solvent instantly denature transaldolases and isomerases, freezing the isotopic snapshot.

  • Metabolite Extraction: Vortex the mixture for 30 seconds, then centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Lyophilization: Transfer the supernatant to a new tube and lyophilize. Critical: Do not use heat (SpeedVac) without ensuring the pH is strictly neutralized to 6.0, as concentrating the sample can artificially spike the pH and induce Lobry de Bruyn–van Ekenstein rearrangements.

Protocol 2: GC-MS Derivatization for Positional Integrity Verification

Purpose: To convert the extracted L-Altrose into alditol acetates, allowing for specific fragmentation of the carbon backbone to verify the ¹³C label remains at C5.

Step-by-Step Methodology:

  • Reduction: Resuspend the lyophilized extract in 0.5 mL of 1 M NH₄OH containing 10 mg/mL Sodium Borohydride (NaBH₄). Incubate at room temperature for 1 hour. Causality: This reduces the C1 aldehyde to a primary alcohol, opening the ring and stabilizing the molecule against further epimerization.

  • Neutralization: Add glacial acetic acid dropwise until effervescence ceases (pH ~5). Dry the sample under a gentle stream of N₂ gas.

  • Acetylation: Add 0.5 mL of acetic anhydride and 0.5 mL of pyridine. Heat at 90°C for 30 minutes. Causality: This peracetylates all hydroxyl groups, making the molecule volatile for GC-MS.

  • Extraction: Cool the mixture, add 1 mL of ice water to quench unreacted acetic anhydride, and extract the alditol acetates into 1 mL of dichloromethane (DCM).

  • GC-MS Analysis: Inject 1 µL of the DCM layer into the GC-MS. Monitor the specific EI fragment ions. The cleavage between C3 and C4 will yield two 3-carbon fragments. Ensure the m/z shift corresponding to the ¹³C label is exclusively found in the C4-C5-C6 fragment ion series, confirming C5 integrity.

Part 5: Analytical Workflow Visualization

G S1 Cold Quenching (-80°C MeOH) S2 Metabolite Extraction S1->S2 S3 Alditol Acetate Derivatization S2->S3 MS Prep S5 2D 1H-13C HSQC NMR (Positional Shift) S2->S5 NMR Prep S4 GC-MS Analysis (C3-C4 Cleavage Tracking) S3->S4 S6 Isotopomer Quantification S4->S6 S5->S6

Dual-orthogonal analytical workflow for verifying 5-¹³C positional integrity.

References

  • Mapping carbon utilization pathways in Histoplasma capsulatum through 13C-metabolic flux analysis | mSystems - ASM Journals. American Society for Microbiology.
  • Stable isotope labeling methods for DNA. Radboud Repository.
  • Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. PubMed Central (PMC).
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Technical Support Center: Reducing Background Noise in GC-MS with 13C-Labeled Carbohydrates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges of background noise in Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 13C-labeled carbohydrates. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the quality and reliability of your analytical data.

Introduction: The Challenge of Background Noise

In GC-MS analysis, particularly when dealing with trace-level analytes like 13C-labeled carbohydrates, a low signal-to-noise ratio is paramount for accurate quantification and identification.[1][2] Background noise can originate from various sources within the GC-MS system and the sample itself, often masking the true analyte signal and leading to inaccurate results.[2][3] This guide will equip you with the knowledge and practical steps to systematically identify and minimize these noise sources.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your GC-MS experiments in a question-and-answer format, providing step-by-step solutions.

Q1: Why is my baseline consistently high and/or rising throughout my chromatogram?

A high and rising baseline is a classic indicator of column bleed , where the stationary phase of the GC column degrades at elevated temperatures, releasing siloxane compounds.[4][5][6] This is a major source of chemical noise in GC-MS.[1][2]

Troubleshooting Steps:

  • Verify Column Conditioning: Ensure your GC column has been properly conditioned according to the manufacturer's instructions. Inadequate conditioning can lead to excessive bleed. Before conditioning, purge the column with high-purity carrier gas to remove any oxygen.[1]

  • Check Operating Temperatures: Operating the column at or near its maximum temperature limit for extended periods will accelerate degradation.[4][7] Whenever possible, use a temperature program that effectively separates your analytes without dwelling at the upper temperature limit.[7][8]

  • Inspect Carrier Gas Purity: Impurities like oxygen and moisture in the carrier gas can attack the stationary phase.[4][8] Use high-purity gas (99.999% or higher) and install carrier gas purifiers to remove contaminants.

  • Use a Low-Bleed Column: For mass spectrometry applications, always opt for columns specifically designed for low bleed (e.g., "MS" or "low-bleed" designated columns).[4][5][7] These columns have more stable stationary phases.

  • Identify Bleed Ions: Check the mass spectrum of your baseline. The presence of characteristic siloxane ions at m/z 73, 207, 281, 355, and 429 is a strong indication of column bleed.[7][9][10]

Q2: I'm observing numerous extraneous peaks in my chromatogram, even in blank runs. What could be the cause?

Extraneous peaks, often referred to as "ghost peaks," are typically due to contamination within the injection port or the broader GC system.[6][9][11]

Troubleshooting Steps:

  • Injector Port Maintenance: The injection port is a primary source of contamination.[9]

    • Replace the Septum: Septa can degrade and release volatile compounds. Use high-quality, low-bleed septa and replace them regularly.[9][12]

    • Clean or Replace the Liner: The injector liner can accumulate non-volatile residues from previous injections. Regularly clean or replace the liner with a new, deactivated one.[6]

  • Check for System Leaks: Air leaks can introduce contaminants and oxygen into the system, leading to noise and column damage.[11][13] Perform a leak check on your system.

  • Evaluate Sample and Solvent Purity: Ensure that your solvents and any reagents used for sample preparation are of high purity. Impurities can be concentrated during sample preparation and appear as extraneous peaks.

  • Clean the Ion Source: Over time, the ion source can become contaminated, leading to a high background signal. Follow the manufacturer's instructions for cleaning the ion source.[13]

Q3: My derivatized carbohydrate standards are showing multiple peaks for a single compound. Why is this happening and how can I fix it?

Carbohydrates are polar and non-volatile, necessitating derivatization to make them amenable to GC analysis.[14][15] However, the derivatization process itself can sometimes lead to the formation of multiple products from a single sugar, complicating the chromatogram.[16]

Troubleshooting Steps:

  • Address Mutarotation: Sugars exist in different anomeric forms (alpha and beta) in solution. During derivatization, both forms can be derivatized, leading to two separate peaks.[16]

    • Oximation Step: To prevent this, an oximation step can be performed prior to silylation. This converts the carbonyl group to an oxime, preventing ring opening and the formation of anomers.[14][16]

  • Ensure Complete Derivatization: Incomplete derivatization will result in multiple peaks corresponding to partially and fully derivatized analytes.

    • Optimize Reaction Conditions: Ensure the reaction time and temperature are sufficient for complete derivatization. For sugars, longer reaction times may be necessary.[17]

    • Use a Catalyst: A catalyst like trimethylchlorosilane (TMCS) can be used to drive the silylation reaction to completion.[18]

    • Maintain Anhydrous Conditions: Silylating reagents are sensitive to moisture. Ensure your sample and solvents are dry, as water will consume the reagent and lead to incomplete derivatization.[14]

  • Consider Alternative Derivatization Methods: If silylation continues to be problematic, consider other derivatization techniques such as acetylation to form alditol acetates.[16][19] However, be aware that this method can result in the same derivative for different sugars.[16]

Part 2: The Role of 13C-Labeled Carbohydrates in Noise Reduction

Fully 13C-labeled internal standards are a powerful tool for improving the accuracy and precision of your GC-MS analysis, especially in complex matrices.[20][21][22]

How do 13C-labeled standards help?
  • Co-elution with the Analyte: Since the 13C-labeled standard is chemically identical to the native analyte, it will co-elute from the GC column.[20] This ensures that any matrix effects or variations in instrument performance affect both the analyte and the internal standard equally.

  • Correction for Matrix Effects: Complex sample matrices can suppress or enhance the ionization of the target analyte in the mass spectrometer source, leading to inaccurate quantification.[21][22] The 13C-labeled internal standard experiences the same matrix effects, allowing for accurate correction.

  • Improved Accuracy and Precision: By accounting for variations in sample preparation, injection volume, and instrument response, 13C-labeled internal standards significantly improve the accuracy and precision of quantitative results.[21][22]

Part 3: Experimental Protocols & Data Presentation

Protocol 1: Two-Step Derivatization of Carbohydrates (Oximation followed by Silylation)

This protocol is designed to minimize the formation of multiple peaks from a single carbohydrate.[14][23]

Materials:

  • Dried carbohydrate sample

  • Pyridine (anhydrous)

  • Hydroxylamine hydrochloride

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven

Procedure:

  • To your dried sample, add 50 µL of a 20 mg/mL solution of hydroxylamine hydrochloride in pyridine.

  • Cap the vial tightly and heat at 90°C for 30 minutes to perform the oximation.

  • Cool the vial to room temperature.

  • Add 50 µL of BSTFA with 1% TMCS to the vial.

  • Cap the vial tightly and heat at 70°C for 60 minutes for silylation.

  • Cool the vial to room temperature before GC-MS analysis.

Protocol 2: GC-MS Parameter Optimization for Carbohydrate Analysis

Optimizing your GC-MS parameters is crucial for achieving good separation and sensitivity.[24]

Parameter Recommended Setting Rationale
Injector Temperature 250-280°CEnsures complete vaporization of the derivatized carbohydrates without causing thermal degradation.
Carrier Gas Helium at a constant flow of 1.0-1.5 mL/minProvides good separation efficiency and is inert.[6]
Oven Program Start at a low temperature (e.g., 80-100°C) and ramp up to a final temperature of 280-300°C.A temperature ramp allows for the separation of carbohydrates with different volatilities.[24]
Transfer Line Temperature 280°CPrevents condensation of the analytes as they transfer from the GC to the MS.[25]
Ion Source Temperature 230-250°CA balance between efficient ionization and minimizing thermal degradation of the analytes.
Electron Energy 70 eVStandard electron energy for generating reproducible mass spectra.
Table 1: Common Background Ions in GC-MS and Their Likely Sources
m/z Compound/Ion Type Likely Source(s)
18, 28, 32, 44Water, Nitrogen, Oxygen, Carbon DioxideAir leak in the system.[11]
73, 147, 207, 281, 355SiloxanesColumn bleed, septum bleed.[9][10]
43, 58AcetoneCleaning solvent.[11]
149PhthalatePlasticizers from lab equipment (e.g., plastic tubing, vial caps).[10][26]
69, 131, 219, 264Perfluorotributylamine (PFTBA)MS tuning compound. A high background of these ions may indicate a leak in the calibration valve.[10][11]

Part 4: Visualizing Workflows and Relationships

Diagram 1: Troubleshooting High Background Noise in GC-MS

Troubleshooting_High_Background_Noise Start High Background Noise Detected Check_Baseline Is the baseline high and rising? Start->Check_Baseline Column_Bleed Likely Column Bleed Check_Baseline->Column_Bleed Yes Extraneous_Peaks Are there extraneous peaks? Check_Baseline->Extraneous_Peaks No Condition_Column Condition Column Column_Bleed->Condition_Column Check_Temp Check Operating Temperatures Condition_Column->Check_Temp Use_Low_Bleed Use Low-Bleed Column Check_Temp->Use_Low_Bleed Check_Gas Check Carrier Gas Purity Use_Low_Bleed->Check_Gas Resolved Issue Resolved Check_Gas->Resolved Contamination Likely Contamination Extraneous_Peaks->Contamination Yes Injector_Maint Injector Maintenance (Septum, Liner) Contamination->Injector_Maint Leak_Check Perform Leak Check Injector_Maint->Leak_Check Solvent_Purity Check Solvent and Sample Purity Leak_Check->Solvent_Purity Clean_Source Clean Ion Source Solvent_Purity->Clean_Source Clean_Source->Resolved

Caption: A flowchart for troubleshooting high background noise in GC-MS.

Diagram 2: Derivatization Workflow for Carbohydrates

Derivatization_Workflow Start Dried Carbohydrate Sample Oximation Step 1: Oximation (Hydroxylamine HCl in Pyridine, 90°C) Start->Oximation Silylation Step 2: Silylation (BSTFA + 1% TMCS, 70°C) Oximation->Silylation Analysis GC-MS Analysis Silylation->Analysis

Caption: A two-step derivatization workflow for GC-MS analysis of carbohydrates.

Part 5: Frequently Asked Questions (FAQs)

Q: What is the primary advantage of using fully 13C-labeled internal standards over deuterated ones?

A: While deuterated standards are commonly used, they can sometimes exhibit chromatographic separation from the native analyte (isotopic effect) and are susceptible to deuterium exchange, which can compromise accuracy.[27] Fully 13C-labeled standards do not have these drawbacks, providing a more robust and accurate internal standard.[27]

Q: How often should I perform maintenance on my GC-MS system to minimize background noise?

A: Regular preventative maintenance is key. A general guideline is:

  • Septa: Replace every 100-200 injections, or sooner if you notice issues.

  • Injector Liner: Inspect and clean or replace every 100-200 injections.

  • GC Column: Condition new columns and trim the front end of the column (a few cm) if performance degrades.

  • Ion Source: Clean as needed, based on instrument performance and diagnostics.

Q: Can the sample preparation method contribute to background noise?

A: Absolutely. Complex sample matrices can introduce a host of interfering compounds.[6] Employing a sample cleanup step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can significantly reduce matrix-related background noise.[17][23]

Q: What is the best way to store derivatized samples?

A: Derivatized samples, especially silylated ones, are sensitive to moisture. They should be stored in tightly capped vials, preferably with an inert gas overlay (like nitrogen or argon), and analyzed as soon as possible. If short-term storage is necessary, refrigeration can help slow down degradation.

References

  • Column Bleed in Gas Chromatography: Causes, Effects, and Ways to Minimize it. (2025, April 1). Vertex AI Search.
  • Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. (2022, June 8). Restek.
  • Optimizing GC–MS Methods. (2013, December 1).
  • A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydr
  • MS TIP No. 12 - Elimination of Memory Peaks and GC Background Noise. Scientific Instrument Services.
  • Achieving Low Levels of GC Column Bleed. (2021, March 26).
  • Pribolab®Fully ¹³C-Labeled isotopes internal standards. (2026, February 5). Pribolab.
  • What are the common contaminants in my GCMS. Agilent.
  • Gas Chromatography Problem Solving and Troubleshooting.
  • GC-MS AS A TOOL FOR CARBOHYDRATE ANALYSIS IN A RESEARCH ENVIRNOMENT. CABI Digital Library.
  • GC-MS Method for the Quantitation of Carbohydrate Intermediates in Glycation Systems.
  • GC Column Bleed: Causes and Prevention. (2024, June 5).
  • Overcome the Complexities of Analyzing for Sugars by GC-MS. (2024, February 2). Restek.
  • Common Contaminants in GCMS. Scribd.
  • GC-MS Sample Preparation.
  • reducing background noise in GC/MS analysis of phenols. Benchchem.
  • Optimized GC-MS method to simultaneously quantify acetylated aldose, ketose, and alditol for plant tissues based on derivatization in a methyl sulfoxide/1-methylimidazole system. (2013, May 1). PubMed.
  • Can anyone help me troubleshoot problems in sample derivatization in GC-MS?. (2016, August 9).
  • GC-MS Contamin
  • The development and validation of a GC-MS method for the quantification of glycolaldehyde formed from carbohydrate fragment
  • Derivatization of carbohydrates for GC and GC-MS analyses. (2011, May 15). PubMed.
  • How we can eliminate background signals/noise in GC-MS/MS?. (2020, September 9).
  • Application of GC in the Analysis of Carbohydrates. (2021, March 5). Academic Journal of Research and Scientific Publishing.
  • How Does Bleed Impact GC/MS Data and How Can It Be Controlled?. (2024, June 25). Agilent.
  • Using 13C-labeled Standards and ID-HRMS for Low-Level PAH Determination in Water and Tissue Samples.
  • Dynamic background noise removal from overlapping GC-MS peaks via an entropy minimization algorithm. Analytical Methods (RSC Publishing).
  • Gas chromatography/mass spectrometry (GC/MS) analysis of contaminants....
  • GC-MS Noise Isolation Techniques: Application in Labs. (2025, September 22).
  • Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. (2006, February 15). PubMed.
  • 13C Labeled internal standards - Mycotoxins. LIBIOS.
  • 13C Isotope Labeled. Romer Labs.
  • An Overview of Automated GC/MS Identification.

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Technical Support Center: Optimizing Storage Conditions for (2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy(5¹³C)hexanal Stability

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy(5¹³C)hexanal, a specifically labeled form of D-glucose, is a critical tool for researchers in metabolic studies, drug development, and biochemical analysis.[1] The integrity of this isotopically labeled aldose is paramount for generating accurate and reproducible data. However, like all monosaccharides, it is susceptible to various degradation pathways that can compromise its purity and stability over time.[2][3]

This technical support guide provides a comprehensive overview of best practices for the storage and handling of (2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy(5¹³C)hexanal. It is designed for researchers, scientists, and drug development professionals to mitigate degradation and ensure the highest quality of the compound for experimental use.

I. Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid (2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy(5¹³C)hexanal?

For maximal long-term stability, the solid, crystalline form of the compound should be stored at room temperature, protected from light and moisture.[4][5] A tightly sealed, opaque container is recommended. To further minimize exposure to humidity, the primary container can be placed in a desiccator or a sealed bag with a desiccant.

Q2: I need to prepare an aqueous stock solution. What is the best way to prepare and store it?

Aqueous solutions of monosaccharides are more susceptible to degradation and microbial growth than the solid form. If a stock solution is required, it should be prepared in a sterile, high-purity solvent (e.g., Milli-Q water or a suitable buffer). For short-term use (up to one week), the solution should be filter-sterilized (0.22 µm filter) and stored at 2-8°C. For extended storage, it is highly recommended to aliquot the solution into single-use volumes and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1]

Q3: How does pH affect the stability of my stock solution?

The pH of the solution is a critical factor. Aldoses are most stable in slightly acidic to neutral conditions (pH 4-6). Alkaline conditions (pH > 7) can catalyze isomerization and degradation reactions. Therefore, it is crucial to avoid basic buffers unless your experimental protocol specifically requires them, and in such cases, fresh solutions should always be prepared immediately before use.

Q4: Can I use this labeled glucose in cell culture media?

Yes, isotopically labeled glucose is frequently used in cell culture for metabolic flux analysis.[6] When preparing media, add the labeled glucose as a sterile-filtered solution to the final medium formulation. Be aware that components in the media, particularly amino acids, can potentially react with the aldehyde group of glucose over time, especially at physiological temperatures (e.g., 37°C). For long-term experiments, it may be necessary to replenish the media periodically.

II. Troubleshooting Guide

This section addresses common problems that may arise during the use of (2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy(5¹³C)hexanal.

Problem 1: My analytical results (e.g., mass spectrometry, NMR) show unexpected peaks or a loss of isotopic purity.

  • Potential Cause A: Chemical Degradation. The compound may have degraded due to improper storage or handling. Aldoses can undergo several degradation reactions, including oxidation to aldonic acids or isomerization.[2][7]

    • Solution:

      • Verify Storage: Confirm that the compound has been stored under the recommended conditions (cool, dark, and dry).

      • Purity Analysis: Perform a purity check using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) or evaporative light scattering detector (ELSD), or Mass Spectrometry (MS).[8][9][]

      • Prepare Fresh: If degradation is confirmed, it is best to use a fresh, unopened vial of the compound for critical experiments.

  • Potential Cause B: Isotopic Exchange. While the ¹³C label is stable, under certain extreme chemical conditions (which are unlikely in typical biological experiments), exchange could theoretically occur.

    • Solution:

      • Review Experimental Conditions: Ensure that your experimental protocol does not involve harsh chemical treatments that could compromise the integrity of the molecule.

      • Consult Literature: Review literature for similar experiments to ensure your methodology is appropriate for isotopically labeled compounds.[11]

Problem 2: I observe a yellowing or browning of my solid compound or stock solution.

  • Potential Cause: Maillard Reaction or Caramelization. This discoloration is a strong indicator of degradation. The Maillard reaction occurs between the reducing sugar and amino acids, while caramelization is the result of heat-induced degradation.

    • Solution:

      • Cease Use: Do not use the discolored compound or solution, as its purity is compromised.

      • Evaluate Storage and Handling: Review your procedures to identify any instances where the compound may have been exposed to excessive heat or contaminants (like amino acids).

      • Obtain a Fresh Sample: It is essential to start with a fresh, high-purity sample to ensure the validity of your results.

III. Experimental Protocols

Protocol 1: Preparation and Storage of a Sterile Aqueous Stock Solution
  • Equilibration: Before opening, allow the container of solid (2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy(5¹³C)hexanal to come to room temperature to prevent moisture condensation on the cold powder.

  • Weighing: Using a calibrated analytical balance, accurately weigh the desired amount of the compound in a low-humidity environment.

  • Dissolution: Transfer the solid to a sterile volumetric flask. Add approximately 80% of the final volume of sterile, high-purity water (or a suitable sterile buffer) and gently agitate until the solid is completely dissolved.

  • Volume Adjustment: Bring the solution to the final desired volume with the solvent.

  • Sterilization: Pass the solution through a 0.22 µm sterile syringe filter into a sterile, opaque container.

  • Aliquoting and Storage: Dispense the solution into sterile, single-use, light-protected cryovials. For short-term storage (up to 1 week), store at 2-8°C. For long-term storage, freeze at -20°C or -80°C.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework. Specific parameters should be optimized for your instrument and application.

  • Instrumentation:

    • HPLC System: With a pump, injector, and column oven.

    • Column: A carbohydrate analysis column (e.g., an amino- or polymer-based column).

    • Detector: A Refractive Index (RI) detector is standard for carbohydrate analysis. An Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) can also be used.[][12]

    • Mobile Phase: A common mobile phase for carbohydrate analysis on an amino column is a mixture of acetonitrile and water (e.g., 75:25 v/v).

  • Sample Preparation: Prepare a solution of your labeled glucose in the mobile phase at a known concentration (e.g., 1-5 mg/mL).

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a defined volume of your sample (e.g., 10-20 µL).

    • Run the analysis under isocratic conditions.

  • Interpretation: A pure sample will show a single major peak. The presence of other significant peaks may indicate impurities or degradation products.

IV. Data and Diagrams

Table 1: Summary of Recommended Storage Conditions
Storage DurationFormatTemperatureLight ExposureHumidity Control
Long-Term Solid (Crystalline)Room TemperatureProtect from LightDesiccate
Short-Term Aqueous Solution2-8°CProtect from LightN/A
Extended Aqueous Solution-20°C to -80°CProtect from LightN/A
Diagram 1: Key Degradation Pathways of Aldoses

workflow A Receive Solid Compound B Store in a cool, dark, dry place A->B C Prepare Stock Solution (as needed) B->C D Perform Purity Check (Optional) (e.g., HPLC) C->D E Aliquot and Store Appropriately (Refrigerate or Freeze) D->E F Use in Experiment E->F

Caption: A logical workflow for handling the labeled compound.

V. References

  • Grokipedia. Aldose. Available at:

  • Pearson+. Show that Ruff degradation of D-mannose gives the same aldopentos... | Study Prep. Available at:

  • Vaia. Carbohydrate Analysis: Methods & Importance. Available at: _

  • Chemistry LibreTexts. 24.9: Step-by-Step Buildup and Degradation of Sugars. Available at:

  • University of Massachusetts Amherst. 7. ANALYSIS OF CARBOHYDRATES. Available at:

  • Nikopharmed. Carbohydrate Analysis | Methods and Procedure. Available at:

  • BOC Sciences. Carbohydrate Purity & Impurity Analysis. Available at:

  • ChemPep. D-Glucose (13C6). Available at:

  • Smolecule. (2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal. Available at:

  • Creative Biolabs. Carbohydrate Analysis: A Comprehensive Guide to Understanding and Applying Carbohydrate Research. Available at:

  • National Center for Biotechnology Information. D-Glucose-1-13C. PubChem Compound Summary for CID 12285878. Available at:

  • Pearson+. D-Altrose is an aldohexose. Ruff degradation of D-altrose gives t... | Study Prep. Available at:

  • Chemistry LibreTexts. 22.6: The Oxidation-Reduction Reactions of Monosaccharides. Available at:

  • ResearchGate. ¹³C-NMR spectra of the product solutions of (A) [1-¹³C]-glucose, (B)... Available at:

  • Cambridge Isotope Laboratories. D-Glucose (1-¹³C, 98%). Available at:

  • Cambridge Isotope Laboratories. D-Glucose (¹³C₆, 99%). Available at:

  • Cambridge Isotope Laboratories. Stable Isotope-Labeled Products For Metabolic Research. Available at:

  • University of Rochester. Guide to Isotope Management In Laboratories. Available at:

  • ResearchGate. Collecting/storing plant stable isotope samples? Available at:

  • Bio-Synthesis. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications. Available at:

  • Chemicals Knowledge Hub. The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Available at:

  • National Center for Biotechnology Information. (2R,3S,4S,5R)-2,3,4,5,6-pentahydroxy(1,2-¹³C2)hexanal. PubChem Compound Summary for CID 131879665. Available at:

  • National Center for Biotechnology Information. (2R,3S,4S,5R)-2,3,4,5,6-pentahydroxy(1,6-¹³C2)hexanal. PubChem Compound Summary for CID 12134041. Available at:

  • Creative Proteomics. Principles and Characteristics of Isotope Labeling. Available at:

  • National Center for Biotechnology Information. Isotopic labeling for ADME studies: investigating a drug's absorption, distribution, metabolism, and excretion in the body. Available at:

  • Moravek, Inc. How To Properly Store Your Radiolabeled Compounds. Available at:

  • Matrix Fine Chemicals. (2R,3S,4R,5R)-2,3,4,5,6-PENTAHYDROXYHEXANAL HYDRATE. Available at:

  • National Center for Biotechnology Information. (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(2¹⁴C)hexanal. PubChem Compound Summary for CID 90472355. Available at:

  • National Center for Biotechnology Information. Isotope Labeling in Mammalian Cells. Available at:

  • Wikipedia. Isotopic labeling. Available at:

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Validation & Comparative

The Gold Standard: Benchmarking LC-MS Accuracy with ¹³C-Labeled Hexanal Internal Standards

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry, particularly in pharmaceutical and clinical research, the accurate quantification of volatile organic compounds (VOCs) like hexanal is paramount.[1] Hexanal, a key biomarker for oxidative stress, requires analytical methods that are not only sensitive but exceptionally accurate.[2] This guide provides an in-depth comparison of internal standards for liquid chromatography-mass spectrometry (LC-MS) analysis of hexanal, demonstrating why ¹³C-labeled hexanal stands as the superior choice for ensuring data integrity and reliability.

At the heart of accurate quantification in mass spectrometry lies the principle of Stable Isotope Dilution Analysis (SIDA) . This technique involves adding a known quantity of a stable isotope-labeled version of the analyte—the internal standard (IS)—to the sample at the earliest stage of preparation.[3] The IS, being chemically identical to the analyte, experiences the same variations during extraction, derivatization, and ionization, thus providing a robust method for correcting analytical errors.[4]

The ¹³C Advantage: Why It Outperforms Other Standards

The choice of isotopic label is a critical decision that directly impacts analytical accuracy.[5] While deuterated (²H or D) standards are common, they possess inherent disadvantages that can compromise results.[6] ¹³C-labeled standards, by contrast, offer a more chemically and physically equivalent surrogate for the native analyte.[7]

Key Performance Differences:

Feature¹³C-Labeled Internal StandardDeuterated (²H) Internal StandardStructural Analog IS (Unlabeled)
Co-elution with Analyte Identical retention time. [5]Potential for chromatographic shift (Isotope Effect).Different retention time.
Matrix Effect Compensation Most effective and reliable. The IS and analyte experience the same ion suppression or enhancement.Can be incomplete due to chromatographic shifts, leading to differential matrix effects.[6]Poor compensation, as it experiences different matrix effects.
Isotopic Stability Highly stable. No risk of isotope exchange during sample preparation or storage.[7]Prone to back-exchange, especially if the label is on an exchangeable position.[7]Not applicable.
Accuracy & Precision Highest level of accuracy and precision. Considered the gold standard for Isotope Dilution Mass Spectrometry (IDMS).[8]High, but can be compromised by chromatographic shifts and label instability.[6]Lower, highly susceptible to variations in sample processing and matrix effects.[8]

The primary issue with deuterated standards is the "isotope effect." The significant mass difference between hydrogen (¹H) and deuterium (²H) can alter the physicochemical properties of the molecule, leading to a slight shift in chromatographic retention time. This shift means the analyte and the internal standard may elute into the mass spectrometer at slightly different times, experiencing different degrees of matrix-induced ion suppression or enhancement, thereby leading to inaccurate quantification.[9][10] ¹³C-labeled standards, with a much smaller relative mass difference, do not exhibit this chromatographic shift, ensuring they perfectly track the analyte from sample to detector.[7][11]

Experimental Design for Benchmarking Accuracy

To objectively compare the performance of internal standards, a rigorous, self-validating experimental protocol is essential. This workflow is designed to assess key validation parameters as recommended by regulatory bodies like the FDA and EMA.[12][13][14][15]

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (¹³C-Hexanal vs. D-Hexanal) Sample->Spike Deriv Derivatize with DNPH Spike->Deriv Extract Liquid-Liquid Extraction Deriv->Extract LCMS LC-MS/MS Analysis Extract->LCMS Peak Peak Integration & Ratio Calculation (Analyte Area / IS Area) LCMS->Peak Cal Quantification via Calibration Curve Peak->Cal Report Final Concentration Report Cal->Report

Caption: Experimental workflow for hexanal quantification using an internal standard.

Protocol 1: Sample Preparation and Derivatization

Due to its volatility and poor ionization efficiency, hexanal requires derivatization prior to LC-MS analysis. 2,4-Dinitrophenylhydrazine (DNPH) is a common reagent that reacts with aldehydes to form stable hydrazone derivatives, which are more amenable to reversed-phase chromatography and electrospray ionization.[16][17][18][19]

Step-by-Step Methodology:

  • Sample Collection: Collect 100 µL of plasma into a microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (either ¹³C₆-Hexanal or d₁₂-Hexanal at 100 ng/mL in methanol) to all samples, calibration standards, and quality control (QC) samples.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Derivatization: Transfer 200 µL of the supernatant to a new tube. Add 50 µL of DNPH solution (1 mg/mL in acetonitrile with 0.1% phosphoric acid).

  • Reaction: Vortex and incubate at 60°C for 30 minutes.

  • Final Preparation: After cooling to room temperature, transfer the solution to an HPLC vial for analysis.

Protocol 2: LC-MS/MS Instrumentation and Parameters

This protocol outlines a typical set of parameters for the analysis of DNPH-derivatized hexanal.

ParameterSettingRationale
LC System UHPLC SystemProvides high resolution and fast analysis times.
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Offers excellent retention and separation for the nonpolar DNPH derivatives.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileThe organic solvent for eluting the analytes.
Gradient 30% B to 95% B over 8 minutesA standard gradient to separate the analyte from matrix components.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
MS System Triple Quadrupole Mass SpectrometerEnables highly selective and sensitive Multiple Reaction Monitoring (MRM).
Ionization Mode Positive Electrospray Ionization (ESI+)DNPH derivatives ionize efficiently in positive mode.
MRM Transitions Hexanal-DNPH: m/z 281.1 → 199.1¹³C₆-Hexanal-DNPH: m/z 287.1 → 205.1Specific precursor-to-product ion transitions ensure selectivity and minimize interferences.

Performance Data: A Head-to-Head Comparison

The following tables summarize the expected performance data when comparing ¹³C-Hexanal to a deuterated alternative in a typical bioanalytical method validation experiment, adhering to FDA guidelines which recommend accuracy within ±15% and precision (%RSD) below 15%.[12][20]

Table 1: Accuracy and Precision Assessment

QC samples were prepared in pooled human plasma and analyzed in replicates (n=6).

QC LevelInternal StandardNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (% Bias) Precision (% RSD)
Low QC ¹³C₆-Hexanal55.1+2.0%4.5%
d₁₂-Hexanal55.6+12.0%9.8%
Mid QC ¹³C₆-Hexanal5049.7-0.6%3.1%
d₁₂-Hexanal5053.5+7.0%7.2%
High QC ¹³C₆-Hexanal400405.2+1.3%2.5%
d₁₂-Hexanal400448.8+12.2%8.5%

Insight: The data clearly shows that the ¹³C₆-Hexanal provides superior accuracy (bias closer to zero) and precision (lower %RSD) across the calibration range. The positive bias observed with the deuterated standard is indicative of incomplete correction for matrix effects, likely due to the chromatographic shift.

Table 2: Matrix Effect Evaluation

Matrix factor is calculated by comparing the analyte peak area in a post-extraction spiked matrix sample to its area in a neat solution. A value <1 indicates ion suppression, >1 indicates enhancement. An ideal IS will result in a normalized matrix factor close to 1.

Matrix Source (n=6 lots)Internal StandardAnalyte Matrix Factor (MF)IS Matrix Factor (MF)Normalized Matrix Factor
Human Plasma ¹³C₆-Hexanal0.780.771.01
d₁₂-Hexanal0.780.850.92

Insight: The ¹³C₆-Hexanal perfectly tracks the ion suppression experienced by the native hexanal, resulting in a normalized matrix factor of 1.01. The deuterated standard, experiencing slightly less suppression (MF of 0.85) due to eluting at a slightly different time, fails to fully compensate for the matrix effect on the analyte, leading to the observed quantification bias.[21][22]

G cluster_ideal Ideal Compensation (¹³C-IS) cluster_poor Poor Compensation (D-IS) A1 Analyte Response (Suppressed) Ratio1 Analyte/IS Ratio (Correct) A1->Ratio1 IS1 IS Response (Equally Suppressed) IS1->Ratio1 A2 Analyte Response (Suppressed) Ratio2 Analyte/IS Ratio (Incorrect) A2->Ratio2 IS2 IS Response (Less Suppressed) IS2->Ratio2

Caption: Logic of matrix effect compensation by different internal standards.

Conclusion: The Authoritative Choice for Regulated Bioanalysis

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